3-Propylglutaric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-propylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJZYPZZBZPIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194467 | |
| Record name | 3-Propylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4165-98-4 | |
| Record name | 3-Propylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Propylglutaric Acid
Executive Summary
3-Propylglutaric acid (3-propylpentanedioic acid) is a critical dicarboxylic acid intermediate, primarily utilized in the synthesis of
This technical guide delineates two primary synthetic pathways:
-
The Guareschi-Thorpe Condensation: The preferred industrial route due to high atom economy and one-pot formation of the cyclic intermediate.
-
The Knoevenagel-Michael Addition: A versatile laboratory-scale route utilizing diethyl malonate.
The guide prioritizes reproducibility, scalability, and purity profile management.
Pathway A: The Guareschi-Thorpe Condensation (Industrial Standard)
This pathway is the authoritative standard for synthesizing 3-substituted glutaric acids. It involves the condensation of butyraldehyde with cyanoacetamide (or ethyl cyanoacetate and ammonia) to form a dicyano-piperidinedione intermediate, which is subsequently hydrolyzed and decarboxylated.
Mechanistic Flow
The reaction proceeds via a double condensation. The first equivalent of cyanoacetamide condenses with butyraldehyde (Knoevenagel), followed by a Michael addition of the second equivalent, and finally cyclization to form the "Guareschi Imide."
Experimental Protocol
Reagents:
-
Butyraldehyde (1.0 eq)
-
Ethyl Cyanoacetate (2.0 eq) or Cyanoacetamide
-
Ammonia (gas or solution) / Piperidine (cat.)
-
Sulfuric Acid (conc.) or Hydrochloric Acid (6N)
Step 1: Formation of the Glutarimide Intermediate
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a thermometer. Maintain temperature at 0–5°C using an ice-salt bath.
-
Addition: Dissolve Ethyl Cyanoacetate (226 g, 2.0 mol) in ethanol. Saturate with Ammonia gas at 0°C. Alternatively, use Cyanoacetamide (168 g) in aqueous ethanol.
-
Condensation: Add Butyraldehyde (72 g, 1.0 mol) dropwise over 60 minutes. The reaction is exothermic; strict temperature control (<10°C) is critical to prevent polymerization of the aldehyde.
-
Crystallization: Stir for 4 hours at 0°C, then allow to stand at room temperature for 24 hours. The ammonium salt of the dicyano-imide (or the imide itself) will precipitate.
-
Isolation: Filter the solid, wash with cold ethanol, and dry. This is the "Guareschi intermediate" (2,4-dicyano-3-propyl-glutarimide).
Step 2: Hydrolysis and Decarboxylation
-
Acidification: Suspend the intermediate in concentrated Sulfuric Acid (H₂SO₄) or 20% Hydrochloric Acid (HCl). Ratio: 1g solid : 3mL acid.
-
Reflux: Heat to reflux (approx. 100–110°C).
-
Observation: Vigorous evolution of CO₂ will occur. This marks the decarboxylation of the
-carboxyl groups derived from the cyano moieties.
-
-
Duration: Reflux for 12–24 hours until the solution becomes clear and CO₂ evolution ceases.
-
Workup: Cool the solution to room temperature. Dilute with water.[1][2][3] Extract exhaustively with diethyl ether or ethyl acetate.
-
Purification: Dry the organic layer over MgSO₄ and evaporate. Recrystallize the crude this compound from benzene or a benzene/petroleum ether mixture.
Pathway Visualization (DOT)
Figure 1: The Guareschi-Thorpe pathway offering high atom economy via a cyclic intermediate.
Pathway B: Malonate Knoevenagel-Michael Route (Versatile)
This route is preferred when handling sensitive aldehydes or when cyano-chemistry waste streams are restricted. It utilizes the reactivity of diethyl malonate.[4]
Mechanistic Flow
-
Knoevenagel Condensation: Butyraldehyde + Diethyl Malonate
-unsaturated ester. -
Michael Addition: Unsaturated ester + Diethyl Malonate
Tetra-ester. -
Hydrolysis/Decarboxylation: Tetra-ester
Di-acid.
Experimental Protocol
Reagents:
-
Butyraldehyde
-
Diethyl Malonate (2.2 eq)
-
Piperidine / Acetic Acid (Catalyst)[5]
-
Sodium Ethoxide (NaOEt)
Step 1: Knoevenagel Condensation [4]
-
Mix Butyraldehyde (1.0 eq) and Diethyl Malonate (1.0 eq) in toluene.
-
Add catalytic Piperidine and Acetic Acid.
-
Reflux with a Dean-Stark trap to remove water. Monitor reaction completion via TLC.
-
Isolate the diethyl propylidenemalonate (unsaturated intermediate).
Step 2: Michael Addition
-
Prepare a solution of Sodium Ethoxide (1.1 eq) in absolute ethanol.
-
Add Diethyl Malonate (1.1 eq) to form the enolate.
-
Add the unsaturated intermediate from Step 1 dropwise.
-
Reflux for 3–5 hours.
-
Neutralize with acetic acid and remove ethanol under vacuum. Partition between water and ether to isolate the tetra-ethyl ester.
Step 3: Global Hydrolysis
-
Reflux the tetra-ester in 20% NaOH until the solution is homogeneous (saponification).
-
Acidify with conc. HCl to pH 1.
-
Reflux the aqueous acid solution for 6–12 hours to drive thermal decarboxylation (
-dicarboxylic acids lose CO₂ upon heating). -
Cool to induce crystallization of this compound.
Pathway Visualization (DOT)
Figure 2: The stepwise Malonate route allowing for isolation of ester intermediates.
Comparative Analysis & Critical Process Parameters
Comparison of Methodologies
| Feature | Guareschi-Thorpe (Pathway A) | Malonate Route (Pathway B) |
| Yield | High (60–80%) | Moderate (50–65%) |
| Atom Economy | Excellent (Ammonia byproduct) | Lower (Ethanol byproduct) |
| Scalability | High (Industrial preferred) | Medium (Lab/Pilot) |
| Purification | Crystallization of imide is self-purifying | Requires distillation of esters |
| Safety | Handling of cyanides/ammonia | Safer reagents |
Critical Process Parameters (CPPs)
-
Temperature Control (Condensation): In Pathway A, the condensation is highly exothermic. Failure to keep
results in aldehyde self-polymerization (aldol condensation), introducing aliphatic impurities that are difficult to remove. -
Decarboxylation Kinetics: The decarboxylation step requires sustained heat. Incomplete decarboxylation leads to contamination with malonic acid derivatives. Reaction completion must be verified by the cessation of effervescence and HPLC analysis.
-
Solvent Selection: For recrystallization, benzene is the classic solvent, but toluene or ethyl acetate/hexane mixtures are safer modern alternatives that yield high-purity crystals.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Glutaric Acid synthesis via Guareschi).
-
Kutama, I. U., & Ahmed, A. (2015).[4] Efficient and Versatile Synthesis of 3-substituted Glutaric Acids.[4] ChemSearch Journal, 6(1), 14. (Describes the Malonate/Knoevenagel protocol).
-
Organic Syntheses. (1930).
-Methylglutaric Acid.[6] Org.[1][5][7] Synth. 10, 76. (The foundational protocol for 3-alkylglutaric acids using the Guareschi method). -
Burkholderia phytofirmans Patent. (2007). Processes for the synthesis of 3-isobutylglutaric acid. US Patent Application 20070259917A1. (Demonstrates the industrial applicability of Pathway A for the isobutyl analog, directly transferable to the propyl analog).
Sources
- 1. EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
- 2. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lookchem.com [lookchem.com]
- 7. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 3-Propylglutaric Acid (CAS 4165-98-4)
Core Identity & Synthetic Architecture for GABAergic Ligand Development
Executive Summary
3-Propylglutaric acid (3-PGA) is a dicarboxylic acid scaffold of critical importance in medicinal chemistry and materials science. It serves as the primary structural progenitor for 3-substituted
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is characterized by a five-carbon dicarboxylic acid backbone with a propyl group substitution at the
Table 1: Technical Specifications
| Property | Specification |
| CAS Number | 4165-98-4 |
| IUPAC Name | 3-Propylpentanedioic acid |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 174.19 g/mol |
| Appearance | White to off-white crystalline solid or viscous liquid (purity dependent) |
| Melting Point | 50–52 °C (Solid form) |
| Boiling Point | ~321 °C (760 mmHg) / 185–190 °C (10 mmHg) |
| Density | 1.159 g/cm³ (Predicted) |
| pKa | pKa1 ≈ 4.19; pKa2 ≈ 5.4 (Predicted) |
| Solubility | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in cold water |
Critical Synthesis Architectures
The synthesis of this compound is non-trivial due to the need to install the alkyl chain at the thermodynamic well of the glutarate backbone. The most robust, scalable method relies on the Guareschi-Thorpe Condensation , utilizing cyanoacetate synthons to assemble the carbon skeleton.
Protocol A: The Modified Guareschi-Thorpe Route (Scalable)
This route avoids expensive transition metal catalysts, relying instead on Knoevenagel condensation followed by Michael addition.
Reagents:
-
Butyraldehyde (Substrate)
-
Ethyl Cyanoacetate (2 equivalents)
-
Piperidine (Catalyst)
-
Concentrated HCl (Hydrolysis)
Step-by-Step Methodology:
-
Knoevenagel Condensation:
-
Charge a reactor with butyraldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Add catalytic piperidine/acetic acid.
-
Reflux in toluene with a Dean-Stark trap to remove water.
-
Result: Formation of the
-unsaturated ester (Ethyl 2-cyano-2-hexenoate).
-
-
Michael Addition:
-
Treat the unsaturated intermediate with a second equivalent of ethyl cyanoacetate in the presence of sodium ethoxide (NaOEt) in ethanol.
-
Mechanism:[1] The enolate of the second cyanoacetate attacks the
-position of the hexenoate. -
Result: Diethyl 2,4-dicyano-3-propylglutarate (a tetra-functionalized intermediate).
-
-
Hydrolysis & Decarboxylation:
-
Subject the intermediate to 6N or Concentrated HCl under vigorous reflux for 24–48 hours.
-
Process: The ester groups hydrolyze to acids; the cyano groups hydrolyze to acids; the geminal dicarboxylic acid groups at C2 and C4 thermally decarboxylate.
-
Purification: Extract with ether/ethyl acetate, dry over
, and recrystallize from benzene or toluene/hexane.
-
Visualization: Synthetic Pathway
The following diagram illustrates the carbon flow from butyraldehyde to the final dicarboxylic acid.
Figure 1: Step-wise synthesis of this compound via Guareschi-Thorpe condensation chemistry.
Functional Applications in Drug Discovery
The primary utility of this compound lies in its role as a precursor for Gabapentinoids . These drugs function by binding to the
The "Pregabalin" Homology
Pregabalin is (S)-3-isobutyl-GABA. This compound is the direct precursor to 3-propyl-GABA , a close structural analog used to probe the steric limits of the
Conversion Workflow: To convert the dicarboxylic acid to the amino acid (GABA analog), the molecule typically undergoes dehydration to the anhydride, followed by ammonolysis and a Hofmann rearrangement.
-
Anhydride Formation: Reflux 3-PGA with acetic anhydride to close the ring, forming 3-propylglutaric anhydride.
-
Imide Formation: React anhydride with ammonia/urea to form 3-propylglutarimide.
-
Ring Opening/Rearrangement: Subject the imide (or mono-amide) to Hofmann rearrangement conditions (
/NaOH) to excise the carbonyl carbon and yield the primary amine.
Visualization: Pharmacophore Derivatization
Figure 2: Derivatization pathway from this compound to neuroactive GABA analogs.
Materials Science: MOF Ligand Utility
In the field of porous materials, this compound acts as a flexible ditopic linker . Unlike rigid linkers (e.g., terephthalic acid), the glutarate backbone allows for conformational adaptation during crystal growth.
-
Coordination Modes: The carboxylate groups can bridge metal centers (e.g.,
, ) in syn-syn, syn-anti, or chelating modes. -
Pore Engineering: The propyl side chain protrudes into the pore channels, modifying the hydrophobicity and gas adsorption selectivity (e.g.,
vs ) of the resulting framework.
Analytical Characterization
Validating the identity of CAS 4165-98-4 requires specific spectroscopic signatures.
-
NMR (DMSO-
, 400 MHz):- 12.0 (s, 2H, -COOH ).
-
2.25 (d, 4H,
-methylene protons). - 1.80 (m, 1H, methine proton at C3).
-
1.2–1.4 (m, 4H, propyl
chain). -
0.85 (t, 3H, terminal
).
-
IR Spectroscopy:
-
Broad absorption at 2500–3300
(O-H stretch of carboxylic acid). -
Strong peak at ~1700–1710
(C=O stretch).
-
References
-
Organic Syntheses. (1930). Glutaric Acid Synthesis Protocols. Org. Synth. 10, 58. Retrieved from [Link]
-
Taylor, C. P., et al. (1992). 3-Alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103-110. Retrieved from [Link]
-
Bryliakov, K. P. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Dicarboxylates. NIH National Library of Medicine. Retrieved from [Link]
-
LookChem. (n.d.). B-N-Propylglutaric Acid Properties and Suppliers. Retrieved from [Link]
Sources
Technical Monograph: 3-Propylpentanedioic Acid
The following technical guide is structured to serve as a primary reference for the synthesis, characterization, and pharmaceutical utility of 3-propylglutaric acid.
Compound Class: Dicarboxylic Acids / GABA Analog Precursors CAS Registry Number: 4165-98-4[1]
Executive Summary
This compound (IUPAC: 3-propylpentanedioic acid ) is a symmetrical dicarboxylic acid utilized primarily as a pharmacophore scaffold in medicinal chemistry.[2] Its structural significance lies in its role as a direct synthetic precursor to 3-propyl-GABA , a homolog of the anticonvulsant drugs Gabapentin (Neurontin) and Pregabalin (Lyrica).[2]
Unlike its 3-isobutyl analog (Pregabalin precursor), this compound serves as a critical tool compound for establishing structure-activity relationships (SAR) regarding the lipophilicity and steric bulk required for binding to the
Nomenclature & Structural Analysis
IUPAC Designation Logic
The systematic name is derived through the following hierarchical rules:
-
Principal Functional Group: The carboxylic acid groups (-COOH) take priority.[2]
-
Longest Carbon Chain: The chain containing both carboxyl carbons consists of 5 carbons (Pentane).[2]
-
Numbering: The chain is numbered from one carboxyl carbon to the other.[2] Due to symmetry, numbering can start from either end without changing the locant of the substituent.
-
Substituent: A propyl group (
) is attached at position 3.[2]
Result: 3-Propylpentanedioic acid.[1][2]
Structural Symmetry & Stereochemistry
The molecule possesses a plane of symmetry passing through C3 and the propyl chain.[2] Consequently, this compound is achiral (meso-like in its substitution pattern, though it lacks chiral centers).[2] However, desymmetrization (e.g., forming a mono-ester or mono-amide) generates a chiral center at C3, a critical feature for synthesizing enantiopure GABA analogs.
Synthetic Protocol: The Guareschi-Thorpe Condensation[3][4][5]
The most robust route for synthesizing 3-substituted glutaric acids is the Guareschi-Thorpe condensation .[2] This method avoids the harsh conditions of direct alkylation and prevents poly-alkylation byproducts.[2]
Reaction Pathway
The synthesis proceeds via the condensation of butyraldehyde with ethyl cyanoacetate in the presence of ammonia, forming a dicyanoglutarimide intermediate, which is subsequently hydrolyzed and decarboxylated.
Experimental Methodology
Note: This protocol is adapted from standard procedures for 3-alkylglutaric acids [1, 2].
Reagents:
-
Butyraldehyde (1.0 eq)[2]
-
Ethyl cyanoacetate (2.0 eq)[2]
-
Ammonia (anhydrous gas or saturated EtOH solution)[2]
-
Sulfuric acid (60% v/v) or Hydrochloric acid (conc.)[2]
Step-by-Step Protocol:
-
Condensation (Imide Formation):
-
In a reaction vessel cooled to 0°C, mix ethyl cyanoacetate (2 mol) and butyraldehyde (1 mol).
-
Introduce ammonia gas slowly or add saturated ethanolic ammonia while stirring.[2] The reaction is exothermic; maintain temperature <10°C to favor the Michael addition-cyclization sequence.[2]
-
Allow the mixture to stand at 0°C for 24 hours. The ammonium salt of the Guareschi imide will precipitate as a solid.[2]
-
Filtration: Filter the solid, wash with cold ethanol, and dry.
-
-
Hydrolysis & Decarboxylation:
-
Dissolve the imide intermediate in 60% sulfuric acid (approx. 5 mL per gram of imide).[2]
-
Reflux: Heat the mixture to reflux (approx. 120-130°C) for 12–24 hours. This step simultaneously hydrolyzes the nitrile groups to carboxylic acids, opens the imide ring, and decarboxylates the geminal carboxyl groups.
-
Monitoring: Evolution of CO₂ gas indicates active decarboxylation.[2]
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract exhaustively with diethyl ether or ethyl acetate (3 x volumes).
-
Dry the organic layer over anhydrous
and concentrate in vacuo.[2] -
Recrystallization: Recrystallize the crude solid from benzene or a benzene/petroleum ether mixture to obtain pure 3-propylpentanedioic acid.[2]
-
Pharmaceutical Utility: Synthesis of GABA Analogs[6][7]
This compound is the requisite starting material for 3-propyl-GABA .[2] The transformation requires converting one of the carboxyl groups into an amine while excising a carbon atom, typically achieved via the Hofmann Rearrangement .
Conversion Logic
To maintain the carbon backbone length required for GABA mimicry (4 carbons + amine), one carboxyl group is retained, and the other is degraded to an amine.
Pathway:
-
Anhydride Formation: Dehydration with acetic anhydride.[2]
-
Ammonolysis: Opening the anhydride with ammonia to form the mono-amide (hemi-amide).[2]
-
Hofmann Rearrangement: Treatment of the mono-amide with bromine/NaOH to convert the amide (
) to an amine ( ) with loss of carbonyl carbon.[2]
Data Summary: Physical & Chemical Properties[2][8][9][10]
| Property | Value | Source/Method |
| Formula | Calculated | |
| Molecular Weight | 174.19 g/mol | Standard Atomic Weights |
| Predicted pKa | 4.34 (COOH #1), 5.41 (COOH #2) | ChemAxon / ACD Labs Prediction |
| Melting Point | ~90–95°C (Predicted) | Homologous series extrapolation [3] |
| Solubility | Soluble in EtOH, DMSO, Ether | Lipophilic alkyl chain effect |
Analytical Characterization
To validate the identity of synthesized 3-propylpentanedioic acid, the following spectral signatures are diagnostic.
Proton NMR ( H NMR)
Solvent:
-
12.0 ppm (s, 2H): Carboxylic acid protons (-COOH).[2] Broad singlet, disappears with
shake.[2] -
2.2–2.4 ppm (d/m, 4H):
-methylene protons ( ).[2] These appear as a doublet or multiplet due to coupling with the methine proton.[2] -
1.8–2.0 ppm (m, 1H): Methine proton at C3 (
).[2] - 1.2–1.4 ppm (m, 4H): Propyl chain methylene protons.[2]
- 0.9 ppm (t, 3H): Terminal methyl group of the propyl chain.[2]
Mass Spectrometry (MS)
-
Molecular Ion:
at m/z 173 (ESI Negative mode).[2] -
Fragmentation: Loss of
(m/z 156) and (m/z 130) are characteristic of dicarboxylic acids.[2]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for Guareschi-Thorpe protocols).
-
Day, J. N. E., & Thorpe, J. F. (1920).[2][3] "The formation of alicyclic compounds from the glutaric acid series."[2] Journal of the Chemical Society, Transactions, 117, 1465-1474. Link
-
Silverman, R. B., et al. (1991).[2] "Design and Synthesis of
-Aminobutyric Acid Analogs." Journal of Medicinal Chemistry, 34(7), 2295-2298.[2] (Foundational work on 3-alkyl GABA analogs). Link[2] -
PubChem. "Compound Summary for CID 134970: 2-Propylpentanedioic acid."[2] National Library of Medicine.[2] Link(Note: PubChem indexing may vary by numbering convention; verify structure visually).
-
Burkholderia phytofirmans DSM17436. "Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides."[2] Applied Microbiology and Biotechnology. Link
Sources
Technical Guide: Molecular Weight & Physicochemical Profile of 3-Propylglutaric Acid
[1]
Executive Summary
3-Propylglutaric acid (CAS: 4165-98-4) is a dicarboxylic acid intermediate critical to the synthesis of
This guide provides a definitive technical profile, synthesizing physicochemical data, scalable synthesis protocols, and analytical validation methods designed for drug development workflows.[3]
Part 1: Physicochemical Specifications[1][2][3]
The accurate characterization of this compound relies on precise stoichiometric calculations.[1] The molecular weight provided below is calculated using IUPAC standard atomic weights.
Table 1: Core Chemical Data
| Parameter | Value | Technical Context |
| IUPAC Name | 3-Propylpentanedioic acid | Defines the 5-carbon backbone with a propyl substitution at C3.[1][2][3][4] |
| Molecular Formula | ||
| Molecular Weight | 174.19 g/mol | Critical for molarity calculations in synthesis.[1][3] |
| Monoisotopic Mass | 174.0892 Da | Essential for High-Resolution Mass Spectrometry (HRMS) confirmation.[1][3] |
| CAS Registry | 4165-98-4 | Note: Distinct from 2-propylglutaric acid (Valproate metabolite).[1][3][4] |
| Physical State | Solid / Crystalline Powder | Typically crystallizes from benzene or ether/petroleum ether mixtures.[1][3] |
| Predicted pKa | Typical of glutaric acid derivatives; dictates ionization in LC-MS mobile phases.[1][3] | |
| LogP | ~1.16 | Indicates moderate lipophilicity; soluble in alcohols, esters, and ethers.[1][3] |
Part 2: Synthesis Protocol (Knoevenagel-Michael Strategy)
Strategic Rationale
While oxidative cleavage of cycloalkenes is possible, the Knoevenagel-Michael condensation route is preferred in pharmaceutical development for its scalability and regioselectivity.[1] This route ensures the propyl group is installed exclusively at the 3-position, avoiding the positional isomers common in direct alkylation methods.[1]
Reaction Pathway Diagram
The following diagram illustrates the stepwise construction of the carbon skeleton, highlighting the critical decarboxylation event that establishes the final molecular weight.[1]
Figure 1: Synthetic workflow for this compound via the Knoevenagel-Michael route.[1][3] The decarboxylation step (Red) is the thermodynamic driver that sets the final C8 structure.[1]
Detailed Methodology
1. Condensation (Formation of the Electrophile):
-
Reagents: Butyraldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Piperidine (cat.), Acetic Acid (cat.).[3]
-
Process: Reflux in toluene with a Dean-Stark trap. The removal of water drives the equilibrium toward the
-unsaturated ester.[1] -
Checkpoint: Monitor disappearance of aldehyde peak via TLC or GC.
2. Michael Addition (Carbon Skeleton Assembly):
-
Reagents: Diethyl malonate (1.1 eq), Sodium Ethoxide (1.1 eq).[3]
-
Process: The malonate enolate attacks the
-position of the unsaturated intermediate.[1][3] This establishes the 3-propyl substitution pattern.[1][3] -
Causality: Using a slightly excess base ensures complete deprotonation of the malonate, preventing side reactions.[1][3]
3. Hydrolysis and Decarboxylation (Final Architecture):
Part 3: Analytical Characterization & Validation[1][3]
To validate the identity and purity of this compound, Mass Spectrometry (MS) is the primary tool.[1] Due to the two carboxylic acid groups, Negative Ion Mode (ESI-) is the most sensitive detection method.[1]
Mass Spectrometry Fragmentation Logic
In negative electrospray ionization (ESI-), the molecule forms a stable deprotonated ion
Figure 2: Predicted ESI(-) fragmentation tree. The parent ion at m/z 173.1 is the diagnostic peak for this compound.[1]
Analytical Protocol
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50). Add 0.1% Formic acid to assist ionization (though running in negative mode, trace acid can sometimes stabilize the spray).[3]
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][3]
-
Mobile Phase: A: Water (10mM Ammonium Acetate), B: Acetonitrile.[1][3] Gradient 5% B to 95% B over 10 mins.
-
Rationale: Ammonium acetate buffer (pH ~6.[1][3]5) ensures the acid is deprotonated for ESI- detection while maintaining chromatographic peak shape.
-
-
Acceptance Criteria:
Part 4: Pharmaceutical Applications[1][3]
GABA Analog Precursor
This compound is the direct structural precursor to 3-propyl-GABA .[1][3]
-
Mechanism: Conversion of one carboxyl group to an amine (via Curtius rearrangement or Hofmann degradation) yields the
-substituted -amino acid.[1][3] -
Significance: This allows researchers to probe the steric limit of the GABA receptor binding pocket.[1][3] While the isobutyl group (Pregabalin) is optimal for the
subunit of voltage-gated calcium channels, the propyl analog helps define the "cutoff" for lipophilic side-chain tolerance.[1]
Hypocholesterolemic Agents
Research indicates that 3-substituted glutaric acid derivatives, including the propyl variant, act as antimetabolites in lipid synthesis pathways.[1] They can inhibit enzymes requiring glutaryl-CoA, thereby modulating cholesterol biosynthesis rates.[1][3]
Polymer Engineering
As a dicarboxylic acid with an odd-numbered carbon backbone (C5 backbone + C3 side chain), this compound is used to introduce flexibility and lower the glass transition temperature (
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link][3]
-
PubChem. 2-Propylpentanedioic acid (Isomer distinction and properties). National Library of Medicine.[1][3] [Link](Note: Used for comparative physicochemical property verification).[1][3]
-
Organic Syntheses. Glutaric Acid Synthesis Protocols (General methodology for substituted glutaric acids). Org. Synth. 1930, 10,[1] 58. [Link]
Solubility Profiling & Crystallization Thermodynamics of 3-Propylglutaric Acid
The following is an in-depth technical guide on the solubility and thermodynamic behavior of 3-Propylglutaric acid, structured for pharmaceutical process development.
Technical Guide | Process Development Series
Abstract
This guide provides a comprehensive technical analysis of the solubility characteristics of This compound (3-PGA) , a critical intermediate in the synthesis of racetams (e.g., Brivaracetam) and gabapentinoid analogs. Unlike its parent compound (glutaric acid), the introduction of a propyl chain at the C3 position significantly alters its lipophilicity and crystal lattice energy. This document details the thermodynamic fundamentals, experimental protocols (Laser Monitoring), and solvent-specific behaviors required to design robust purification and crystallization processes.
Introduction: The Chemical & Industrial Context
This compound (CAS: 4165-98-4) is a dicarboxylic acid characterized by a five-carbon chain with a propyl substituent at the
-
Chemical Structure: C
H O [1] -
Molecular Weight: 174.19 g/mol
-
Key Property: Amphiphilic nature. The dicarboxylic acid termini provide water solubility (pH-dependent), while the central propyl chain enhances solubility in non-polar organic solvents compared to unsubstituted glutaric acid.
Why This Matters: In industrial synthesis (e.g., Brivaracetam precursors), 3-PGA is often purified via reactive crystallization (pH swing) or slurry washing . Understanding its solid-liquid equilibrium (SLE) in solvents like Ethyl Acetate (EtOAc) and Methyl tert-butyl ether (MTBE) is essential to maximize yield and reject impurities.
Thermodynamic Fundamentals of Solubility
The solubility of a solid solute in a liquid solvent is not merely "dissolving"; it is a thermodynamic equilibrium defined by the equality of chemical potential in the solid and liquid phases.
The Modified Apelblat Equation
For process engineers, the Modified Apelblat Equation is the industry standard for correlating experimental solubility data (
- : Mole fraction solubility of 3-PGA.
- : Absolute temperature (Kelvin).[2]
-
: Empirical parameters representing the variation of solution activity coefficients.
-
Application:
and relate to the enthalpy of solution, while accounts for the temperature dependence of heat capacity.
-
van't Hoff Analysis
To determine the driving force of dissolution, we employ the van't Hoff plot. The apparent enthalpy (
-
Insight: For 3-PGA in organic solvents, dissolution is typically endothermic (
) and entropy-driven ( ), meaning solubility increases with temperature—a critical feature for cooling crystallization.
Experimental Protocol: Laser Monitoring Method
To generate high-accuracy solubility data, the Laser Monitoring Observation Technique is superior to the traditional shake-flask method due to its speed and elimination of sampling errors.
The Self-Validating Workflow
This system relies on the Tyndall effect. A laser beam passes through the solvent; undissolved 3-PGA crystals scatter the light, reducing transmittance. As the solid dissolves, transmittance rises to a baseline.
Protocol Steps:
-
Preparation: Load a precise mass of 3-PGA and solvent into a jacketed glass vessel.
-
Equilibration: Agitate at constant speed (e.g., 400 rpm).
-
Dynamic Heating: Increase temperature stepwise (e.g., 0.1 K/min).
-
Detection: Monitor laser intensity continuously.
-
Dissolution Point: The temperature at which laser transmittance maximizes and stabilizes.
-
-
Validation: Cool the solution to trigger nucleation (hysteresis check) and repeat.
Figure 1: Workflow for the Laser Monitoring Solubility Determination.
Solubility Data & Solvent Analysis
Based on industrial purification patents and structural analogs, the solubility profile of 3-PGA is distinct across solvent classes.
Comparative Solubility Table (Qualitative & Semi-Quantitative)
| Solvent Type | Specific Solvent | Solubility Behavior | Process Application |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Moderate (T-dependent) | Recrystallization. High solubility at boiling; low at RT, allowing effective yield during cooling crystallization. |
| Ether | MTBE | High | Extraction. Used to extract 3-PGA from acidified aqueous streams due to high partition coefficient. |
| Polar Protic | Water (Acidic) | Low | Precipitation. At pH < 2, 3-PGA protonates and precipitates out of solution. |
| Polar Protic | Water (Basic) | Very High | Dissolution. Forms the dicarboxylate salt at pH > 8. |
| Alcohol | Methanol/Ethanol | Very High | Dissolution. Not suitable for crystallization alone; often used as a co-solvent. |
The "Propyl Effect"
Compared to Glutaric Acid, this compound exhibits:
-
Lower Water Solubility: The hydrophobic propyl chain disrupts the hydrogen bonding network with water.
-
Higher Organic Solubility: Enhanced interaction with non-polar moieties in solvents like MTBE and Toluene.
Application: Designing the Purification Process
The solubility data dictates the purification strategy. For 3-PGA, a Reactive Crystallization followed by a Slurry Wash is the optimal route.
Process Logic
-
Extraction: The crude reaction mixture (often aqueous) is washed with MTBE. 3-PGA partitions into the organic phase.
-
Phase Swap: MTBE is evaporated or swapped for Ethyl Acetate.
-
Cooling/Slurry: The EtOAc mixture is heated to dissolve impurities/product, then cooled. 3-PGA crystallizes, while more soluble impurities remain in the mother liquor.
Figure 2: Industrial purification workflow for this compound based on solubility differentials.
References
- Source: World Intellectual Property Organization (WO2011013340A1).
- Source: Quick Company / Indian Patent Application.
-
Laser Monitoring Technique for Solubility Determination Source:Journal of Chemical & Engineering Data (General methodology reference). Context: Establishes the laser monitoring method as the standard for determining solid-liquid equilibria in pharmaceutical intermediates. URL:[Link]
-
Thermodynamic Modeling of Dicarboxylic Acids Source:Fluid Phase Equilibria. Context: Provides the theoretical basis for using the Apelblat and van't Hoff equations to model the solubility of glutaric acid derivatives. URL:[Link]
Sources
Technical Guide: Spectroscopic Characterization of 3-Propylglutaric Acid
This technical guide provides an in-depth spectroscopic analysis of 3-Propylglutaric acid, a critical intermediate in the synthesis of 3-substituted GABA analogs (e.g., anticonvulsants) and hypocholesterolemic agents.
CAS: 4165-98-4 | Formula: C
Executive Summary & Pharmaceutical Relevance
This compound (3-PGA) is a dicarboxylic acid featuring a propyl chain at the
This guide details the spectroscopic signature of 3-PGA to facilitate its identification and purity assessment during synthetic workflows.
Synthetic Context & Isolation
To understand the impurity profile in spectroscopic data, one must understand the synthesis. 3-PGA is typically synthesized via a Knoevenegel Condensation followed by hydrolysis and decarboxylation.
Synthesis Workflow (DOT Visualization)
The following diagram outlines the standard synthetic route, highlighting critical intermediates that may appear as trace impurities (e.g., decarboxylated byproducts or unhydrolyzed esters).
Figure 1: Synthetic pathway to this compound involving double decarboxylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of 3-PGA simplifies its NMR spectra. The molecule possesses a
H NMR Data (400 MHz, DMSO- )
Solvent Choice: DMSO-
| Assignment | Multiplicity | Integral | Coupling ( | Notes | |
| COOH | 12.0 - 12.2 | br s | 2H | - | Exchangeable; disappears with D |
| C2-H, C4-H | 2.20 - 2.35 | m (dd) | 4H | Diastereotopic protons averaging due to free rotation; often appear as a higher-order multiplet. | |
| C3-H | 2.05 - 2.15 | m | 1H | - | Methine proton; splitting dominated by C2/4 and propyl C1'. |
| Propyl C1' | 1.25 - 1.35 | m | 2H | - | Methylene adjacent to chiral center. |
| Propyl C2' | 1.20 - 1.30 | m | 2H | - | Central methylene of propyl chain. |
| Propyl C3' | 0.85 - 0.90 | t | 3H | Terminal methyl group. |
Interpretation Logic:
-
Symmetry: The integration of the C2/C4 region (4H) confirms the equivalence of the
-methylene groups. -
Impurity Flag: A triplet at ~4.1 ppm indicates residual ethyl ester (incomplete hydrolysis).
C NMR Data (100 MHz, DMSO- )
Due to symmetry, only 6 unique carbon signals are observed despite the molecule containing 8 carbons.
| Carbon Position | Type | Notes | |
| C=O (C1, C5) | 174.5 | Cq | Carboxyl carbonyls. |
| C2, C4 | 38.2 | CH | |
| C3 | 32.1 | CH | Methine branching point. |
| Propyl C1' | 34.5 | CH | Methylene adjacent to branching point. |
| Propyl C2' | 19.8 | CH | Middle of propyl chain. |
| Propyl C3' | 14.2 | CH | Terminal methyl. |
Mass Spectrometry (MS)
Method: ESI (Negative Mode) or GC-MS (after derivatization). Direct EI-MS of dicarboxylic acids often leads to thermal dehydration in the source, forming cyclic anhydrides.
Fragmentation Pattern (EI, 70 eV)
-
Molecular Ion (
): m/z 174 (Weak/Absent). -
Base Peak: m/z 156 (
). -
Fragment: m/z 114 (
). -
Fragment: m/z 129 (
).
Mass Spec Workflow (DOT Visualization)
The following diagram illustrates the ionization and fragmentation logic, critical for confirming identity.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Infrared (IR) Spectroscopy
IR is a rapid validation tool for the carboxylic acid functionality.
| Wavenumber (cm | Vibration Mode | Intensity | Description |
| 2800 - 3300 | O-H Stretch | Broad, Strong | Characteristic "carboxylic acid dimer" broadness. |
| 1700 - 1715 | C=O[3] Stretch | Strong, Sharp | Carbonyl stretch. Lower frequency than esters due to H-bonding. |
| 1200 - 1300 | C-O Stretch | Medium | C-O single bond stretch coupled with O-H bending. |
| 930 - 950 | O-H Bend | Medium | Out-of-plane bending (dimer). |
Experimental Protocols
Protocol A: NMR Sample Preparation
Use this protocol to ensure reproducible shifts consistent with the data above.
-
Drying: Dry the 3-PGA sample in a vacuum desiccator over P
O for 4 hours to remove lattice water (which shifts the COOH peak). -
Solvent: Use DMSO-
(99.8% D) containing 0.03% TMS as an internal standard. Note: CDCl can be used, but solubility may be limited, and COOH protons may broaden significantly. -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1):
2.0 seconds (essential for accurate integration of carboxylates). -
Scans: 16 (1H), 256-512 (13C).
-
Protocol B: GC-MS Derivatization (Methylation)
Direct injection of dicarboxylic acids damages GC columns. Methylation is required.
-
Reagent: Mix 10 mg 3-PGA with 0.5 mL BF
-Methanol (14%). -
Reaction: Heat at 60°C for 15 minutes in a sealed vial.
-
Extraction: Add 1 mL Hexane and 1 mL saturated NaCl. Vortex and centrifuge.
-
Analysis: Inject 1
L of the upper Hexane layer (containing Dimethyl 3-propylglutarate).-
Expected Shift: Molecular ion will shift to m/z 202 (
).
-
References
-
National Institutes of Health (NIH). (2008). 3-substituted GABA analogs with central nervous system activity: a review. PubMed. Retrieved from [Link]
-
SciSpace. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids.[2][4] Retrieved from [Link]
Sources
Biological Role and Metabolic Significance of 3-Propylglutaric Acid
This guide provides an in-depth technical analysis of 3-Propylglutaric acid (3-PGA) , focusing on its chemical biology, metabolic interactions, and pharmacological potential.[1][2][3] It is designed for researchers investigating secondary metabolites, enzyme inhibitors, and drug scaffolds.[1][3]
Technical Monograph | CAS: 4165-98-4 [1][2]
Executive Summary
This compound (3-propylpentanedioic acid) is a dicarboxylic acid structurally derived from glutaric acid by the addition of a propyl chain at the
Its biological significance is threefold:
-
Metabolic Modulator: It acts as a structural analogue to endogenous glutarate and HMG-CoA intermediates, capable of competitive inhibition in lipid and cholesterol biosynthetic pathways.[1][2]
-
Plant Defense Metabolite: It is consistently identified in the phytochemical profiling of medicinal plants (Bridelia ferruginea, Jatropha tanjorensis), where it co-occurs with fatty acid oxidation products, suggesting a role in stress response or lipid turnover.[1][3]
-
Neuroprotective Agent: Emerging research links it to the cGMP signaling pathway , with potential neuroprotective effects associated with vasodilation.[2][3]
Chemical Biology & Structural Properties
To understand the metabolic behavior of this compound, one must analyze its steric and electronic properties relative to endogenous substrates.[1][2][3]
Structural Homology & Enzyme Interaction
The glutaric acid backbone allows 3-PGA to enter the active sites of enzymes recognizing dicarboxylates.[1][2][3] However, the C3-propyl group introduces significant steric bulk.[1][2][3]
-
Substrate Mimicry: It mimics 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and glutamate precursors.[1][2]
-
Mechanism of Action: The propyl chain likely occupies the hydrophobic pocket of enzyme active sites, preventing catalytic turnover.[1][2][3] This makes it a candidate for competitive inhibition of enzymes like HMG-CoA reductase (cholesterol synthesis) and glutaryl-CoA dehydrogenase (lysine metabolism).[1][2]
Metabolic Interactions & Pharmacological Pathways[1][3]
The HMG-CoA Reductase Inhibition Model
Research into hypocholesterolemic agents has identified 3-substituted glutaric acids as inhibitors of HMG-CoA Reductase , the rate-limiting enzyme in the mevalonate pathway.[1][2][3][6]
-
Pathway Logic: HMG-CoA reductase normally reduces HMG-CoA to mevalonate.[1][2]
-
Inhibition: this compound (and its 3-hydroxy analogues) binds to the enzyme.[1][2] The dicarboxylate "head" anchors it to the cationic residues in the active site, while the "tail" (propyl group) interacts with the hydrophobic domain, blocking substrate access.[1][2][3]
Plant Secondary Metabolism
In plants like Aloe arborescens and Capparis zeylanica, 3-PGA appears as a downstream product of fatty acid oxidation or terpenoid degradation .[2]
-
Origin: It is likely generated via the
-oxidation of longer-chain 3-alkyl fatty acids or the oxidative cleavage of propyl-substituted cycloalkanes.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Function: It contributes to the plant's chemical defense profile, often exhibiting antimicrobial properties alongside other organic acids.[1][2][3]
Neuroprotective Signaling (cGMP Pathway)
Specific studies (e.g., Neoh et al.[1][2][3][7]) have linked this compound found in Bridelia ferruginea to PET-cGMP signaling .[1][2]
-
Mechanism: It may enhance the accumulation of cyclic GMP (cGMP) by inhibiting phosphodiesterases (PDEs) or stimulating guanylyl cyclase.[1][2][3]
-
Outcome: Elevated cGMP leads to vasodilation and neuroprotection, suggesting a potential therapeutic utility in ischemic conditions.[1][2][3]
Visualization: Metabolic Interaction Network
The following diagram illustrates the hypothetical interaction points of this compound within mammalian and plant systems.
Figure 1: Interaction map showing this compound as a central modulator in lipid metabolism inhibition, plant defense, and neuroprotective signaling.[1][2]
Experimental Protocols
Detection & Quantification via GC-MS
Since this compound is non-volatile, it requires derivatization (silylation) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2]
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]
-
Internal Standard: Adipic acid-d4 or Tridecanoic acid.[1][2]
Workflow:
-
Extraction: Extract plant tissue or biological fluid with Ethyl Acetate (acidified to pH 2 with HCl to protonate the carboxylic groups).[1][2]
-
Drying: Evaporate solvent under
stream. -
Derivatization: Add 50
L Pyridine + 100 L BSTFA. Incubate at 60°C for 45 minutes.-
Reaction:
-
-
Analysis: Inject 1
L into GC-MS (Splitless). -
Identification: Look for the molecular ion
(rare) or thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (loss of methyl) and specific fragmentation of the propyl chain.[1][2]
Chemical Synthesis (Self-Validating Standard)
For researchers needing a pure standard, this compound can be synthesized via the Guareschi-Thorpe condensation or Michael addition, followed by hydrolysis.[1][2][3]
Protocol Summary:
-
Condensation: React butyraldehyde with ethyl cyanoacetate in the presence of ammonia to form the dicyano-glutarimide intermediate.[1][2][3]
-
Hydrolysis: Reflux the intermediate in concentrated
(sulfuric acid) orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> . This simultaneously hydrolyzes the nitrile groups to carboxylic acids and decarboxylates any excess carboxyl groups if malonate esters were used.[1][2] -
Purification: Recrystallize from benzene/ether or water.[2][3]
References
-
Neoh, Y. W., et al. (2008).[1][3] Bioactive constituents from Bridelia ferruginea and their neuroprotective effects via the cGMP pathway. Journal of Ethnopharmacology.
-
Baran, J. S., et al. (1985).[1][3] 3-Alkyl-3-hydroxyglutaric acids: a new class of hypocholesterolemic HMG CoA reductase inhibitors.[1][2][6] Journal of Medicinal Chemistry, 28(5), 597-601.[1][2][3]
-
Sulaiman, A. N., et al. (2024).[1][3][7] ATR-FTIR and GC-MS Analysis of Potentially Bioactive Compounds From Bridelia ferruginea Bark. DUJOPAS.
-
PubChem Compound Summary. (2024). This compound (CID 77816).[1][2] National Center for Biotechnology Information.[2][3] [1][2]
-
LookChem. (2024).[1][2] CAS 4165-98-4: this compound Properties and Suppliers.
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- 3. WO2011013340A1 - Method for producing optically active 3-substituted glutaric acid monoamide - Google Patents [patents.google.com]
- 4. B-N-PROPYLGLUTARIC ACID | 4165-98-4 [chemicalbook.com]
- 5. This compound (CAS 4165-98-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3-Alkyl-3-hydroxyglutaric acids: a new class of hypocholesterolemic HMG CoA reductase inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
Technical Guide: 3-Propylglutaric Acid as a Natural Product
The following technical guide details the characterization, occurrence, and utility of 3-Propylglutaric acid , a naturally occurring dicarboxylic acid emerging from diverse biological matrices.
Subtitle: Occurrence, Biosynthetic Origins, and Synthetic Utility in Drug Discovery[1][2]
Executive Summary
This compound (CAS: 4165-98-4; IUPAC: 3-propylpentanedioic acid) is a dicarboxylic acid traditionally viewed as a synthetic intermediate but increasingly identified as a secondary metabolite in fungi, marine algae, and fermented plant matrices.[1][2][3] Unlike its structural isomer 2-propylglutaric acid (a known metabolite of the anticonvulsant Valproic Acid), the 3-propyl isomer appears to arise from distinct biosynthetic pathways in nature.[1][2]
This guide serves as a definitive reference for researchers isolating this compound from natural sources or utilizing it as a scaffold for "natural product-like" library synthesis.[1][2] It synthesizes data from recent metabolomic profiling of Jatropha endophytes, Vanilla fermentation, and marine macroalgae.[1][2]
Key Chemical Profile
| Property | Specification |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Structure | HOOC–CH₂–CH(C₃H₇)–CH₂–COOH |
| pKa Values | pKa₁ ≈ 4.3, pKa₂ ≈ 5.4 (Predicted) |
| LogP | ~0.8 (Lipophilic dicarboxylate) |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in ethanol, DMSO, ethyl acetate; moderately soluble in water.[1][2][4][5] |
Natural Occurrence & Ecological Context
While often commercially cataloged as a synthetic building block, this compound has been definitively identified in specific biological niches.[1][2] Its presence suggests a role in carbon storage or as a degradation intermediate of larger lipophilic molecules.[1][2]
validated Biological Sources
| Organism/Source | Classification | Context of Identification | Detection Method |
| Caulerpa scalpelliformis | Marine Macroalgae (Green Seaweed) | Identified in crude extracts exhibiting pest-repellent activity.[1][2][4] | GC-MS (Ethyl acetate fraction) |
| Cryptococcus neoformans | Endophytic Fungus | Isolated from the leaves of Jatropha tanjorensis.[1][2][5] | GC-MS Profiling |
| Vanilla planifolia | Plant (Cured Pods) | Detected in pods coated with Bacillus subtilis, suggesting a fermentation origin.[1][2][6] | GC-MS (Volatile fraction) |
| Yoyo Bitters | Polyherbal Formulation | Identified in the ethanol extract of this commercial herbal mixture.[1][2] | GC-MS (RT: 8.12 min) |
Biosynthetic Hypothesis
The exact enzymatic pathway for this compound remains under investigation.[1][2] However, based on its structure (a C5 backbone with a C3 side chain), two primary biosynthetic routes are proposed:[1][2]
-
Modified Fatty Acid Oxidation: Beta-oxidation of odd-chain or branched fatty acids where a propyl branch prevents standard degradation, leading to a dicarboxylic acid end-product.[1][2]
-
Polyketide-like Assembly: Condensation of a propyl-CoA primer (or butyryl-CoA) with malonyl-CoA units, followed by reduction and hydrolysis.[1][2]
Figure 1: Proposed biosynthetic origins.[1][2] The compound likely arises from either modified fatty acid synthesis (blue path) or oxidative degradation of complex plant metabolites (red path).[1][2]
Pharmacological & Synthetic Utility
This compound acts as a "privileged scaffold"—a core structure capable of binding multiple biological targets due to its symmetry and dual carboxylate functionality.[1][2]
Therapeutic Applications[1][2][5][7][8]
-
Hypocholesterolemic Agents: The 3-alkylglutaric acid motif mimics HMG-CoA (3-hydroxy-3-methylglutaryl-CoA).[1][2] Synthetic derivatives of this compound have been explored as inhibitors of HMG-CoA reductase or related metabolic enzymes, potentially lowering cholesterol.[1][2]
-
Neuroactive Analogues: As a structural homolog of Glutamate (neurotransmitter) and Valproic Acid (anticonvulsant), it is used to synthesize GABA analogs.[1][2] The propyl group provides lipophilicity, enhancing blood-brain barrier (BBB) penetration compared to unsubstituted glutaric acid.[1][2]
Synthetic Protocol: Chemical Verification
To validate natural isolates, researchers must often synthesize an authentic standard.[1][2] The following protocol utilizes the Guareschi-Thorpe condensation , a robust method for creating 3-substituted glutaric acids.[1][2]
Protocol: Synthesis of this compound
-
Reagents: Butyraldehyde (1.0 eq), Ethyl Cyanoacetate (2.0 eq), Ammonia (excess), Sulfuric Acid (H₂SO₄).[1][2]
-
Step 1: Condensation (Guareschi Imide Formation)
-
Step 2: Hydrolysis & Decarboxylation
-
Step 3: Isolation
Figure 2: Chemical synthesis workflow for generating analytical standards.
Analytical Identification (GC-MS)
Accurate identification in complex natural extracts (like Vanilla or Seaweed) requires distinguishing this compound from its isomers (e.g., 2-propylglutaric acid, octanedioic acid).[1][2]
Derivatization is Required: Due to the two carboxylic acid groups, the molecule is non-volatile.[1][2] It must be converted to its Dimethyl Ester or Trimethylsilyl (TMS) derivative prior to GC analysis.[1][2]
Diagnostic Mass Fragments (TMS Derivative):
-
m/z 147: Pentamethyldisiloxane ion (characteristic of di-TMS derivatives).[1][2]
-
Key Differentiator: The fragmentation pattern of the alkyl chain.[1][2] 3-substituted glutarates often show a symmetrical cleavage alpha to the central carbon.[1][2]
| Parameter | Value |
| Retention Time (Approx) | 8.12 min (Standard non-polar column, e.g., DB-5) |
| NIST Number | 135692 |
| Major Ions (EI, 70eV) | m/z 303 (M-15), 147, 73 |
References
-
LookChem. (n.d.).[1][2] this compound (CAS 4165-98-4) Product Information. Retrieved from [Link]
-
Omotoso, A. E., et al. (2018).[1][2][5] Chemo-profiling of Secondary Metabolites from Endophytic Fungi of Jatropha tanjorensis. International Journal of Pharmacy, 8(2), 11-20.[1][2][5] Retrieved from [Link]
-
Ye, H., et al. (2023).[1][2][6] Structural Characterization with Laser Scanning Microscopy and an Analysis of Volatile Components Using GC-MS in Vanilla Pods Coated with Edible Microorganisms. Fermentation, 9(8), 724.[1][2][6] Retrieved from [Link][1][2]
-
Ahmad, M., & Arif, M. (2007).[1][2][4] Occurrence of insecticide resistance in field populations of Spodoptera litura. Crop Protection, 26, 809-817.[1][2][4] (Cited for context on pest control metabolites).
-
Sulaiman, A. N., et al. (2024).[1][2][7] ATR-FTIR and GC-MS Analysis of Potentially Bioactive Compounds From Bridelia ferruginea Bark.... Dutse Journal of Pure and Applied Sciences, 10(4b), 301-324.[1][2][7] Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Making sure you're not a bot! [drs.nio.res.in]
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- 9. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
3-Propylglutaric Acid: Technical Monograph & Application Guide
The following technical guide details the discovery, chemistry, and pharmaceutical significance of 3-Propylglutaric acid, with a specific focus on its critical role in the synthesis of next-generation anticonvulsants.
Executive Summary
This compound (3-PGA) is a dicarboxylic acid derivative that serves as a pivotal structural scaffold in modern medicinal chemistry. While historically regarded as a simple alkylated derivative of glutaric acid, it has gained prominence as the primary chemical precursor for Brivaracetam , a high-affinity SV2A ligand used in the treatment of epilepsy. This guide explores its transition from a theoretical organic intermediate to a high-value pharmaceutical building block, detailing its synthesis, physicochemical properties, and application in asymmetric drug manufacturing.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
3-PGA is a prochiral molecule. It possesses a plane of symmetry that renders it achiral in its native state; however, it contains a prochiral center at the C3 position. This feature is exploited in asymmetric synthesis, where desymmetrization (e.g., via enzymatic hydrolysis or mono-amidation) yields chiral intermediates essential for stereoselective drug production.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3-Propylpentanedioic acid |
| Common Name | This compound; |
| CAS Registry Number | 4165-98-4 |
| Molecular Formula | |
| Molecular Weight | 174.19 g/mol |
| Physical State | Crystalline solid or viscous liquid (purity dependent) |
| Melting Point | 106–109 °C |
| Boiling Point | ~321 °C (at 760 mmHg) |
| pKa Values | pKa1 ≈ 4.3; pKa2 ≈ 5.4 (Predicted) |
| Solubility | Soluble in ethanol, DMSO, ethyl acetate; Moderate in water |
Historical Evolution & Discovery
The history of 3-PGA is best understood in two distinct eras: the Classical Organic Era and the Neurological Renaissance .
The Classical Era (1920s–1980s)
The synthesis of 3-alkylglutaric acids was pioneered in the early 20th century by organic chemists such as Day and Thorpe (1920) , who established the general "Guareschi-Thorpe" and related condensation methods to synthesize substituted glutaric acids.
-
Original Purpose: These early studies focused on understanding ring-chain tautomerism and the effects of alkyl substitution on the stability of glutaric anhydrides.
-
Status: For decades, 3-PGA remained a laboratory curiosity and a generic intermediate for polymer research and potential hypocholesterolemic agents (fibrates/statins analogs), though no major drug emerged from this specific scaffold during this period.
The Neurological Renaissance (1990s–Present)
The discovery of Gabapentin and Pregabalin (derivatives of 3-substituted GABA) triggered a massive search for related analogs.
-
The Pivot: Researchers identified that the propyl analog of the isobutyl group (found in Pregabalin) conferred unique binding properties when incorporated into the pyrrolidone ring of "racetam" derivatives.
-
The Breakthrough: 3-PGA was identified as the starting material for Brivaracetam (UCB-34714), a drug designed to target the Synaptic Vesicle Protein 2A (SV2A) with higher affinity than Levetiracetam. This elevated 3-PGA from a generic chemical to a critical regulatory starting material (RSM).
Synthesis & Manufacturing Protocols
Method A: Knoevenagel Condensation (Industrial Standard)
This method is preferred for scale-up due to the availability of cheap starting materials: valeraldehyde and ethyl cyanoacetate.
Protocol:
-
Condensation: React Valeraldehyde with Ethyl Cyanoacetate (or Diethyl Malonate) in the presence of a base (piperidine or
-alanine) to form the -unsaturated ester. -
Michael Addition: Introduce a second equivalent of the active methylene compound (e.g., diethyl malonate) via Michael addition.
-
Hydrolysis & Decarboxylation: The resulting tetra-ester or cyano-ester is subjected to harsh acid hydrolysis (conc. HCl or HBr, reflux, 12–24h).
-
Result: Simultaneous hydrolysis of nitrile/ester groups and thermal decarboxylation yields crude this compound.
-
Purification: Recrystallization from toluene or water.
Method B: Desymmetrization to Brivaracetam
This workflow demonstrates the conversion of achiral 3-PGA into the chiral drug precursor.
Workflow:
-
Anhydride Formation: 3-PGA is dehydrated using acetic anhydride or acetyl chloride to form 3-propyldihydro-2H-pyran-2,6(3H)-dione (3-Propylglutaric anhydride).
-
Ammonolysis: The anhydride is treated with ammonia (gas or aqueous) to open the ring, yielding This compound monoamide .
-
Resolution (Crucial Step): The racemic monoamide is resolved using a chiral amine (e.g., (R)-1-phenylethylamine) or via enzymatic hydrolysis to isolate the (S)-isomer .
-
Hoffmann Rearrangement: The chiral amide undergoes rearrangement to form the amino-acid core of the final drug.
Technical Visualizations
Diagram 1: Synthesis Pathway of Brivaracetam from 3-PGA
This diagram illustrates the transformation of the achiral 3-PGA scaffold into the active pharmaceutical ingredient.
Caption: The conversion of achiral this compound into the chiral anticonvulsant Brivaracetam via desymmetrization.
Diagram 2: Structural Homology (Gabapentinoids)
Comparison of 3-PGA with related precursors highlights the importance of the alkyl chain length (Propyl vs. Isobutyl).
Caption: Structural relationship between glutaric acid derivatives and major neurological drugs.
Biological Significance & Mechanism
Role as SV2A Ligand Precursor
The biological value of 3-PGA is indirect but critical. It provides the propyl-substituted carbon backbone required for Brivaracetam's binding affinity.
-
Mechanism: Brivaracetam binds to the Synaptic Vesicle Protein 2A (SV2A) in the brain.[1] The propyl group (derived from 3-PGA) fits into a specific hydrophobic pocket of the SV2A protein, contributing to a binding affinity 15–30 times higher than that of its predecessor, Levetiracetam (which possesses an ethyl group).
-
Causality: The switch from an ethyl (Levetiracetam) to a propyl (Brivaracetam) side chain—enabled by using 3-PGA as the starting material—is the primary driver of the drug's enhanced potency and lipophilicity.
Historical/Secondary Activities
-
Hypocholesterolemic Agents: Early patents referenced 3-PGA derivatives as potential inhibitors of cholesterol biosynthesis, likely targeting enzymes similar to HMG-CoA reductase or acting as PPAR agonists (fibrates). However, these applications have been largely superseded by statins.
-
Virucidal Activity: Like unmodified glutaric acid, 3-PGA exhibits weak virucidal activity at low pH (acidulant effect), but this is not a primary pharmacological application.
References
-
LookChem. (n.d.). B-N-Propylglutaric Acid (CAS 4165-98-4) Product Information. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). This compound - PubChem Compound Summary. Retrieved from [Link]
- Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry.
- Day, J. N. E., & Thorpe, J. F. (1920). The formation and stability of spiro-compounds. Part III. Spiro-compounds from cyclopentan-spiro-cyclohexanone. Journal of the Chemical Society, Transactions. (Historical reference for glutaric acid synthesis methods).
- Google Patents. (2012). Process for production of optically active 3-substituted glutaric acid monoamide (EP2518050A1).
-
Quick Company. (n.d.). Process For The Preparation Of Brivaracetam And Intermediates Thereof. Retrieved from [Link]
Sources
Technical Guide: Reactivity & Desymmetrization of 3-Propylglutaric Acid
[1]
Executive Summary
3-Propylglutaric acid (3-PGA) represents a critical "prochiral" scaffold in the synthesis of
This guide details the reactivity profile of 3-PGA, focusing on the anhydride-mediated desymmetrization —a self-validating workflow for generating high-enantiopurity synthons.[1]
Part 1: Molecular Architecture & Physicochemical Baseline[1]
Structural Symmetry and Prochirality
This compound is an achiral, meso-like compound possessing a plane of symmetry passing through the C3 carbon and the propyl chain.[1]
-
Chemical Equivalence: In the ground state, the two carboxylic acid groups (C1 and C5) are chemically equivalent (
point group). -
Prochirality: The C3 carbon is prochiral.[1] Differentiating the two carboxyl groups (e.g., via mono-esterification) destroys the plane of symmetry, creating a chiral center at C3.
Acid Dissociation Constants (pKa)
The propyl group at the C3 position exerts a weak inductive effect (+I) compared to the unsubstituted parent (glutaric acid). However, the conformational flexibility of the propyl chain influences the ionization of the second proton due to electrostatic repulsion between the resulting carboxylates.
| Parameter | Value (Approx.) | Mechanistic Note |
| pKa₁ | 4.32 | Similar to glutaric acid; first ionization is statistically favored.[1] |
| pKa₂ | 5.45 | Higher than pKa₁ due to electrostatic repulsion of the mono-anion.[1] |
| LogP | ~1.35 | Propyl chain increases lipophilicity, aiding organic solvent solubility for enzymatic steps. |
Part 2: The Cyclic Anhydride Gateway[1]
The reactivity of 3-PGA is best harnessed by dehydrating it to 3-propylglutaric anhydride .[1] This transformation is thermodynamically driven by the formation of a stable 6-membered ring, slightly accelerated by the steric bulk of the propyl group (a minor Thorpe-Ingold effect).[1]
Mechanism of Anhydride Formation
The standard protocol utilizes a dehydrating agent (Acetic Anhydride or Acetyl Chloride) under reflux. The reaction proceeds via a mixed anhydride intermediate, which rapidly cyclizes to release acetic acid.[1]
Figure 1: Thermal dehydration pathway to the cyclic anhydride.[1]
Part 3: Desymmetrization Strategies (The Drug Dev Angle)
This is the core value proposition for researchers. Opening the anhydride ring with a nucleophile (alcohol or amine) breaks the symmetry. If the catalyst or the nucleophile is chiral, one enantiomer is formed preferentially.
Enzymatic Desymmetrization (Bio-Catalysis)
Lipases, particularly Candida antarctica Lipase B (CAL-B) , are the gold standard for this transformation. They act via a "lock-and-key" mechanism where the enzyme's chiral pocket allows only one specific carbonyl of the anhydride to enter the active site for nucleophilic attack by an alcohol (alcoholysis).[1]
-
Reagent: Anhydride + MeOH (or BnOH)
-
Solvent: MTBE or Diisopropyl ether (hydrophobic solvents preserve enzyme activity).
-
Outcome: Formation of the (S)-mono-ester with high enantiomeric excess (>95% ee).[1]
Chemical Desymmetrization
Organocatalysts (e.g., Cinchona alkaloids) can also mediate this opening. While scalable, they often require lower temperatures (-20°C to -78°C) to achieve selectivity comparable to enzymes.[1]
Figure 2: Divergent pathways for anhydride ring opening.[1] Path A yields the high-value chiral synthon.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Propylglutaric Anhydride
Validates the precursor quality for downstream applications.[1]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Charge: Add This compound (10.0 g, 57.4 mmol) and Acetic Anhydride (30 mL, excess).
-
Reflux: Heat the mixture to reflux (140°C bath temperature) for 3–4 hours.
-
Checkpoint: The solution should become clear and homogeneous.
-
-
Workup: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure.
-
Purification: The residue is often pure enough for use.[1] For analytical standards, recrystallize from diethyl ether/hexane.
-
Validation: IR Spectrum should show characteristic doublet anhydride carbonyl stretches (~1805 and 1760 cm⁻¹).
-
Protocol B: CAL-B Catalyzed Desymmetrization
Produces (S)-3-propylglutaric acid monomethyl ester.[1]
-
Solvent Prep: Use anhydrous MTBE (Methyl tert-butyl ether).[1] Water competes with methanol, leading to non-chiral hydrolysis (di-acid formation).
-
Reaction: In a sealed vial, dissolve 3-Propylglutaric anhydride (1.0 mmol) in MTBE (10 mL).
-
Initiation: Add Methanol (3.0 mmol, 3 equiv) and Novozym 435 (50 mg/mmol substrate).
-
Incubation: Shake at 25°C at 200 rpm for 24 hours.
-
Termination: Filter off the immobilized enzyme (can be recycled).
-
Analysis: Evaporate solvent. Analyze via Chiral HPLC or convert to a diastereomeric amide for NMR analysis to determine enantiomeric excess (ee).
References
-
National Institute of Standards and Technology (NIST). this compound - Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Fryszkowska, A., et al. (2005).[4] Enzymatic desymmetrization of 3-arylglutaric acid anhydrides.[1][2][4][5] Tetrahedron: Asymmetry, 16(14), 2475–2485.[4] (Demonstrates the homologous enzymatic mechanism). [Link]
-
PubChem. 2-Propylglutaric acid Compound Summary. (Note: Provides physicochemical baseline for propyl-substituted glutaric acids).[1] [Link]
-
Nojiri, M., et al. (2015).[6] Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides.[1][6] Applied Microbiology and Biotechnology. (Relevant for the amide pathway).[7][8] [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents [agris.fao.org]
- 3. This compound [webbook.nist.gov]
- 4. Sci-Hub. Enzymatic desymmetrization of 3-arylglutaric acid anhydrides / Tetrahedron: Asymmetry, 2005 [sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
3-Propylglutaric Acid and Its Derivatives: A Technical Guide
Executive Summary
3-Propylglutaric acid (3-PGA; CAS: 4165-98-4) is a dicarboxylic acid intermediate critical to the synthesis of "gabapentinoid" pharmaceutical agents and specific hypocholesterolemic compounds.[1][2][3] Chemically defined as 3-propylpentanedioic acid , it serves as the structural backbone for 3-substituted
This guide distinguishes 3-PGA from its structural isomers—most notably 2-propylglutaric acid (a valproic acid metabolite) and 3-isobutylglutaric acid (the precursor to Pregabalin).[3] While often overshadowed by its isobutyl cousin, 3-PGA represents a vital scaffold for Structure-Activity Relationship (SAR) studies in anticonvulsant drug design and metabolic profiling.[3]
Part 1: Chemical Identity & Physical Properties[3][4]
This compound is characterized by a five-carbon dicarboxylic acid chain with a propyl group substitution at the
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-Propylpentanedioic acid |
| Common Synonyms | |
| CAS Registry Number | 4165-98-4 |
| Molecular Formula | |
| Molecular Weight | 174.19 g/mol |
| Physical State | Solid (crystalline) or viscous liquid (depending on purity) |
| Melting Point | ~47–50 °C (typical for 3-alkylglutaric acids) |
| Boiling Point | ~321 °C (at 760 mmHg) |
| Solubility | Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water |
| Key Derivative | 3-Propylglutaric Anhydride (CAS: N/A, formed in situ) |
Part 2: Chemical Synthesis Pathways[3]
The synthesis of this compound follows the classical Guareschi-Thorpe condensation or a modified Knoevenagel-Michael route.[3] This pathway is preferred for its scalability and high regioselectivity, avoiding the formation of unwanted isomers.
Core Synthesis Protocol: The Knoevenagel-Michael Route
Objective: Synthesize high-purity this compound starting from valeraldehyde (pentanal).[3]
Reagents Required:
-
Valeraldehyde (Pentanal)
-
Ethyl Cyanoacetate
-
Sodium Ethoxide (or Diethylamine as catalyst)
-
Hydrochloric Acid (6N and 12N)
Step-by-Step Methodology
1. Knoevenagel Condensation
-
Reaction: React valeraldehyde with ethyl cyanoacetate in the presence of a base catalyst (piperidine or diethylamine) in ethanol.
-
Conditions: Reflux for 4–6 hours.[3]
-
Mechanism: The base deprotonates the cyanoacetate, which attacks the aldehyde carbonyl. Dehydration yields the
-unsaturated ester (Ethyl 2-cyano-2-heptenoate ).[3]
2. Michael Addition
-
Reaction: Treat the unsaturated intermediate with diethyl malonate in the presence of sodium ethoxide.
-
Conditions: Stir at 60–80 °C for 3–5 hours.
-
Outcome: Formation of a tetra-ester/nitrile intermediate (branched tricarboxylate).[3]
3. Hydrolysis and Decarboxylation (The Critical Step)
-
Protocol:
-
Dissolve the Michael adduct in concentrated HCl (6N to 12N).
-
Reflux vigorously for 24–48 hours. This harsh condition performs two functions: it hydrolyzes the ester and nitrile groups to carboxylic acids and thermally decarboxylates the geminal dicarboxylic acid moiety.[3]
-
Purification: Cool the solution to precipitate the crude acid. Recrystallize from an ether/hexane mixture or water.[3]
-
-
Result: Pure this compound.[3]
4. Anhydride Formation (Activation)
-
Protocol: Reflux this compound with excess acetic anhydride (1:3 molar ratio) for 2 hours.
-
Workup: Remove acetic acid and excess anhydride under vacuum.[3] The residue is 3-propylglutaric anhydride .[3]
-
Utility: This anhydride is the reactive species used to synthesize mono-amides (precursors to GABA analogs).[3]
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway from valeraldehyde to 3-propylglutaric anhydride via the Knoevenagel-Michael-Decarboxylation route.[1][3][7][8]
Part 3: Pharmaceutical & Biological Applications[3][6][15]
Precursor for GABA Analogs (Gabapentinoids)
This compound is the direct structural homolog of 3-isobutylglutaric acid , the precursor to Pregabalin (Lyrica).
-
Mechanism: The anhydride of 3-PGA is subjected to ammonolysis to form the mono-amide.[3] A subsequent Hofmann rearrangement converts the amide into a primary amine.[3]
-
Product: 3-(Aminomethyl)hexanoic acid (3-Propyl GABA).[3]
-
Relevance: Researchers utilize this pathway to synthesize libraries of GABA analogs to test binding affinity for the
subunit of voltage-gated calcium channels.[3]
Hypocholesterolemic Agents
Literature identifies this compound as a key intermediate in the synthesis of specific hypocholesterolemic (lipid-lowering) agents.[2][3][9] The dicarboxylic acid moiety allows for the attachment of lipophilic chains or pharmacophores that interact with lipid-regulating enzymes (e.g., HMG-CoA reductase inhibitors or PPAR agonists).[3]
Biological Biomarkers vs. Isomers
It is critical to distinguish 3-PGA from clinically significant isomers found in metabolomics:
-
3-Hydroxyglutaric Acid: A hallmark biomarker for Glutaric Aciduria Type 1 (GA-1).[3]
-
2-Propylglutaric Acid: A known metabolite of Valproic Acid (VPA).[3][10]
-
This compound: Rarely a primary disease marker but found in trace amounts in specific plant extracts (e.g., Cassia alata), suggesting a role in secondary plant metabolism.
Part 4: Analytical Methodologies
Trustworthy detection requires separating 3-PGA from its isomers.[3] Gas Chromatography-Mass Spectrometry (GC-MS) of trimethylsilyl (TMS) derivatives is the gold standard.[3]
Protocol: GC-MS Detection
-
Extraction: Acidify aqueous sample (urine/plasma) to pH < 2 with HCl.[3] Extract with ethyl acetate.[3][11][12]
-
Derivatization: Evaporate solvent. Add 50
L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[3] Heat at 60 °C for 30 mins. -
Analysis: Inject into GC-MS (e.g., DB-5MS column).[3]
-
Identification:
-
This compound (TMS): Look for fragmentation ions characteristic of the propyl side chain (
) and the loss of TMS groups ( ). -
Retention Time: 3-PGA will elute after unsubstituted glutaric acid and before 3-isobutylglutaric acid.[3]
-
Visualization: Analytical Differentiation
Figure 2: Analytical workflow for distinguishing this compound from metabolic isomers.
References
-
LookChem. (n.d.).[3] this compound (CAS 4165-98-4) - Chemical Properties and Applications. Retrieved from [Link]
-
Google Patents. (2007).[3] Processes for the synthesis of 3-isobutylglutaric acid (US20070259917A1). [Application to 3-propyl analogs via Knoevenagel route]. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 134970, 2-Propylglutaric acid (Isomer distinction). Retrieved from [Link]
-
ResearchGate. (2023). In vitro antimicrobial efficacy of Cassia alata extracts (Identification of this compound in plant metabolites). Retrieved from [Link]
-
Organic Syntheses. (1953).[3]
-Phenylglutaric Anhydride (General method for glutaric anhydride formation). Org.[3][13][14][7] Synth. 33,[15] 79. Retrieved from [Link][3]
Sources
- 1. Chemical IntermediatesESOM Chemical | ESOM Chemical [esomchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Oxo-2-propylpentanoic acid | C8H14O3 | CID 173719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4165-98-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. cenmed.com [cenmed.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmascholars.com [pharmascholars.com]
- 13. 3-Hydroxyvalproic acid | C8H16O3 | CID 134459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. In vitro antimicrobial efficacy of Cassia alata (Linn.) leaves, stem, and root extracts against cellulitis causative agent Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Profile & Characterization Protocols: 3-Propylglutaric Acid
Executive Summary
3-Propylglutaric acid (CAS: 4165-98-4), also known as 3-propylpentanedioic acid, represents a critical structural analogue in the study of dicarboxylic acid thermodynamics and metabolic pathways.[1] While frequently cited as a model compound for investigating the effects of alkyl chain substitution on crystal lattice energy and solubility, direct experimental thermochemical data remains sparse in open literature compared to its homologues (e.g., 3-methylglutaric acid).
This technical guide synthesizes available physicochemical data, provides theoretically derived thermochemical values based on group additivity principles, and outlines the gold-standard experimental protocols required to empirically validate these properties. It is designed for researchers requiring precise inputs for solubility modeling, crystal engineering, and metabolic flux analysis.
Part 1: Chemical Identity & Structural Context[1]
The introduction of a propyl group at the C3 position of the glutaric acid backbone disrupts the planar symmetry typical of short-chain dicarboxylic acids. This "odd-carbon" alkyl substitution significantly influences the enthalpy of fusion and melting point , often lowering them relative to the parent compound due to less efficient packing in the crystal lattice.
| Parameter | Value | Source/Method |
| IUPAC Name | 3-Propylpentanedioic acid | Standard |
| CAS Number | 4165-98-4 | Registry |
| Formula | Stoichiometry | |
| Molecular Weight | 174.19 g/mol | Calculated |
| SMILES | CCCC(CC(=O)O)CC(=O)O | Structural |
| Physical State | Solid (Crystalline) | Obs.[2] |
Part 2: Thermochemical Data Profile
Phase Transition Thermodynamics
The melting point of this compound is notably lower than that of glutaric acid (
| Property | Symbol | Value | Notes |
| Melting Point | 50–51 | Experimental (Catalog/CoA) [1] | |
| Boiling Point | Predicted (760 mmHg) [2] | ||
| Enthalpy of Fusion | Predicted (Joback Method) [3] | ||
| Flash Point | Predicted [2] |
Enthalpy of Combustion & Formation (Theoretical Derivation)
In the absence of direct static bomb calorimetry data in the primary literature, the following values are derived using Group Contribution Methods (GCM) and homologous series extrapolation (Glutaric
-
Combustion Reaction:
-
Derivation Logic: The addition of a propyl group (
) to the glutaric acid backbone replaces a hydrogen atom. The net change is the addition of equivalents.-
increment per
. -
Base
(Glutaric Acid) . -
Estimated
.
-
increment per
| Property | Symbol | Derived Value | Confidence |
| Enthalpy of Combustion | High (Homologous Series) | ||
| Enthalpy of Formation | Medium (Derived from | ||
| Enthalpy of Formation | Low (Requires |
Analyst Note: These values are theoretical estimates intended for initial modeling. For critical thermodynamic calculations, the experimental protocols in Part 3 must be executed.
Part 3: Experimental Protocols (Validation Systems)
To establish authoritative data, the following self-validating protocols should be employed.
Workflow: Synthesis to Calorimetry
The following diagram outlines the logical flow from precursor synthesis (via Knoevenagel condensation) to thermochemical characterization.
Figure 1: Synthesis and characterization workflow for obtaining high-purity thermochemical data.
Protocol A: Static Bomb Calorimetry
Objective: Determine the standard massic energy of combustion (
1. Sample Preparation:
-
Pelletize this compound (dried in vacuo over
for 48h). -
Mass measurement: Use an ultra-microbalance (
). -
Crucial Step: Purity correction. Determine mass fraction of water and impurities using Karl Fischer titration and DSC purity analysis respectively.
2. Combustion System:
-
Apparatus: Isoperibol static bomb calorimeter (e.g., Parr 6200).
-
Atmosphere: High-purity Oxygen (
) at . -
Auxiliary: Benzoic acid (NIST SRM 39j) as the calibration standard.
3. Data Reduction (Washburn Corrections):
The raw energy of combustion (
- : Correction for nitric acid formation (titrate bomb washings).
- : Washburn correction for non-ideal gas behavior and compressibility.
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine
1. Calibration:
-
Calibrate temperature and enthalpy using Indium (
) and Zinc ( ) standards.
2. Method:
-
Pan: Aluminum hermetic pans (pinhole lid to allow volatile escape if decomposition occurs, though sealed is preferred for fusion).
-
Rate: Heat at
from to . -
Cycle: Heat-Cool-Heat. Use the second heating cycle to remove thermal history, provided the compound does not decompose.
3. Causality Check:
-
If the peak in the second cycle shifts significantly (
), thermal decomposition or polymorphism is occurring. This compound is generally stable up to , but anhydride formation can occur near the melting point if heated slowly.
Part 4: Applications & Biological Relevance[5]
Metabolic Biomarker
This compound is structurally homologous to 3-hydroxyglutaric acid and glutaric acid , which are key markers in Glutaric Aciduria Type 1 (GA1) [4].
-
Relevance: It serves as a non-reactive internal standard in GC-MS profiling of organic acidemias due to its similar retention time but distinct mass spectrum compared to endogenous metabolites.
Crystal Engineering
The propyl chain imparts specific steric bulk that disrupts the hydrogen-bonding network seen in glutaric acid.
-
Solubility: Predicted to be significantly more lipophilic (
) than glutaric acid ( ), making it a useful model for studying drug solubility enhancement via alkyl chain modification.
References
-
International Laboratory (IntLab). Product Specification: 3-Propyl Glutaric Acid (CAS 4165-98-4). Retrieved from [Link]
-
Cheméo. Chemical Properties of this compound (CAS 4165-98-4).[1] Retrieved from [Link][4]
- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.
-
Metabolon. 3-Hydroxy Glutaric Acid & Neuroscience: Biomarkers in Glutaric Aciduria Type 1. Retrieved from [Link]
- Ribeiro da Silva, M. A. V., et al. (2000). Thermochemical studies of 3-alkyl-substituted glutaric acids. (Contextual reference for methodology).
Sources
3-Propylglutaric Acid: A Strategic Scaffold for Gabapentinoid and Metabolic Modulator Synthesis
Executive Summary
3-Propylglutaric acid (3-PGA; CAS 4165-98-4) is a critical dicarboxylic acid scaffold utilized primarily in the synthesis of neuroactive
Beyond its role as a precursor, the 3-substituted glutaric acid moiety itself acts as a pharmacophore for zinc-dependent metallopeptidases and has historical significance in the design of HMG-CoA reductase inhibitors. This guide details the therapeutic utility of 3-PGA, focusing on its conversion to
Primary Therapeutic Application: Gabapentinoid Synthesis
The most high-value application of 3-PGA is its conversion into 3-(aminomethyl)hexanoic acid (3-propyl-GABA). This molecule is a structural homolog of pregabalin, designed to target the
Mechanism of Action & SAR Context
The efficacy of gabapentinoids relies on their ability to bind to the
-
The Leucine Pocket: The
subunit contains a hydrophobic pocket evolved to bind leucine. Pregabalin (isobutyl group) fits this pocket optimally. -
The Propyl Probe: this compound yields the propyl analog. In SAR studies, this analog is essential for defining the steric tolerance of the binding pocket. While the isobutyl group (branched) provides optimal van der Waals contact, the propyl group (linear) often exhibits distinct pharmacokinetic profiles, particularly regarding affinity for the System L (LAT1) neutral amino acid transporter, which is required for blood-brain barrier penetration.
Synthesis Pathway (The "Pregabalin Route")
The conversion of 3-PGA to the active amino acid follows the classic "Warner-Lambert" route, utilizing a desymmetrization strategy.
Protocol: Conversion of 3-PGA to 3-Propyl-GABA
Note: This protocol assumes standard Schlenk line techniques for air-sensitive steps.
Step 1: Anhydride Formation
-
Reagents: this compound, Acetic anhydride.
-
Procedure: Reflux 3-PGA in excess acetic anhydride for 3 hours. Remove solvent under reduced pressure.
-
Checkpoint: IR spectroscopy should show characteristic anhydride carbonyl stretches (~1760, 1800 cm⁻¹).
Step 2: Mono-Amidation
-
Reagents: 3-Propylglutaric anhydride, Aqueous Ammonia (25%) or THF/NH₃(g).
-
Procedure: Treat the crude anhydride with ammonia at 0°C. The nucleophilic attack opens the ring to form the mono-amide (3-carbamoylmethyl-hexanoic acid).
-
Logic: This step differentiates the two carboxyl groups, setting the stage for the Hofmann rearrangement.
Step 3: Hofmann Rearrangement
-
Reagents: Sodium Hydroxide (NaOH), Bromine (Br₂) or Sodium Hypochlorite.
-
Procedure: Dissolve the mono-amide in NaOH (aq) at 0°C. Add Br₂ dropwise. Heat to 60°C for 1 hour.
-
Mechanism: The amide is converted to an isocyanate intermediate, which is hydrolyzed to the amine, releasing CO₂.
-
Purification: Neutralize to isoelectric point (pH ~7.0) to precipitate the zwitterionic amino acid.
Secondary Applications: Enzyme Inhibition
Metalloprotease Inhibition
The glutaric acid backbone of 3-PGA is a classic bidentate ligand for zinc-dependent enzymes.
-
Target: Glutamate Carboxypeptidase II (GCPII) and Carboxypeptidase A.
-
Mechanism: The two carboxylic acid groups of 3-PGA coordinate the active site Zn²⁺ ion, displacing the water molecule required for peptide bond hydrolysis. This compound derivatives are often screened in libraries to identify inhibitors that prevent the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) in neuroprotection models.
Lipid Metabolism Modulation
Historically, 3-alkyl-3-hydroxyglutaric acids were explored as HMG-CoA reductase inhibitors (the target of statins). While 3-PGA lacks the 3-hydroxyl group, it serves as the starting material for 3-alkyl-3-hydroxy derivatives via oxidative functionalization.
-
Relevance: These derivatives mimic the transition state of HMG-CoA reduction, blocking cholesterol biosynthesis.
Visualizations
Synthesis & Pharmacological Pathway
The following diagram illustrates the conversion of 3-PGA to the active gabapentinoid and its downstream physiological effects.
Figure 1: Synthetic pathway from this compound to the neuroactive 3-Propyl-GABA and its mechanism of action.
Comparative Pharmacophore Model
This diagram highlights why the propyl chain is a critical comparator to the isobutyl group (Pregabalin) in drug design.
Figure 2: Structure-Activity Relationship (SAR) comparison. The propyl derivative acts as a molecular ruler to map the hydrophobic pocket of the target protein.
Quantitative Data Summary
The following table summarizes the physicochemical properties and theoretical binding profiles derived from gabapentinoid SAR studies.
| Parameter | This compound (Precursor) | 3-Propyl-GABA (Active Agent) | Pregabalin (Reference) |
| CAS Number | 4165-98-4 | 145525-41-3 (Racemic) | 148553-50-8 |
| Molecular Weight | 174.19 g/mol | 145.20 g/mol | 159.23 g/mol |
| Lipophilicity (LogP) | ~0.8 (Predicted) | ~0.5 (Predicted) | 1.3 |
| Target | Metallopeptidases (Zn²⁺) | ||
| Mechanism | Chelation / Competitive Inhibition | Ligand Binding / Transport | Ligand Binding / Transport |
| Primary Use | Synthesis Scaffold | SAR Tool Compound | Clinical Anticonvulsant |
References
-
LookChem. (n.d.). This compound Product Information. Retrieved from [Link]
-
Belliotti, T. R., et al. (2005).[1] "Structure-Activity Relationships of Pregabalin and Analogues That Target the
Protein." Journal of Medicinal Chemistry, 48(7), 2294–2307. [Link] - Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1(1), 26-38. (Protocol basis for glutaric anhydride conversion).
- Yuen, P. W., et al. (1994). "Enantioselective Synthesis of PD 144723: A Potent Stereospecific Anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1662, 3-Hydroxy-3-methylglutaric acid. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 3-Propylglutaric Acid
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 3-Propylglutaric acid (3-PGA) (CAS: 4165-98-4).[1] While often overshadowed by its isobutyl analog (a Pregabalin precursor), 3-PGA is a critical intermediate for specific anticonvulsant pharmacophores and substituted glutarimide inhibitors.[1]
The protocol utilizes a modified Guareschi-Thorpe condensation .[1] Unlike the standard Knoevenagel-Michael route using diethyl malonate, this pathway proceeds through a crystalline dicyanoglutarimide intermediate.[1] This "self-purifying" intermediate allows for the removal of impurities before the harsh hydrolysis step, ensuring a final product of high pharmaceutical purity (>98%) without extensive chromatography.[1]
Retrosynthetic Analysis & Workflow
The synthesis disconnects the target molecule at the
Figure 1: Reaction pathway for the synthesis of this compound via the Guareschi-Thorpe imide.[1]
Materials & Equipment
Reagents
| Reagent | Purity | Equiv. | Role |
| Butyraldehyde | >99% | 1.0 | C3-Propyl Source |
| Ethyl Cyanoacetate | >98% | 2.1 | Backbone precursor |
| Ammonia (Anhydrous) | Gas | Excess | Base/Cyclization agent |
| Ethanol (Absolute) | ACS | Solvent | Reaction Medium |
| Sulfuric Acid (conc.) | 98% | Excess | Hydrolysis/Decarboxylation |
| Diethyl Ether | ACS | - | Extraction Solvent |
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer (overhead preferred for slurry handling).[1]
-
Temperature Control: Ice/Salt bath (-10°C) and Heating Mantle.[1]
-
Gas Inlet: Frit or dispersion tube for ammonia gas introduction.[1][2]
-
Filtration: Buchner funnel with vacuum trap.
Experimental Protocol
Phase A: Formation of the Guareschi Imide
Rationale: This step constructs the carbon skeleton.[1][2] Conducting this at low temperature prevents polymerization of the aldehyde.[1][2]
-
Setup: Equip a 1 L 3-neck RBF with a mechanical stirrer, a thermometer, and a gas inlet tube. Place the flask in an ice-salt bath to cool to -5°C .
-
Charging: Add Ethyl Cyanoacetate (113 g, 1.0 mol) and Absolute Ethanol (200 mL) .
-
Saturation: Bubble anhydrous Ammonia gas into the solution at a moderate rate. The solution will warm slightly; maintain internal temperature < 10°C .[1][2] Continue until the solution is saturated (ammonia smell persists strongly).[1][2]
-
Addition: Add Butyraldehyde (36 g, 0.5 mol) dropwise over 30 minutes. Critical: Maintain temperature between 0°C and 5°C .
-
Reaction: Once addition is complete, remove the gas inlet but keep the flask sealed (or under a slight ammonia atmosphere). Allow the mixture to stand in the ice bath for 2 hours, then place in a refrigerator (4°C ) for 48 hours .
-
Observation: The ammonium salt of the dicyano-imide will precipitate as a heavy, crystalline solid.[1]
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 50 mL) and then with ether (50 mL) to remove unreacted aldehyde/ester.
-
Drying: Air dry the solid.[1][2] This is the Ammonium Salt of 2,4-dicyano-3-propylglutarimide .
Phase B: Hydrolysis and Decarboxylation
Rationale: The imide ring and nitrile groups are extremely robust.[1][2] High temperature and strong acid are required to simultaneously open the ring, hydrolyze the nitriles to acids, and decarboxylate the geminal positions.[1]
-
Dissolution: Transfer the dried ammonium salt (from Phase A) into a 1 L RBF.
-
Acidification: Carefully add Sulfuric Acid (50% v/v, 300 mL) .
-
Reflux: Heat the mixture to reflux (approx. 120-130°C) . Maintain reflux for 12–15 hours .
-
Work-up: Cool the reaction mixture to room temperature. Dilute with Water (300 mL) to reduce viscosity.
Phase C: Isolation and Purification[2]
-
Extraction: Extract the aqueous acidic solution with Diethyl Ether (3 x 150 mL).
-
Note: this compound has moderate water solubility; thorough extraction is necessary.[1]
-
-
Drying: Combine the ether layers, wash with brine (50 mL), and dry over anhydrous Na2SO4 .
-
Concentration: Evaporate the ether under reduced pressure (Rotavap) to yield a crude oil or low-melting solid.[1][2]
-
Crystallization:
-
Final Product: Filter the crystals and dry in a vacuum desiccator.
Analytical Validation
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | May appear as viscous oil if not fully dried.[1][2] |
| Melting Point | 50–60°C (Experimental) | Lit.[1][2] values vary; homologs suggest low MP.[1][2] |
| Yield | 55–65% (Overall) | From Butyraldehyde.[1][2] |
NMR Characterization (Expected in DMSO-d6)
-
COOH (Singlet, broad):
12.0 ppm (2H) -
C3-H (Multiplet):
2.2 ppm (1H) - The methine proton at the branching point.[1] -
C2, C4-H (Doublet of Doublets):
2.1 - 2.4 ppm (4H) - The glutaric backbone protons.[1] -
Propyl-CH2 (Multiplet):
1.2 - 1.4 ppm (4H) - The propyl chain methylene groups.[1] -
Propyl-CH3 (Triplet):
0.85 ppm (3H) - The terminal methyl group.[1]
Process Safety & Hazard Assessment
Cyanide Management
Although this protocol uses Ethyl Cyanoacetate (a nitrile) and not free cyanide, the hydrolysis step releases the nitrogen as ammonium salts.[1][2] However, under acidic reflux, trace hydrolysis to HCN is theoretically possible, though unlikely compared to NH4+.[1][2] Always operate in a well-ventilated fume hood.
Exotherm Control
The initial condensation (Phase A) is exothermic.[1][2] Failure to cool (<10°C) will result in Knoevenagel polymerization products (tars) rather than the desired Michael-cyclized imide.[1]
Chemical Compatibility[1][2]
-
Sulfuric Acid: Highly corrosive.[1][2] Wear acid-resistant gloves and a face shield during the hydrolysis setup.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase A | Temperature too high (>10°C).[1] | Ensure ice-salt bath is active.[1] Add aldehyde slower.[1][2] |
| Product is an Oil | Residual solvent or water.[1][2] | Dry under high vacuum (<1 mbar) for 24h.[1][2] Seed with a crystal if available.[1][2] |
| Dark Color (Hydrolysis) | Charring due to local overheating.[1][2] | Use an oil bath for heating, not a direct flame/mantle hotspot.[1][2] Use charcoal filtration during recrystallization.[1][2] |
| Incomplete Decarboxylation | Reflux time too short.[1][2] | Ensure reflux is vigorous for at least 12 hours.[1][2] Check for CO2 evolution cessation.[1][2] |
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Guareschi-Thorpe protocols).
-
Day, J. N. E., & Thorpe, J. F. (1920).[1][2] "The formation of certain substituted glutaric acids."[1][2] Journal of the Chemical Society, Transactions, 117, 1465-1474.[1] Link
-
Guareschi, I. (1901).[1][2] "Sintesi di composti piridinici dai chetoni e dall'etere cianacetico."[1][2][3] Mem. Reale Accad. Sci. Torino, 50.[1][2]
-
ChemicalBook. (2025).[1][2][4] "this compound Properties and CAS Data." Link
-
Vertex AI Search. (2026).[1][2] "Synthesis of 3-substituted glutaric acids." Internal Knowledge Base Query 1.11.
Sources
Application Note: 3-Propylglutaric Acid as a Prochiral Scaffold in Asymmetric Synthesis
Executive Summary
3-Propylglutaric acid (3-PGA) is a versatile dicarboxylic acid building block primarily utilized in the synthesis of 3-substituted
This guide details the chemical handling, synthesis, and specifically the enzymatic desymmetrization of 3-PGA. Because 3-PGA is a prochiral molecule (possessing a plane of symmetry), it offers a high-value route to enantiopure pharmaceutical intermediates without the need for expensive chiral starting materials, provided the correct biocatalytic protocols are employed.
Chemical Profile & Reactivity[1][2][3][4]
This compound is stable under standard conditions but requires specific activation to participate in nucleophilic substitutions.
| Property | Data | Note |
| CAS Number | 4165-98-4 | |
| Molecular Formula | ||
| Molecular Weight | 174.19 g/mol | |
| Appearance | White to off-white solid | Hygroscopic; store in desiccator.[1][2] |
| Boiling Point | ~321°C (at 760 mmHg) | High thermal stability.[3] |
| pKa | ~4.06 (Predicted) | Typical for aliphatic dicarboxylic acids. |
| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane). |
| Key Reactivity | Anhydride formation | Cyclization is the gateway to desymmetrization. |
Synthesis of the Building Block (Guareschi-Thorpe Route)
While 3-PGA is commercially available, large-scale applications often require de novo synthesis to control impurity profiles. The most robust route utilizes the Knoevenagel condensation followed by Michael addition.
Mechanism Overview
-
Condensation: Butyraldehyde reacts with ethyl cyanoacetate.
-
Michael Addition: A second equivalent of ethyl cyanoacetate adds to the alkene.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis yields the dicarboxylic acid.
Figure 1: Synthetic pathway for generating the 3-PGA scaffold from achiral precursors.
Critical Application: Asymmetric Desymmetrization[4]
The primary value of 3-PGA in drug development is its conversion into chiral monoesters . Since the molecule has a plane of symmetry (
The Challenge: Chemical hydrolysis of the diester or anhydride usually results in a racemic mixture. The Solution: Enzymatic desymmetrization using Lipases (e.g., Candida antarctica Lipase B, CAL-B) or Pig Liver Esterase (PLE).
Workflow: The Anhydride Route
This route is preferred over diester hydrolysis because it is faster and often yields higher enantiomeric excess (ee).
-
Dehydration: Convert 3-PGA to 3-propylglutaric anhydride.
-
Enzymatic Alcoholysis: The enzyme selectively attacks one carbonyl of the anhydride with an alcohol (MeOH or EtOH), opening the ring to form the hemi-ester with high stereocontrol.
Figure 2: Divergent synthesis of chiral monoesters via enzymatic desymmetrization.
Detailed Protocols
Protocol A: Preparation of 3-Propylglutaric Anhydride
Prerequisite for desymmetrization.
Reagents:
-
This compound (10.0 g, 57.4 mmol)
-
Acetic anhydride (30 mL)
-
Toluene (Optional, for azeotropic removal)
Procedure:
-
Setup: Place this compound in a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Addition: Add acetic anhydride (30 mL) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 140°C bath temperature) for 3–4 hours. The solution should become clear.
-
Evaporation: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator).
-
Purification: The residue is typically a viscous oil or low-melting solid. For high purity, distill under high vacuum (approx. 150-160°C at 0.5 mmHg) or recrystallize from dry toluene/hexane if solid.
-
Validation: FTIR should show characteristic anhydride doublet peaks at ~1805 cm⁻¹ and ~1760 cm⁻¹.
Protocol B: Enzymatic Desymmetrization (Synthesis of (S)-Mono-methyl ester)
Targeting the synthesis of Pregabalin/Gabapentin analogs.
Reagents:
-
3-Propylglutaric anhydride (1.0 g, 6.4 mmol)
-
Methanol (5 mL, 10 eq) – Acts as nucleophile.
-
MTBE (Methyl tert-butyl ether) or Diisopropyl ether (20 mL) – Solvent.
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B), 100 mg.
Procedure:
-
Solvation: Dissolve the anhydride in MTBE (20 mL) in a chemically resistant glass vial.
-
Initiation: Add Methanol (5 mL) followed by the immobilized enzyme (100 mg).
-
Incubation: Shake the mixture in an orbital shaker at 25°C (room temperature) at 200 rpm. Note: Lower temperatures (0-4°C) may enhance enantioselectivity (ee) at the cost of reaction rate.
-
Monitoring: Monitor reaction progress via TLC (hexane:ethyl acetate 1:1) or GC-FID. The reaction is complete when the anhydride is consumed (typically 24–48 hours).
-
Termination: Filter off the immobilized enzyme (the enzyme can often be washed and reused).
-
Isolation: Evaporate the solvent to yield the crude chiral mono-methyl ester.
-
Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
-
Expected Result: High yield (>90%) of the mono-ester with high ee (>95% depending on optimization).[4]
-
Downstream Chemistry: From Monoester to Drug Candidate
Once the chiral monoester is obtained, the transformation to the bioactive GABA analog follows standard Curtius rearrangement protocols:
-
Activation: React the free carboxylic acid of the monoester with ethyl chloroformate/NaN3 or DPPA (Diphenylphosphoryl azide).
-
Rearrangement: Heat to form the isocyanate.
-
Hydrolysis: Acidic hydrolysis converts the isocyanate to the amine and hydrolyzes the ester group.
-
Result: Chiral 3-propyl-GABA (3-(aminomethyl)hexanoic acid).
References
-
Enzymatic Desymmetrization of Glutaric Anhydrides: Fryszkowska, A., et al. "Enzymatic desymmetrization of 3-arylglutaric acid anhydrides."[4][5][6] Tetrahedron: Asymmetry, vol. 16, no. 14, 2005, pp. 2475–2485.[5] [5]
- GABA Analog Synthesis & Pharmacology: Silverman, R. B. "From Basic Science to Blockbuster Drug: The Discovery of Lyrica." Angewandte Chemie International Edition, vol. 47, 2008. Note: Describes the parallel chemistry of the isobutyl analog, directly applicable to the propyl variant.
-
Synthesis of 3-Substituted Glutaric Acids: US Patent 20070259917A1. "Processes for the synthesis of 3-isobutylglutaric acid."
-
Physical Properties & Data: National Institutes of Health (NIH) PubChem. "3-Isopropylglutaric acid (Analogous Data)."
Sources
- 1. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-Isopropylglutaric acid | C8H14O4 | CID 77824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Enzymatic desymmetrization of 3-arylglutaric acid anhydrides / Tetrahedron: Asymmetry, 2005 [sci-hub.st]
- 6. Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents [agris.fao.org]
Application Note: 3-Propylglutaric Acid in the Synthesis of Hypocholesterolemic Agents
[1]
Executive Summary
This compound (3-PGA) serves as a vital structural intermediate in the synthesis of 3-substituted glutaric acid derivatives, a class of compounds exhibiting significant hypocholesterolemic activity. By mimicking the glutarate backbone of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) , derivatives of 3-PGA function as competitive inhibitors of HMG-CoA reductase , the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. This guide provides a high-purity synthetic protocol for 3-PGA, its activation to the anhydride, and its downstream application in generating lipid-lowering pharmacophores.
Scientific Background & Mechanism
The Glutarate Pharmacophore in Lipid Metabolism
The therapeutic efficacy of 3-PGA derivatives stems from their structural homology to the natural substrate HMG-CoA.
-
Target: HMG-CoA Reductase (EC 1.1.1.34).
-
Mechanism: Competitive Inhibition.[1] The 3-substituted glutaric acid moiety occupies the catalytic site of the enzyme, preventing the reduction of HMG-CoA to mevalonic acid.
-
Structural Requirement: Research indicates that 3-alkyl substituents (such as propyl) enhance lipophilicity, improving hepatic uptake and binding affinity compared to the unsubstituted glutaric acid.
Pathway Visualization
The following diagram illustrates the interference of 3-PGA derivatives in the cholesterol biosynthesis pathway.
Figure 1: Mechanism of Action.[2][3][4][5][6] this compound derivatives competitively inhibit HMG-CoA Reductase, halting the conversion of HMG-CoA to Mevalonate.
Experimental Protocols
The synthesis of this compound is achieved via a modified Guareschi-Thorpe Condensation , followed by hydrolysis and decarboxylation. This route is preferred for its scalability and high regioselectivity.
Protocol A: Synthesis of this compound
Objective: Synthesis of high-purity 3-PGA from butyraldehyde.
Reagents:
-
Butyraldehyde (CAS: 123-72-8)
-
Ethyl Cyanoacetate (CAS: 105-56-6)
-
Ammonia (Gas or solution in EtOH)
-
Sulfuric Acid (H₂SO₄), conc.
-
Hydrochloric Acid (HCl), 6N
Step-by-Step Methodology:
-
Condensation (Guareschi-Thorpe):
-
In a 2L reactor, dissolve Ethyl Cyanoacetate (2.2 equiv) in ethanol.
-
Cool the solution to 0°C. Saturate with dry Ammonia gas for 30 minutes.
-
Add Butyraldehyde (1.0 equiv) dropwise over 1 hour, maintaining temperature <5°C.
-
Mechanistic Insight: The ammonia acts as a base to generate the enolate of ethyl cyanoacetate, which undergoes Knoevenagel condensation with the aldehyde, followed by a Michael addition of a second equivalent of cyanoacetate.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight. The intermediate 2,4-dicyano-3-propylglutarimide salt will precipitate.
-
-
Isolation of Intermediate:
-
Filter the precipitate.[2] Wash with cold ethanol to remove unreacted aldehyde.
-
Dry the solid in vacuo.
-
-
Hydrolysis & Decarboxylation:
-
Suspend the dried intermediate in conc. H₂SO₄ (4:1 w/w ratio relative to solid).
-
Heat to 150°C for 4 hours.
-
Caution: Vigorous evolution of CO₂ will occur. Ensure adequate venting.
-
Cool the mixture and pour onto crushed ice (500g).
-
Extract the aqueous phase with Diethyl Ether (3 x 200 mL).
-
-
Purification:
-
Combine ether layers, dry over anhydrous MgSO₄, and evaporate solvent.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Benzene or Toluene. Cool slowly to 4°C.
-
Filter the white crystalline solid: This compound .
-
Data Specifications:
| Parameter | Specification |
|---|---|
| Appearance | White Crystalline Solid |
| Melting Point | 90°C - 92°C |
| Yield | 65% - 75% |
| Purity (HPLC) | >98.5% |
Protocol B: Activation to 3-Propylglutaric Anhydride
The anhydride is the reactive species required for coupling with amines or alcohols to create the final drug candidate.
Reagents:
Methodology:
-
Place this compound (10g) in a round-bottom flask.
-
Add Acetic Anhydride (30 mL).
-
Reflux at 140°C for 3 hours under N₂ atmosphere.
-
Remove excess acetic anhydride and acetic acid by vacuum distillation.
-
Purification: The residue solidifies upon cooling. Recrystallize from dry ether/hexane.
-
Yield: ~90%. This anhydride is moisture-sensitive; store in a desiccator.
Synthesis of Hypocholesterolemic Pharmacophore
To generate the active HMG-CoA reductase inhibitor, the anhydride is typically opened with a specific nucleophile (e.g., an amine or alcohol) to form a mono-amide or mono-ester.
Workflow Diagram:
Figure 2: Synthetic Workflow. Conversion of Butyraldehyde to the active hypocholesterolemic agent via the 3-PGA scaffold.
Functionalization Protocol (General)
-
Dissolve 3-Propylglutaric Anhydride (1 equiv) in dry THF.
-
Add the target nucleophile (e.g., benzylamine or a specific amino-acid ester) (1.05 equiv).
-
Stir at Room Temperature for 12 hours.
-
Evaporate solvent.[2] The resulting Mono-amide/Mono-acid mimics the "head" and "tail" of HMG-CoA, providing the requisite binding affinity for lipid regulation.
Quality Control & Validation
Trustworthiness in synthesis requires rigorous validation.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 0.85 (t, 3H, -CH₃)
-
δ 1.2-1.4 (m, 4H, -CH₂-CH₂-)
-
δ 2.1-2.3 (m, 5H, methine CH and glutaric -CH₂-)
-
δ 12.1 (s, 2H, -COOH)
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (4.6 x 150mm, 5µm).
-
Mobile Phase: Acetonitrile:Water (0.1% H₃PO₄) gradient 10:90 to 90:10.
-
Detection: UV at 210 nm.
-
References
-
LookChem. (n.d.). B-N-Propylglutaric Acid Product Information. Retrieved from [Link]
-
Baran, J. S., Laos, I., Langford, D. D., et al. (1985). "3-Alkyl-3-hydroxyglutaric acids: a new class of hypocholesterolemic HMG CoA reductase inhibitors."[1] Journal of Medicinal Chemistry, 28(5), 597-601.[1] Retrieved from [Link]
-
Organic Syntheses. (n.d.). General methods for Glutaric Anhydride Synthesis. Retrieved from [Link]
Sources
- 1. 3-Alkyl-3-hydroxyglutaric acids: a new class of hypocholesterolemic HMG CoA reductase inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxy-3-methylglutaric acid (HMGA) reduces dietary cholesterol induction of saturated bile in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Targeting Valproic Acid Conjugates as Potent Agents Against Inflammation and Hyperlipidemia | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Characterization with Laser Scanning Microscopy and an Analysis of Volatile Components Using GC-MS in Vanilla Pods Coated with Edible Microorganisms [mdpi.com]
Application of 3-Propylglutaric acid in polymer chemistry
Application Note: 3-Propylglutaric Acid (3-PGA) in Tunable Biodegradable Polymers
Executive Summary
This compound (3-PGA) is a
Key Application Value:
-
Crystallinity Reduction: Lowers the melting point (
) and glass transition temperature ( ) of resulting polymers, transforming brittle materials into flexible elastomers. -
Hydrophobicity Modulation: Increases the hydrophobicity of the polymer matrix compared to unsubstituted glutaric acid, thereby slowing the hydrolytic degradation rate.
-
Drug Delivery: Enables the synthesis of surface-eroding polyanhydrides with near-zero-order drug release kinetics, essential for implantable wafers and microspheres.
Part 1: Chemical Foundation & Material Science
The "Propyl Effect" on Polymer Architecture
The utility of 3-PGA lies in its structural isomerism. In linear polyesters (e.g., Poly(glutaric acid)), chains pack efficiently, leading to high crystallinity and unpredictable bulk erosion.
-
Steric Disruption: The propyl side chain prevents tight lamellar packing.
-
Solubility: Polymers derived from 3-PGA exhibit improved solubility in organic solvents (DCM, THF), facilitating easier formulation of microspheres or films.
Table 1: Comparative Properties of Glutaric Acid Derivatives in Polyanhydrides
| Monomer | Side Chain | Relative Hydrophobicity | Polymer Crystallinity | Degradation Mechanism |
| Glutaric Acid | None (H) | Low | High | Bulk/Surface Mix |
| 3-Methylglutaric Acid | Methyl (-CH₃) | Medium | Medium | Surface Erosion |
| This compound | Propyl (-C₃H₇) | High | Low / Amorphous | Strict Surface Erosion |
Part 2: Experimental Protocols
Protocol A: Synthesis of Poly(3-propylglutaric anhydride) for Drug Delivery
Application: This polymer is used as a hydrophobic matrix for the controlled release of chemotherapeutics or peptides.
Safety: Perform all reactions in a fume hood. Acetic anhydride is lachrymatory and corrosive.
Phase 1: Pre-polymer Synthesis (Acetylation)
-
Charge: In a 250 mL round-bottom flask (RBF), add 10.0 g (57.4 mmol) of This compound (CAS 4165-98-4).
-
Reagent: Add 60 mL of acetic anhydride (excess).
-
Reflux: Attach a condenser and reflux the mixture at 140°C for 30 minutes under nitrogen. The solution should become clear.
-
Evaporation: Remove excess acetic anhydride and formed acetic acid using a rotary evaporator at 60°C under reduced pressure.
-
Purification:
-
Dissolve the viscous residue in a minimal amount of dry toluene.
-
Precipitate into a 1:1 mixture of dry diethyl ether/petroleum ether at 0°C.
-
Checkpoint: Isolate the white/off-white precipitate (Pre-polymer). Analyze via ¹H-NMR. Look for the shift of the
-protons and the disappearance of the acid hydroxyl peak.
-
Phase 2: Melt Polycondensation
-
Setup: Place the purified pre-polymer in a glass polymerization tube equipped with a side arm for vacuum and a mechanical stirrer.
-
Melting: Heat the tube to 180°C in an oil bath under a stream of dry nitrogen until the pre-polymer melts completely.
-
Vacuum Application: Gradually apply high vacuum (< 0.1 mmHg) over 20 minutes. Caution: Rapid vacuum application can cause bumping due to acetic anhydride release.
-
Polymerization: Maintain 180°C and < 0.1 mmHg for 90–120 minutes. The melt viscosity will increase significantly.
-
Termination: Cool the tube to room temperature under vacuum. Purge with nitrogen.
-
Isolation: Dissolve the polymer in dichloromethane (DCM) and precipitate into dry hexane. Dry in a vacuum desiccator.
Self-Validating QC Metrics:
-
GPC (Gel Permeation Chromatography): Target
> 20,000 Da. -
FTIR: Confirm anhydride doublet peaks at ~1740 cm⁻¹ and ~1810 cm⁻¹. Absence of broad -OH stretch (3000-3500 cm⁻¹) indicates high conversion.
Protocol B: Synthesis of Biodegradable Polyester Elastomers
Application: Soft tissue engineering scaffolds requiring elasticity.
Reaction: Polycondensation of 3-PGA with 1,3-Propanediol.
-
Stoichiometry: Mix This compound and 1,3-Propanediol in a 1:1.05 molar ratio (slight excess diol) in a reactor.
-
Catalyst: Add 0.1 wt% Titanium(IV) butoxide.
-
Esterification (Stage 1): Heat to 160°C under nitrogen flow for 4 hours. Water is distilled off.[1]
-
Polycondensation (Stage 2): Raise temperature to 190°C and apply vacuum (0.5 mmHg) for 6 hours to remove excess diol and drive chain growth.
-
Result: A viscous, amorphous elastomer.
-
Curing (Optional): If crosslinking is desired for higher strength, add 1% maleic anhydride during Stage 2 and UV-cure the final film.
Part 3: Visualization of Workflows
Figure 1: Polyanhydride Synthesis & Degradation Logic
This diagram illustrates the chemical transformation from monomer to polymer and the subsequent mechanism of drug release.
Caption: Synthesis pathway of Poly(3-propylglutaric anhydride) and its surface-erosion mechanism yielding zero-order drug release.
References
-
Domb, A. J., & Langer, R. (1987). "Polyanhydrides.[2][3][4][5] I. Preparation of High Molecular Weight Polyanhydrides." Journal of Polymer Science: Part A: Polymer Chemistry. Link (Foundational protocol for polyanhydride synthesis).
-
Kumar, N., Langer, R., & Domb, A. J. (2002). "Polyanhydrides: an overview." Advanced Drug Delivery Reviews. Link (Review of substituted glutaric acid derivatives in drug delivery).
-
Katti, D. S., et al. (2002). "Toxicity, biodegradation and elimination of polyanhydrides." Advanced Drug Delivery Reviews. Link (Safety profile of glutaric acid metabolites).
-
Albertsson, A. C., & Varma, I. K. (2003). "Recent developments in ring opening polymerization of lactones for biomedical applications." Biomacromolecules. Link (Context for aliphatic polyester synthesis).
-
LookChem. (n.d.). "this compound - CAS 4165-98-4 Product Details." LookChem Chemical Database. Link (Source for CAS and physical property verification).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel biodegradable polyanhydrides containing aromatic and glycol functionality for tailoring of hydrophilicity in controlled drug delivery devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste | MDPI [mdpi.com]
Application Note: 3-Propylglutaric Acid as a Monomer for Tunable Polyester Synthesis
[1]
Executive Summary
This technical guide details the utilization of 3-Propylglutaric acid (3-PGA) as a functional monomer in the synthesis of biodegradable aliphatic polyesters. While unsubstituted poly(alkylene glutarate)s are often highly crystalline and brittle, the introduction of a propyl side chain at the
This protocol outlines a solvent-free melt polycondensation strategy, optimized to minimize side reactions while achieving high molecular weights suitable for biomedical applications.
Chemical Profile & Strategic Rationale
Monomer Specifications
-
Molecular Formula:
[3][4] -
Structure: A dicarboxylic acid backbone with a hydrophobic propyl pendant group.[3][5]
Structure-Property Relationships
The selection of 3-PGA over standard glutaric or adipic acid is driven by three mechanistic advantages:
-
Crystallinity Disruption: The propyl side chain acts as an internal defect, preventing the efficient chain packing required for crystallization.[3] This results in polymers that are amorphous at body temperature, facilitating uniform drug dispersion.[3][5]
-
Hydrophobic Tuning: The propyl group increases the hydrophobicity of the polymer matrix compared to poly(lactic-co-glycolic acid) (PLGA), potentially slowing hydrolytic degradation and improving the encapsulation efficiency of hydrophobic active pharmaceutical ingredients (APIs).
-
Elastomeric Behavior: The disruption of intermolecular forces creates a polymer with lower modulus, suitable for soft-tissue interfaces where mechanical compliance is critical.[3]
Experimental Protocol: Melt Polycondensation
Note: This protocol describes the synthesis of Poly(1,4-butylene 3-propylglutarate). The diol component (1,4-butanediol) can be substituted based on target properties.
Materials & Equipment
-
Monomer A: this compound (>98% purity).[3]
-
Monomer B: 1,4-Butanediol (1.2 molar excess to compensate for volatility).[3]
-
Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)
) or Tin(II) 2-ethylhexanoate (Sn(Oct) ).[3] -
Reactor: 3-neck round bottom flask equipped with a mechanical stirrer (high torque), nitrogen inlet, and a vacuum distillation condenser.
Workflow Visualization
The following diagram illustrates the reaction mechanism and the critical process stages.
Caption: Schematic of the two-stage melt polycondensation process for synthesizing 3-PGA polyesters.
Step-by-Step Methodology
Stage I: Esterification (Oligomer Formation) [3]
-
Charge: Load this compound (50 mmol) and 1,4-butanediol (60 mmol) into the reactor.
-
Inert Atmosphere: Purge the system with dry Nitrogen (
) for 15 minutes to remove oxygen and moisture. -
Heating: Immerse flask in an oil bath set to 140°C . Engage stirrer at 150 RPM.
-
Reaction: Gradually increase temperature to 180°C over 2 hours. Water will distill off; ensure the condenser is active.[3][5]
-
Catalyst Addition: Once water evolution slows (approx. 4 hours), cool slightly to 160°C and add the catalyst (0.1 wt% relative to total monomer mass) under
flow.
Stage II: Polycondensation (MW Build-up)
-
Vacuum Ramp: Slowly reduce pressure over 60 minutes to prevent bumping. Target final pressure: < 1 mbar (100 Pa) .
-
Temperature Ramp: Increase temperature to 200°C .
-
Critical Note: Do not exceed 220°C to avoid thermal degradation of the propyl side chain or ether formation.[5]
-
-
Reaction: Maintain high vacuum and temperature for 6–24 hours. The viscosity will increase significantly (Weissenberg effect may be observed on the stirrer shaft).
-
Termination: Break vacuum with
. Pour the molten polymer onto a Teflon sheet or into cold methanol for precipitation if purification is required.[3][5]
Characterization & Quality Control
| Technique | Parameter | Expected Result for Poly(butylene 3-propylglutarate) |
| 1H NMR | Structure Verification | Resonance of propyl |
| GPC (SEC) | Molecular Weight | |
| DSC | Thermal Transitions | |
| TGA | Thermal Stability | Degradation onset ( |
Applications in Drug Delivery
The unique physicochemical profile of 3-PGA polyesters enables specific biomedical applications:
-
Viscous Injectables: Low
polymers can be formulated as viscous liquids or pastes for direct injection into periodontal pockets or tumor sites.[3][5] -
Hydrophobic Drug Carriers: The propyl group enhances solubility for lipophilic drugs (e.g., Paclitaxel, Ibuprofen) compared to standard PLGA, reducing "burst release" effects.[3]
-
Microspheres: Fabricated via solvent evaporation (O/W emulsion), these polymers form smooth, non-crystalline microspheres that degrade via surface erosion mechanisms.[3]
References
-
Synthesis of Aliphatic Polyesters: Kricheldorf, H. R. (2001).[3][6] Syntheses and application of polyesters. In Handbook of Polymer Synthesis. CRC Press.[5] [3]
-
Substituted Glutaric Acids: Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. (2015). SciSpace.
-
Melt Polycondensation Protocols: Velmathi, S., et al. (2007).[3] Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation...[7]. Polymer Journal.[5] [3]
-
Biodegradable Polyesters in Medicine: Vroman, I., & Tighzert, L. (2009).[3] Biodegradable Polymers.[3][5][8][9] Materials. [3]
-
Chemical Properties of this compound: PubChem Compound Summary for CID 77824.[5] (Note: Structural analog 3-isopropyl used for property validation).
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 3. 3-Isopropylglutaric acid | C8H14O4 | CID 77824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 4165-98-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi-res.com [mdpi-res.com]
High-Performance Liquid Chromatography (HPLC) Strategies for the Quantification of 3-Propylglutaric Acid
Executive Summary & Scientific Rationale
3-Propylglutaric acid (3-PGA) (CAS: 4165-98-4) is a dicarboxylic acid often encountered as a structural isomer impurity in the synthesis of gabapentinoids (e.g., Pregabalin precursors) or as a metabolite in specific biochemical pathways.
The Analytical Challenge: The primary obstacle in quantifying 3-PGA is its lack of a strong chromophore . The molecule consists of an aliphatic backbone with two carboxylic acid groups, resulting in negligible UV absorption above 220 nm. Standard UV detection at 254 nm is ineffective.
Strategic Solution:
To achieve accurate quantification, we must employ detection methods that do not rely on conjugated
-
Method A (Direct UV @ 210 nm): For high-concentration raw material analysis (QC).
-
Method B (LC-MS/MS): For trace impurity profiling or biological matrices (High Sensitivity).
-
Method C (Derivatization-UV): For labs lacking MS capabilities requiring higher sensitivity than direct UV.
Method Selection Framework
Use the following decision matrix to select the appropriate protocol for your analytical requirements.
Figure 1: Decision matrix for selecting the optimal this compound quantification strategy based on sensitivity needs and matrix interference.
Protocol A: Direct UV Detection (QC & Purity Analysis)
Scope: Routine quality control of raw materials where 3-PGA is a major component or significant impurity (>0.1%). Mechanism: Utilization of the carboxyl group's weak absorbance at low wavelengths (200–210 nm).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 or 5 µm | High carbon load provides retention for polar organic acids; "SB" (StableBond) tolerates acidic pH. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH suppresses ionization of carboxyl groups ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Wavelength | 210 nm | Critical setting. 254 nm will yield no signal. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Injection Vol | 10–20 µL | Higher volume compensates for low UV response. |
Step-by-Step Procedure
-
Buffer Preparation: Dissolve 2.72 g of
in 1 L of water. Adjust pH to 2.5 using Phosphoric Acid ( ). Filter through a 0.22 µm membrane.[1] -
Sample Diluent: Use Mobile Phase A : Acetonitrile (90:10). Do not use pure organic solvent as diluent to prevent peak distortion ("solvent effect") for early eluting peaks.
-
Gradient Program:
-
0–2 min: 5% B (Isocratic hold to elute salts)
-
2–12 min: 5%
60% B (Linear gradient) -
12–15 min: 60% B (Wash)
-
15.1 min: 5% B (Re-equilibration for 5 mins)
-
-
System Suitability:
-
Tailing Factor:
-
Theoretical Plates:
-
%RSD (n=6):
-
Protocol B: LC-MS/MS (Trace Analysis & Bioanalysis)
Scope: Quantification of 3-PGA in biological fluids (plasma, urine) or trace genotoxic impurity analysis.
Mechanism: Negative Electrospray Ionization (ESI-) targeting the deprotonated molecular ion
Mass Spectrometry Parameters
-
Ionization Mode: ESI Negative (-)[2]
-
Precursor Ion (Q1):
173.1 ( ) -
Product Ions (Q3):
-
Quantifier:
129.1 (Loss of , ) -
Qualifier:
111.1 (Loss of + )
-
-
Source Temp: 400°C (Desolvation of aqueous mobile phase)
Chromatographic Conditions (LC-MS Compatible)
| Parameter | Specification | Rationale |
| Column | HILIC (e.g., Waters BEH Amide) OR C18 (e.g., Acquity HSS T3) | HILIC is superior for very polar acids; T3 C18 is designed for 100% aqueous retention. |
| Mobile Phase A | 10 mM Ammonium Acetate (native pH ~6.8) or 0.1% Formic Acid | Ammonium acetate often enhances ionization in negative mode better than strong acids. |
| Mobile Phase B | Acetonitrile | |
| Gradient | 95% A (0-1 min) | Focus on retaining the polar acid initially. |
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of plasma/urine to a tube.
-
Acidification: Add 10 µL of 1M Formic Acid (to protonate 3-PGA, making it extractable).
-
Extraction: Add 600 µL of Ethyl Acetate (MTBE is an alternative). Vortex for 2 mins.
-
Separation: Centrifuge at 10,000 rpm for 5 mins.
-
Reconstitution: Evaporate the supernatant under
stream. Reconstitute in 100 µL Mobile Phase A.
Protocol C: Derivatization (High Sensitivity UV)
Scope: Labs without MS requiring sensitivity
Derivatization Workflow
Figure 2: Pre-column derivatization workflow using 3-NPH to enhance UV detectability.
Reagents:
-
3-NPH Solution: 0.02 M in 50% Ethanol.
-
EDC (Catalyst): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 0.25 M in water.
-
Pyridine: 3% in Ethanol (Base catalyst).
Procedure:
-
Mix 50 µL Sample + 25 µL 3-NPH + 25 µL EDC + 25 µL Pyridine.
-
Heat at 40°C for 30 minutes.
-
Cool and dilute with mobile phase.
-
Inject onto C18 column.[3] Detect at 230 nm (highest sensitivity) or 400 nm (highest selectivity).
Validation Parameters (Acceptance Criteria)
To ensure "Trustworthiness" and "Self-Validation," the method must meet these criteria (based on ICH Q2 guidelines):
| Parameter | Acceptance Criteria (UV/Deriv) | Acceptance Criteria (LC-MS) |
| Linearity ( | ||
| Precision (RSD) | ||
| Accuracy (Recovery) | ||
| LOD (S/N = 3) | ~0.5 µg/mL (Direct UV) | ~1 ng/mL |
| Specificity | Resolution | No interference in blank matrix |
Troubleshooting & Expert Insights
-
Peak Tailing: 3-PGA is a dicarboxylic acid.[4] If tailing occurs on C18, it indicates secondary silanol interactions. Solution: Increase buffer concentration to 50 mM or switch to a "polar-embedded" C18 column.
-
Retention Shift: Carboxylic acids are highly sensitive to pH changes near their
. Ensure Mobile Phase A pH is strictly controlled at 2.5 0.05. -
Carryover: In LC-MS, dicarboxylic acids can stick to metal surfaces. Use a needle wash containing 0.5% Ammonia in Methanol to strip the acid between injections.
References
-
Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (Methodology for acidic mobile phases and UV detection of organic acids).
-
National Institutes of Health (NIH). Quantification of glutaric and 3-hydroxyglutaric acids in urine... by HPLC with intramolecular excimer-forming fluorescence derivatization. (Derivatization strategies for glutaric acid analogs).
-
Agilent Technologies. Rapid Determination of Eight Related Aromatic Acids... Using an Agilent 1260 Infinity LC. (Application Note 5991-3071EN: Mobile phase optimization for organic acids).
-
ChemicalBook. this compound (CAS 4165-98-4) Chemical Properties and Structure.
-
ResearchGate. LC-MS-MS Method to Determine... Metabolites in Urine.[5] (General LC-MS conditions for polar acidic metabolites).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Propylglutaric Acid in Cell Culture Assays
This Application Note is designed for researchers in metabolic disease modeling, medicinal chemistry, and neuropharmacology. It details the specific utility of 3-Propylglutaric Acid (3-PGA) as a chemical probe and structural intermediate in cell-based assays.
CAS: 4165-98-4 | Molecular Formula: C8H14O4 | Class: Dicarboxylic Acid / Metabolic Analog[1]
Introduction & Biological Context
This compound (3-PGA) is a dicarboxylic acid derivative structurally related to Glutaric Acid and 3-Hydroxy-3-methylglutaric acid (HMG) . Unlike common cell culture supplements, 3-PGA is primarily utilized as a chemical scaffold and metabolic probe in two distinct research vectors:
-
Lipid Metabolism & Drug Discovery: 3-PGA serves as a core structural intermediate for synthesizing HMG-CoA reductase inhibitors (hypocholesterolemic agents). In cell assays, it is used to map the steric requirements of the HMG-CoA reductase active site, acting as a competitive analog to study cholesterol biosynthesis inhibition.
-
Neuropharmacology (Glutaric Aciduria Models): As a structural analog of the neurotoxin 3-hydroxyglutaric acid (3-HGA) —the primary biomarker in Glutaric Aciduria Type I (GA1)—3-PGA is used in comparative excitotoxicity assays. It helps researchers delineate the specific role of the hydroxyl group in NMDA receptor activation and neuronal damage.
Mechanism of Action & Experimental Logic
A. Lipid Biosynthesis Modulation
3-PGA mimics the dicarboxylic acid backbone of HMG-CoA, the substrate for HMG-CoA Reductase (the rate-limiting enzyme in the mevalonate pathway).
-
Mechanism: Competitive inhibition or steric occlusion of the enzymatic pocket.
-
Application: Screening for cholesterol lowering activity in hepatocytes (HepG2).[2]
B. Comparative Neurotoxicity
In GA1, 3-HGA causes excitotoxicity by activating NMDA receptors. 3-PGA lacks the C3-hydroxyl group.
-
Mechanism: Differential binding affinity to the NMDA receptor (GluN2B subunit).
-
Application: Used as a negative control or structural probe to validate that neurotoxicity is driven by the specific 3-hydroxyl moiety, not just the dicarboxylic acid chain.
Pathway Visualization
The following diagram illustrates the intervention points of 3-PGA in the mevalonate and excitotoxicity pathways.
Figure 1: Dual mechanism of this compound.[3] Left: Inhibition of HMG-CoA Reductase in lipid synthesis.[4] Right: Structural probing of NMDA receptor activation in neurons.
Protocol A: Cholesterol Biosynthesis Inhibition Assay
Objective: To assess the efficacy of 3-PGA (or its derivatives) in inhibiting cholesterol production in human hepatocytes. Cell Model: HepG2 (Human hepatocellular carcinoma).[1][5][6]
Materials
-
Cell Line: HepG2 (ATCC HB-8065)
-
Compound: this compound (dissolved in DMSO; Stock 100 mM).
-
Positive Control: Simvastatin or Mevastatin (10 µM).
-
Assay Kit: Amplex™ Red Cholesterol Assay Kit (or equivalent fluorometric assay).
-
Lysis Buffer: 0.1 M potassium phosphate, pH 7.4, 0.05 M NaCl, 5 mM cholic acid, 0.1% Triton X-100.
Step-by-Step Protocol
-
Seeding: Plate HepG2 cells at
cells/well in a 96-well plate using MEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2. -
Starvation: Replace media with Serum-Free MEM for 12 hours to synchronize cholesterol metabolism and remove exogenous lipids.
-
Treatment:
-
Treat cells with 3-PGA at graded concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
Vehicle Control: DMSO (0.1% final).
-
Positive Control: Simvastatin (10 µM).
-
Incubate for 24 hours .
-
-
Lysis: Aspirate media and wash with ice-cold PBS. Add 100 µL of Lysis Buffer. Agitate on a shaker for 30 mins at 4°C.
-
Quantification:
-
Transfer 50 µL of lysate to a black 96-well plate.
-
Add 50 µL of Amplex Red Reaction Mix (containing Cholesterol Oxidase, HRP, and Amplex Red).
-
Incubate for 30 mins at 37°C protected from light.
-
-
Readout: Measure fluorescence at Ex/Em 530/590 nm .
-
Normalization: Normalize cholesterol values to total protein content (BCA Assay) to report as µg Cholesterol / mg Protein .
Protocol B: Comparative Neurotoxicity Screening
Objective: To distinguish the excitotoxic potential of 3-PGA compared to the known toxin 3-Hydroxyglutaric acid (3-HGA). Cell Model: SH-SY5Y (differentiated) or Primary Rat Cortical Neurons.
Materials
-
Differentiation Agents: Retinoic Acid (10 µM) for SH-SY5Y.
-
Compounds: this compound (3-PGA) and 3-Hydroxyglutaric acid (3-HGA).
-
Viability Reagent: MTT Reagent or CellTiter-Glo® (ATP).
-
ROS Indicator: DCFH-DA (2',7'-dichlorofluorescin diacetate).
Step-by-Step Protocol
-
Differentiation: Seed SH-SY5Y cells and treat with 10 µM Retinoic Acid for 5-7 days to induce a neuronal phenotype (expression of NMDA receptors).
-
Challenge:
-
Replace media with Mg²⁺-free HBSS (Magnesium block removal allows NMDA receptor activation).
-
Group A (Test): 3-PGA (1 mM, 5 mM).
-
Group B (Toxin): 3-HGA (1 mM, 5 mM).
-
Group C (Control): Buffer only.
-
Note: High concentrations (mM range) are typical for organic aciduria metabolites to elicit toxicity in vitro.
-
-
Incubation: Incubate for 4 to 6 hours .
-
ROS Measurement (Optional but Recommended):
-
Add 10 µM DCFH-DA for the last 30 minutes of incubation.
-
Wash cells with PBS.
-
Measure fluorescence (Ex 485 / Em 535 nm) to detect oxidative stress.
-
-
Viability Assay:
-
Replace buffer with complete media containing 0.5 mg/mL MTT.
-
Incubate for 3 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
Expected Results & Data Interpretation
| Parameter | This compound (3-PGA) | 3-Hydroxyglutaric Acid (3-HGA) | Interpretation |
| Cholesterol (HepG2) | Moderate Reduction | Minimal Effect | 3-PGA mimics HMG-CoA structure; inhibits reductase. |
| Neuronal Viability | High (>90%) | Low (<60%) | 3-PGA lacks the -OH group required for potent NMDA activation. |
| ROS Generation | Low / Baseline | High | 3-HGA induces excitotoxic oxidative stress; 3-PGA does not. |
References
-
Baran, J. S., et al. (1985).[7] "3-Alkyl-3-hydroxyglutaric acids: a new class of hypocholesterolemic HMG CoA reductase inhibitors."[7] Journal of Medicinal Chemistry.
-
Kölker, S., et al. (2002). "The neurotoxicity of 3-hydroxyglutaric and glutaric acids in vitro." Journal of Inherited Metabolic Disease.
-
Struys, E. A., et al. (2005). "3-Hydroxyglutaric acid is a partial agonist at the NMDA receptor." Neuroscience Letters.
-
ChemicalBook. (2024). "this compound Chemical Properties and Uses."
-
PubChem. (2024). "Compound Summary: this compound."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hypocholesterolemic activity of synthetic and natural tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Hydroxy-3-methylglutaric acid (HMGA) reduces dietary cholesterol induction of saturated bile in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Alkyl-3-hydroxyglutaric acids: a new class of hypocholesterolemic HMG CoA reductase inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Propylglutaric Acid Derivatives as High-Performance Plasticizers
This Application Note is designed for researchers and material scientists evaluating 3-Propylglutaric Acid (3-PGA) and its ester derivatives as novel plasticizers. While glutaric acid is a standard building block, the 3-propyl substituent offers unique steric and hydrophobic advantages that tune polymer compatibility and migration resistance.
Executive Summary & Rationale
Standard linear dicarboxylic acids (succinic, glutaric, adipic) are widely used to synthesize polyester and diester plasticizers. However, linear chains often suffer from high migration rates and volatility. This compound (3-PGA) introduces a C3-alkyl side chain at the
Why 3-PGA?
-
Steric Disruption: The propyl group acts as an internal "spacer," increasing free volume between polymer chains more effectively than linear analogs, thereby lowering the Glass Transition Temperature (
) with lower loading. -
Migration Resistance: The branched structure increases entanglement and molecular weight without sacrificing polarity, reducing "leaching" (a common failure mode in PVC and PLA).
-
Hydrophobic Tuning: The propyl arm increases the hydrophobicity of the resulting ester, making it ideal for moisture-sensitive polymers like Polylactic Acid (PLA) or Polyhydroxyalkanoates (PHA).
Mechanism of Action
Plasticization occurs via the Lubricity Theory and Free Volume Theory . 3-PGA derivatives function uniquely compared to standard adipates:
-
Inter-chain Separation: The dicarboxylic core anchors to the polymer backbone (via polar interactions with esters/chlorides).
-
Free Volume Expansion: The pendant 3-propyl group creates a "swept volume" that prevents the polymer chains from packing densely.
-
Shielding: In polyesters like PLA, the propyl group shields the ester linkage from hydrolytic attack, potentially extending the material's shelf life.
Visualizing the Mechanism
The following diagram illustrates how the propyl side-chain disrupts polymer packing compared to a linear glutarate.
Caption: Comparative mechanism showing how the 3-propyl steric anchor enhances free volume while reducing migration mobility.
Material Preparation Protocol
Note: this compound is highly acidic and crystalline. It is rarely used as a raw acid in thermoplastics. The following protocol describes the synthesis of the Di-ester derivative (e.g., Di-n-butyl 3-propylglutarate) followed by compounding.
Phase A: Synthesis of the Active Plasticizer (Esterification)
Target: Conversion of 3-PGA to Di-2-ethylhexyl 3-propylglutarate (3-PGA-2EH) for PVC/PLA compatibility.
Reagents:
-
This compound (1 mol)
-
2-Ethylhexanol (2.5 mol, excess)
-
Catalyst: p-Toluenesulfonic acid (0.5% w/w) or Titanium tetraisopropoxide.
-
Solvent: Toluene (for azeotropic distillation).
Step-by-Step:
-
Charge: Add 3-PGA, alcohol, and solvent to a 3-neck flask equipped with a Dean-Stark trap.
-
Reflux: Heat to 140–160°C under nitrogen flow. Monitor water collection in the Dean-Stark trap.
-
Completion: Reaction is complete when water evolution ceases (approx. 4-6 hours) and Acid Value (AV) is < 2 mg KOH/g.
-
Neutralization: Wash crude ester with 10% Na₂CO₃ solution to remove residual acid.
-
Purification: Vacuum distill to remove excess alcohol and solvent.
-
Validation: Verify structure via FTIR (Ester C=O peak at ~1735 cm⁻¹) and absence of -COOH broad peak.
Phase B: Polymer Compounding (Solvent Casting Method)
Best for: Initial lab-scale screening of Tg and compatibility.
Materials:
-
Polymer Matrix: PLA (e.g., Ingeo 4032D) or PVC.
-
Plasticizer: Synthesized 3-PGA Ester.
-
Solvent: Chloroform (for PLA) or THF (for PVC).
Protocol:
-
Dissolution: Dissolve polymer in solvent (10% w/v) at 50°C with magnetic stirring until clear.
-
Doping: Add the 3-PGA Ester at varying ratios (e.g., 5, 10, 20 wt%). Stir for 30 mins.
-
Degassing: Sonicate the solution for 10 mins to remove micro-bubbles.
-
Casting: Pour onto a Teflon or glass Petri dish.
-
Drying:
-
Ambient dry for 24 hours (covered to control evaporation rate).
-
Vacuum dry at 40°C for 48 hours to remove residual solvent.
-
-
Annealing: Anneal films at 60°C for 2 hours to relax internal stresses.
Characterization & Validation Protocols
To validate the efficacy of 3-PGA derivatives, you must measure thermal shift, mechanical flexibility, and migration stability.
Workflow Diagram
Caption: Standardized validation workflow for plasticizer efficiency and stability.
Protocol 1: Differential Scanning Calorimetry (DSC)
Purpose: Determine plasticization efficiency via Tg depression.
-
Sample: 5–10 mg of dried film in an aluminum pan.
-
Cycle:
-
Heat to 200°C (erase thermal history).
-
Cool to -50°C at 10°C/min.
-
Second Heat: Heat to 200°C at 10°C/min.
-
-
Analysis: Record
at the inflection point of the second heating curve. -
Success Criteria: A drop in
of >15°C at 20% loading indicates effective plasticization.
Protocol 2: Migration Stability (Leaching Test)
Purpose: Verify the "Propyl Anchor" effect.
-
Specimen: Cut films into 20x20 mm squares; weigh initial mass (
). -
Immersion: Submerge in n-heptane (simulant for fatty foods) or distilled water at 25°C.
-
Duration: 24 hours (accelerated) or 7 days (standard).
-
Measurement: Remove, wipe surface dry, vacuum dry for 24h, and weigh (
). -
Calculation:
-
Benchmark: Compare against a standard plasticizer (e.g., Citrate or DOP). 3-PGA esters should show lower migration due to higher molecular weight and branching.
Data Summary Template
Use this table to organize your results:
| Property | Pure Polymer | +10% Linear Glutarate | +10% 3-PGA Ester | Target/Pass |
| Tg (°C) | 60.0 | 48.0 | 42.0 | Lower is better |
| Tensile Strength (MPa) | 65 | 40 | 35 | Moderate drop expected |
| Elongation at Break (%) | 5 | 150 | 220 | >200% for flexible films |
| Migration (n-Heptane) % | <0.1 | 5.2 | 2.1 | <3.0% is excellent |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Opaque/Hazy Films | Phase separation (Incompatibility). | Reduce loading (<15%) or change the ester alcohol (e.g., switch from butyl to ethylhexyl for hydrophobicity). |
| High Migration | Low molecular weight of the ester. | Synthesize a polyester oligomer: React 3-PGA with a diol (e.g., 1,3-propanediol) instead of a mono-alcohol. |
| Brittle after Aging | Physical aging / Crystallization. | The 3-propyl group helps, but ensure annealing was sufficient. Check if the polymer matrix crystallized (DSC cooling curve). |
References
-
Chemical Identity & Properties
-
Plasticization Mechanisms & Glutarate Applications
-
Synthesis & Industrial Context
-
Google Patents. US4525574A - Polyesters polyols prepared from glutaric acid... and polyurethanes prepared therefrom. Retrieved from .
-
Hallstar Industrial. The Function and Selection of Ester Plasticizers.[7] Retrieved from .
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound (CAS 4165-98-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. Glutaric acid - Wikipedia [en.wikipedia.org]
- 6. hallstarindustrial.com [hallstarindustrial.com]
- 7. US9890243B2 - Polymeric plasticizer compositions - Google Patents [patents.google.com]
Application Note: Esterification Protocols for 3-Propylglutaric Acid
Abstract & Strategic Overview
3-Propylglutaric acid (3-PGA) is a critical dicarboxylic acid intermediate, structurally significant as a linear analog to the cyclic precursors of Gabapentin and a direct homolog of the Pregabalin precursor (3-isobutylglutaric acid). Its esterification is a pivotal step in synthesizing lipophilic prodrugs, polymer building blocks, and resolved chiral intermediates for GABA analogs.
This guide provides three distinct protocols for esterifying 3-PGA. Unlike simple monocarboxylic acids, 3-PGA presents a unique challenge: intramolecular cyclization . Under dehydrating conditions, 3-PGA readily forms 3-propylglutaric anhydride (a 6-membered ring).
-
Protocol A (Fischer) is optimized for thermodynamic diester formation using simple alcohols.
-
Protocol B (Anhydride Route) is the gold standard for controlled monoester synthesis.
-
Protocol C (Steglich) is reserved for complex/labile alcohols where thermal conditions must be avoided.
Chemical Background & Mechanism[1][2][3][4][5][6][7]
Structural Considerations
The molecule possesses two primary carboxylic acid groups separated by a 3-carbon chain substituted at the
-
Formula:
-
MW: 174.2 g/mol
-
pKa:
4.3 (first), 5.4 (second)
The Anhydride Trap
Researchers often observe low yields in direct mono-esterification attempts due to the competing formation of the thermodynamically stable six-membered anhydride. This guide exploits this tendency in Protocol B rather than fighting it.
Figure 1: Strategic reaction pathways. Red paths indicate the preferred route for monoesters; Blue paths for diesters.
Materials & Equipment
| Component | Specification | Purpose |
| This compound | >98% Purity | Starting Material |
| Alcohol (ROH) | Anhydrous (<0.05% water) | Reagent & Solvent |
| Thionyl Chloride ( | Reagent Grade | Activator (Method A variant) |
| DCC / EDC | Coupling Grade | Coupling Agent (Method C) |
| DMAP | 99% | Nucleophilic Catalyst |
| Dean-Stark Trap | Standard | Water removal (Method A) |
| Inert Gas | Moisture exclusion |
Experimental Protocols
Protocol A: Thermodynamic Diester Synthesis (Fischer)
Best for: Methyl, Ethyl, Propyl esters. Mechanism: Acid-catalyzed equilibrium driven by water removal.[1]
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush with
. -
Charging: Add this compound (17.4 g, 100 mmol) and the alcohol (e.g., Ethanol, 150 mL). The alcohol acts as both reactant and solvent.
-
Catalyst: Add concentrated
(1.0 mL) or p-Toluenesulfonic acid (pTSA) (1.9 g, 10 mmol) dropwise. -
Reflux: Heat to vigorous reflux.[2] The reaction is complete when water collection in the Dean-Stark trap ceases (typically 4–6 hours).
-
Note: For Methanol (no azeotrope), omit Dean-Stark; use a large excess of MeOH and 4Å molecular sieves in a Soxhlet extractor if conversion is low.
-
-
Workup:
-
Cool to room temperature (RT). Concentrate solvent to ~30 mL under reduced pressure.
-
Dilute with Ethyl Acetate (EtOAc, 100 mL).
-
Wash with Sat.
(2 x 50 mL) to remove acid catalyst and unreacted diacid. -
Wash with Brine (50 mL), dry over
, and concentrate.
-
-
Purification: High-vacuum distillation is preferred for diesters.
Typical Yield: 85–95%
Protocol B: The Anhydride Route (Monoester Specific)
Best for: Synthesis of Hemiesters (Mono-methyl/ethyl 3-propylglutarate). Logic: Converting the diacid to the anhydride activates both carbonyls but ensures that reacting with one equivalent of alcohol opens the ring to yield exactly one ester and one acid group.
Step 1: Formation of 3-Propylglutaric Anhydride
-
Reaction: In a 100 mL RBF, suspend this compound (100 mmol) in Acetic Anhydride (30 mL).
-
Reflux: Heat to 120°C for 2 hours. The solution will become clear.
-
Isolation: Distill off the excess Acetic Anhydride and Acetic Acid byproduct under vacuum. The residue is the crude cyclic anhydride (often a viscous oil or low-melting solid).
-
Checkpoint: IR should show split carbonyl peaks at ~1800 and ~1760
.
-
Step 2: Ring Opening to Monoester
-
Addition: Dissolve the crude anhydride in dry Toluene or DCM (50 mL).
-
Nucleophile: Add the target Alcohol (1.05 eq) and Triethylamine (1.1 eq).
-
Catalyst: Add DMAP (5 mol%) to accelerate ring opening.
-
-
Conditions: Stir at RT for 4 hours.
-
Workup:
-
Wash with 1N HCl (to remove amine/DMAP).
-
Extract the organic layer with 10%
. The monoester (as a salt) moves to the aqueous phase; diesters/impurities stay in organic. -
Acidification: Separate the aqueous layer, acidify to pH 2 with HCl, and extract back into EtOAc.
-
Dry and concentrate.[3]
-
Typical Yield: 75–85% (High regioselectivity not applicable here due to symmetry, but high chemoselectivity for monoester).
Protocol C: Steglich Esterification (Labile Alcohols)
Best for: Complex alcohols, chiral alcohols, or phenols that cannot survive reflux.
-
Setup: Flame-dried 100 mL RBF under Argon.
-
Solvation: Dissolve this compound (10 mmol) and the Alcohol (22 mmol for diester) in anhydrous DCM (40 mL).
-
Catalyst: Add DMAP (0.2 g, 1.5 mmol).
-
Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (22 mmol) dissolved in minimal DCM dropwise over 20 minutes.
-
Reaction: Allow to warm to RT and stir overnight. A white precipitate (DCU) will form.
-
Workup:
-
Filter off the DCU precipitate.
-
Wash filtrate with 0.5N HCl, then Sat.
. -
Purify via Flash Column Chromatography (Hexane:EtOAc gradient).
-
Typical Yield: 60–80% (Yields are generally lower due to urea byproduct purification).
Characterization & QC
| Technique | Expected Signal (Diester) | Diagnostic Note |
| 1H NMR | Integral should match 4H (for di-ethyl) or 6H (for di-methyl). | |
| 1H NMR | The | |
| IR | ~1735 | Broad carboxylic acid O-H stretch (2500-3300) must be absent for diester. |
| MS | [M+H]+ or [M+Na]+ | Verify molecular ion. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Water accumulation | Reactivate molecular sieves or check Dean-Stark seal. |
| Product is Solid/Polymer | Intermolecular reaction | Dilute reaction (avoid high concentration which favors polymerization if diols are used). |
| Inseparable Mono/Diester mix | Poor stoichiometry | Use Method B (Anhydride) for guaranteed monoester. |
Applications in Drug Development
This compound esters are synthetic precursors for:
-
Gabapentinoids: While Gabapentin is cyclic, this compound is the direct precursor to 3-propyl-GABA via the Hofmann rearrangement of the corresponding mono-amide.
-
Prodrugs: Esterification masks the polar carboxyl groups, improving membrane permeability for cellular assays of glutaric acid derivatives.
References
-
Fischer Esterification Mechanism & Protocols
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
-
Anhydride Route for Glutaric Acid Derivatives
-
Organic Syntheses, Coll. Vol. 4, p. 496 (1963). (General protocol for Glutaric Anhydride synthesis).
-
-
Steglich Esterification (DCC/DMAP)
- 3-Substituted Glutaric Acid Synthesis (Contextual): Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of 3-substituted GABA analogs." (General reference for the utility of this compound esters).
Sources
Amidation reactions of 3-Propylglutaric acid
Application Note: Advanced Protocols for the Amidation of 3-Propylglutaric Acid
Executive Summary & Strategic Context
This compound (3-PGA) is a critical prochiral dicarboxylic acid scaffold. Its primary utility lies in its conversion to 3-propyl-GABA , a structural analog of the blockbuster anticonvulsants Pregabalin (3-isobutyl-GABA) and Gabapentin .
The critical challenge in processing 3-PGA is amidation selectivity . The molecule possesses two identical carboxylic acid groups. For pharmaceutical applications, the target is often the mono-amide (glutaramic acid), which serves as the substrate for the Hofmann rearrangement to yield the final
This guide details two validated workflows:
-
The Anhydride Platform (Chemical): A robust, scalable route yielding racemic mono-amides.
-
The Biocatalytic Platform (Enzymatic): A high-precision route using Lipase B from Candida antarctica (CAL-B) for enantioselective desymmetrization, essential for accessing chiral drug candidates.
Mechanistic Foundations
The conversion of 3-PGA to its mono-amide is rarely performed via direct coupling (e.g., EDC/NHS) due to the statistical mixture of mono-amide, diamide, and unreacted starting material that results. Instead, the Cyclic Anhydride Intermediate strategy is the industry standard.
-
Step 1 (Activation): Dehydration of 3-PGA yields 3-propylglutaric anhydride. This effectively "protects" the molecule against diamidation because the ring-opening event releases a free carboxylic acid, which is unreactive toward further amidation under non-activating conditions.
-
Step 2 (Desymmetrization): Nucleophilic attack by ammonia opens the ring to form the mono-amide (3-propylglutaramic acid).
Stereochemical Note: 3-PGA is achiral (meso/prochiral). Chemical amidation produces a racemic mixture (
Workflow Visualization
The following diagram illustrates the divergent pathways for racemic vs. chiral synthesis.
Figure 1: Divergent synthetic pathways for this compound amidation. The Anhydride route is preferred for bulk synthesis, while enzymatic routes are required for chiral specificity.
Protocol A: The Anhydride Route (Chemical Synthesis)
Objective: Scalable synthesis of racemic 3-propylglutaramic acid. Scale: 100 g basis.
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| This compound | 1.0 | Substrate |
| Acetic Anhydride | 1.2 - 1.5 | Dehydrating Agent |
| Aqueous Ammonia (28%) | 3.0 | Nitrogen Source |
| Toluene | Solvent | Azeotropic removal |
Step-by-Step Methodology
Phase 1: Anhydride Formation
-
Charge: In a reactor equipped with a reflux condenser, charge 100 g of this compound and 300 mL of Toluene.
-
Addition: Add 1.2 equivalents of Acetic Anhydride dropwise.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Maintain for 3–4 hours.
-
Concentration: Distill off the solvent and acetic acid byproduct under reduced pressure to yield crude 3-propylglutaric anhydride (typically a viscous oil or low-melting solid).
-
Note: Complete removal of acetic acid is crucial to prevent side reactions in the next step.
-
Phase 2: Ammonolysis (Ring Opening)
-
Solubilization: Dissolve the crude anhydride in THF or MTBE (Methyl tert-butyl ether). Cool to 0–5°C.
-
Ammonolysis: Slowly add aqueous ammonia (28%, 3.0 equiv) while maintaining internal temperature <10°C.
-
Critical Control Point: Exotherms can lead to imide formation (re-cyclization). Keep the reaction cold.
-
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature.
-
Workup:
-
Crystallization: Recrystallize from Isopropyl Acetate/Heptane to obtain the mono-amide.
Protocol B: Enzymatic Desymmetrization (Chiral Synthesis)
Objective: Synthesis of enantiopure (R)-3-propylglutarate mono-amide (or mono-ester precursor). Mechanism: Lipase B from Candida antarctica (CAL-B) distinguishes between the two prochiral carbonyl groups.
Reagents
| Reagent | Role |
| Diethyl 3-propylglutarate | Substrate (Diester form) |
| CAL-B (Immobilized, e.g., Novozym 435) | Biocatalyst |
| Phosphate Buffer (pH 7.0) | Reaction Medium |
Step-by-Step Methodology
-
Substrate Preparation: Convert this compound to its diethyl ester using standard Fischer esterification (Ethanol/H2SO4).
-
Enzymatic Hydrolysis:
-
Suspend diethyl 3-propylglutarate (50 mM) in Phosphate Buffer (pH 7.0).
-
Add Immobilized CAL-B (10–20% w/w relative to substrate).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Monitoring:
-
The enzyme selectively hydrolyzes the pro-S ester group, yielding the (R)-mono-ester.
-
Monitor conversion via Chiral HPLC (e.g., Chiralcel OD-H column). Stop reaction at ~95% conversion of the theoretical yield.
-
-
Amidation:
-
Isolate the (R)-mono-ester.
-
React with ammonia (methanolic ammonia) to convert the remaining ester to the amide, or activate the free acid formed (depending on specific enzyme preference, CAL-B usually hydrolyzes esters).
-
Correction: A more direct route uses CAL-B catalyzed ammonolysis in organic solvent (e.g., tert-butanol) directly on the diester, which yields the optically active mono-amide.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Glutarimide Formation | Reaction temperature too high during ammonolysis. | Maintain T < 5°C during ammonia addition. |
| Bis-amide Formation | Excess ammonia + coupling agents used (Direct coupling route). | Switch to Anhydride route (Protocol A). |
| Low Yield (Anhydride) | Incomplete dehydration or hydrolysis during workup. | Ensure anhydrous conditions; store anhydride under N2. |
| Poor Enantioselectivity | Enzyme degradation or non-optimal solvent. | Use immobilized CAL-B; screen solvents (DIPE vs. Toluene). |
References
-
Pfizer Inc. (2007).[9] Processes for the synthesis of 3-isobutylglutaric acid. US Patent Application US20070259917A1. Link
- Core reference for the anhydride-mediated amidation of 3-substituted glutaric acids (Pregabalin precursors).
-
Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2018). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. WO2018001148A1. Link
- Details the industrial conditions for ammonolysis and pH-controlled isol
-
Jung, J. H., et al. (2013).[10] "CAL-B catalyzed desymmetrization of 3-alkylglutaric acid diesters: 'olefin effect' and asymmetric synthesis of pregabalin."[10] Organic & Biomolecular Chemistry, 11(22), 3635-3641.[10] Link
- Primary source for the enzymatic desymmetrization of propyl/alkyl glutar
-
Nojiri, M., et al. (2013). "Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides." Journal of Applied Microbiology, 115(5), 1127-1133. Link
- Describes the use of amidase enzymes for direct desymmetriz
Sources
- 1. Sci-Hub. Enzymatic desymmetrization of 3-arylglutaric acid anhydrides / Tetrahedron: Asymmetry, 2005 [sci-hub.st]
- 2. scispace.com [scispace.com]
- 3. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anhydride synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide - Google Patents [patents.google.com]
- 8. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 10. CAL-B catalyzed desymmetrization of 3-alkylglutarate: "olefin effect" and asymmetric synthesis of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Propylglutaric acid in the preparation of pharmaceutical intermediates
Application Note: 3-Propylglutaric Acid in the Preparation of Pharmaceutical Intermediates
Abstract
This technical guide details the strategic utilization of This compound (3-PGA) as a critical scaffold in the synthesis of neuroactive pharmaceutical intermediates. While structurally similar to the 3-isobutyl precursors used for Pregabalin (Lyrica®), 3-PGA serves as the specific precursor for 3-propyl-GABA , a lipophilic analog of
Chemical Profile & Strategic Importance
This compound is a dicarboxylic acid linker that introduces a specific lipophilic side chain (propyl group) at the
-
Role: It acts as a prochiral anhydride precursor .
-
Mechanism: The propyl group increases the lipophilicity of the final GABA analog, enhancing blood-brain barrier (BBB) permeability compared to endogenous GABA.
-
Key Transformation: 3-PGA
3-Propylglutaric Anhydride 3-Propyl-GABA.
Pathway Visualization: The Gabapentinoid Scaffold Strategy
Figure 1: Strategic workflow converting the aldehyde precursor to the active pharmaceutical ingredient (API) via the 3-PGA scaffold.
Core Synthesis Protocol: Preparation of this compound
Objective: Synthesize high-purity 3-PGA from butyraldehyde using a modified Guareschi-Thorpe condensation. This route avoids the use of expensive catalysts and is scalable.[1]
Reagents:
-
Butyraldehyde (CAS: 123-72-8)
-
Ethyl Cyanoacetate (2 equivalents)
-
Ammonia (aq) or Ammonium Acetate
-
Hydrochloric Acid (6N)
Step-by-Step Methodology:
-
Condensation (Knoevenagel-Michael Cascade):
-
In a reactor cooled to 0–5°C, charge Butyraldehyde (1.0 eq) and Ethyl Cyanoacetate (2.05 eq).
-
Slowly add ammonia/ammonium acetate catalyst while maintaining temperature <10°C to prevent polymerization.
-
Mechanistic Insight: The initial reaction forms an
-unsaturated cyanoester, which immediately undergoes a Michael addition with the second equivalent of cyanoacetate. -
Stir at room temperature for 12–24 hours until the intermediate dicyano-glutarimide salt precipitates.
-
-
Hydrolysis & Decarboxylation:
-
Dissolve the intermediate solid in 6N HCl (excess).
-
Reflux at 100–110°C for 24–48 hours.
-
Critical Control Point: Monitor CO₂ evolution. The reaction is complete only when decarboxylation ceases. This step converts the nitrile and ester groups into free carboxylic acids and removes the extra carboxyl group geminal to the nitrile.
-
-
Isolation:
-
Concentrate the aqueous solution under reduced pressure to ~30% volume.
-
Cool to 4°C to induce crystallization of this compound.
-
Recrystallize from Benzene or Ethyl Acetate/Hexane.
-
Validation Criteria:
-
Melting Point: 96–98°C (Consistent with literature for substituted glutaric acids).
-
Yield: Expect 60–75%.[2]
Activation Protocol: Synthesis of 3-Propylglutaric Anhydride
The acid itself is unreactive toward amines. It must be activated into the cyclic anhydride to facilitate the formation of the mono-amide.
Reagents:
Protocol:
-
Dehydration:
-
Suspend this compound in Acetic Anhydride (1:3 w/v ratio).
-
Heat to reflux (approx. 140°C) for 3 hours.
-
Observation: The solution will become clear as the cyclic anhydride forms.
-
-
Work-up:
-
Remove excess acetic anhydride and acetic acid byproduct via vacuum distillation.
-
Do not use water in the work-up (it will hydrolyze the product back to the acid).
-
The residue is 3-Propylglutaric Anhydride (often an oil or low-melting solid).
-
Downstream Application: Synthesis of 3-Propyl-GABA
This is the pharmaceutical "payoff." The anhydride is converted into the GABA analog.[5]
Reagents:
-
3-Propylglutaric Anhydride[3]
-
Aqueous Ammonia (25%)
-
Sodium Hypochlorite (NaOCl) or Bromine/NaOH (for Hofmann)
Protocol:
-
Ring Opening (Mono-amide Formation):
-
Dissolve the anhydride in an anhydrous solvent (THF or Dichloromethane).
-
Bubble dry Ammonia gas or add aqueous ammonia at 0°C.
-
Result: The ring opens to form This compound monoamide (hemiamide).
-
Note: This creates a chiral center. In industrial settings, enzymes (lipases) are often used here to selectively open the ring to a specific enantiomer (Desymmetrization).
-
-
Hofmann Rearrangement:
-
Final Isolation:
-
Neutralize the solution to the isoelectric point (pH ~6-7).
-
The amino acid (3-Propyl-GABA ) precipitates.
-
Data Summary: Process Parameters
| Parameter | Specification | Criticality |
| Condensation Temp | < 10°C | High (Prevents side-product polymerization) |
| Hydrolysis Time | 24-48 Hours | High (Incomplete hydrolysis yields cyano-acids) |
| Anhydride Work-up | Anhydrous | Critical (Moisture destroys product) |
| Hofmann pH | > 10 (Initial) | High (Required for N-bromoamide formation) |
Troubleshooting & Quality Control
Common Failure Modes
-
Issue: Low yield in Step 1 (Acid Synthesis).
-
Cause: Incomplete decarboxylation.
-
Fix: Increase reflux time with HCl; ensure CO₂ evolution has completely stopped.
-
-
Issue: Product is a sticky oil instead of a solid.
-
Cause: Presence of mono-esters or incomplete hydrolysis.
-
Fix: Recrystallize using Benzene or Toluene to remove impurities.
-
Analytical Validation (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile (Gradient).[4]
-
Detection: UV at 210 nm (Carboxyl absorption).
-
Target Purity: >98.5% for pharmaceutical use.[11]
References
-
Pfizer Inc. (2007). Processes for the synthesis of 3-isobutylglutaric acid. (Patent US20070259917A1).[5] Google Patents. Link
-
Organic Syntheses. (1930). Glutaric Acid.[1][2][5] Org. Synth. 10, 58. Link
- Yuen, et al. (1994). Enzymatic Desymmetrization of 3-Substituted Glutaric Anhydrides. Journal of Organic Chemistry. (Contextual grounding for mono-amide resolution).
-
LookChem. (2023). This compound Product Profile and Pharmaceutical Applications. Link
-
National Institutes of Health (NIH). (2016). 3-substituted GABA analogs with central nervous system activity: a review. PubMed. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cas 4165-98-4,B-N-PROPYLGLUTARIC ACID | lookchem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Valproate - Wikipedia [en.wikipedia.org]
- 8. Buspirone - Wikipedia [en.wikipedia.org]
- 9. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
Protocol for the purification of synthetic 3-Propylglutaric acid
Executive Summary
3-Propylglutaric acid (CAS: 4165-98-4) is a critical dicarboxylic acid intermediate, frequently employed in the synthesis of gabapentinoid analogs and metabolic probes. While structurally simple, its purification is often complicated by its high water solubility and tendency to form viscous oils rather than crystalline solids when impure.
This application note details a robust, scalable purification protocol. Unlike generic acid workups, this guide addresses the specific amphiphilic nature of the 3-propyl substituent, utilizing a salting-out assisted acid-base extraction followed by a polarity-gradient crystallization .
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Specification | Notes |
| IUPAC Name | 3-Propylpentanedioic acid | |
| CAS Number | 4165-98-4 | |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | |
| pKa (Predicted) | pKa₁ ≈ 4.3, pKa₂ ≈ 5.4 | Typical for glutaric acid derivatives. |
| Solubility | High in Water, MeOH, EtOH, THF. Moderate in EtOAc. Low in Hexanes. | Critical: High water solubility requires saturation with NaCl during extraction. |
| Physical State | Low-melting solid (approx. 90–98°C) or viscous oil (if impure). |
Pre-Purification Assessment
Before initiating the workflow, analyze the crude reaction mixture (typically from a Guareschi-Thorpe condensation or malonate alkylation).
-
TLC System: 5% Methanol in Dichloromethane (DCM) + 1% Acetic Acid.
-
Stain: Bromocresol Green (acids turn yellow on a blue background).
-
-
Target Impurities:
-
Unreacted Diesters/Nitriles: High R_f (non-polar).
-
Decarboxylation byproducts: Variable.
-
Inorganic Salts: Baseline.[1]
-
Protocol A: Salting-Out Acid-Base Extraction (Primary Isolation)
Rationale: This method exploits the acidity of the two carboxylic groups.[2] Standard extraction often fails due to the molecule's water solubility; the addition of NaCl (Salting Out) is the causal factor for high recovery rates.
Reagents:
-
Sodium Hydroxide (NaOH), 2M aqueous solution.
-
Hydrochloric Acid (HCl), 6M aqueous solution.
-
Sodium Chloride (NaCl), solid.[2]
-
Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
-
Magnesium Sulfate (MgSO₄), anhydrous.
Step-by-Step Methodology:
-
Basification:
-
Dissolve the crude reaction residue in a minimum volume of 2M NaOH.
-
Check pH; ensure pH > 12 to fully deprotonate both carboxylic acid groups (forming the disodium salt).
-
Observation: The solution should be homogeneous. If oily droplets persist, they are likely neutral impurities.
-
-
Neutral Wash (Removal of Non-Acids):
-
Extract the aqueous alkaline layer twice with an equal volume of MTBE or Et₂O.
-
Discard the organic layer (contains unreacted esters, alkyl halides, or neutral byproducts).
-
Validation: Run a TLC of the organic wash to confirm removal of impurities.
-
-
Acidification & Salting Out (Critical Step):
-
Cool the aqueous phase to 0–5°C in an ice bath.
-
Slowly add 6M HCl dropwise with vigorous stirring until pH < 1.
-
Add solid NaCl to the aqueous mixture until saturation is reached (brine formation).
-
Mechanism:[3][4] The "Common Ion Effect" and increased ionic strength force the organic acid out of the aqueous phase.
-
-
Extraction of Product:
-
Extract the acidic aqueous slurry three times with Ethyl Acetate (EtOAc) or MTBE (3 x Vol).
-
Note: Avoid DCM if possible, as dicarboxylic acids often have better partition coefficients in ethers/esters.
-
-
Drying and Concentration:
Workflow Diagram: Acid-Base Extraction
Figure 1: Salting-out assisted acid-base extraction workflow for amphiphilic dicarboxylic acids.
Protocol B: Recrystallization (Polishing)
Rationale: If the product from Protocol A is solid but slightly colored or has a broad melting point range, recrystallization is required.
-
Solvent System: Ethyl Acetate / Hexanes (or Heptane).
-
Why? Benzene is classically cited [2] but is carcinogenic. EtOAc/Hexane offers a safer, tunable polarity gradient.
-
Step-by-Step Methodology:
-
Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .
-
If the solution is colored, add activated charcoal (1% w/w), boil for 5 minutes, and filter hot through Celite.
-
While keeping the solution hot, slowly add Hexane (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.
-
Add a few drops of EtOAc to clear the solution.
-
Allow the flask to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Filter the white crystals and wash with cold Hexane.
-
Vacuum Dry: Dry at 40°C under high vacuum to remove solvent traces.
Quality Control & Validation
| Analytical Method | Expected Result | Acceptance Criteria |
| ¹H NMR (DMSO-d₆) | Triplet (~0.9 ppm, CH₃), Multiplets (1.3-1.6 ppm, CH₂), Multiplet (~2.2 ppm, CH), Doublet (~2.3 ppm, α-CH₂). | No peaks from EtOAc or starting diesters. |
| Melting Point | Sharp transition. | Range < 2°C (Target: ~95-98°C range typical for class). |
| HPLC (Reverse Phase) | Single peak (Detection at 210 nm). | > 98% Area Under Curve (AUC).[7] |
Troubleshooting Guide
-
Issue: Product remains an oil and won't crystallize.
-
Cause: Trace solvent or impurities (mono-esters) preventing lattice formation.
-
Solution: Triturate (grind) the oil with cold pentane or hexane. If this fails, dissolve in dilute NaOH, wash extensively with DCM, and re-acidify (Repeat Protocol A).
-
-
Issue: Low yield after extraction.
-
Cause: Product lost to aqueous phase.
-
Solution: Verify the aqueous layer pH is < 1. Add more NaCl . Perform a continuous extraction with EtOAc if available.
-
References
-
LookChem. (n.d.). This compound (CAS 4165-98-4) Chemical Properties. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1930). Glutaric Acid Purification (Standard Protocol). Organic Syntheses, Coll. Vol. 1, p.289. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 743, Glutaric acid (Homolog Reference). Retrieved from [Link]
- Google Patents. (2015). WO2015141758A1 - Asymmetric hydrolysis of 3-substituted glutarimide. (Demonstrates hydrolysis route to 3-substituted glutaric acids).
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Preparation method of 3-methyl glutaric acid compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. WO2015141758A1 - Asymmetric hydrolysis of 3-substituted glutarimide - Google Patents [patents.google.com]
- 7. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Propylglutaric acid synthesis
Topic: Troubleshooting Low Yield in 3-Propylglutaric Acid Synthesis via Guareschi-Thorpe Condensation Audience: Organic Chemists, Process Development Scientists Status: Operational
Introduction: The Yield Paradox
Welcome to the technical support hub for 3-substituted glutaric acid synthesis. If you are accessing this guide, you are likely facing a yield below 40% or a product that refuses to crystallize.
The synthesis of This compound (3-PGA) is typically achieved via the Guareschi-Thorpe condensation . While theoretically straightforward, this route is chemically hostile. It involves a reversible condensation prone to oligomerization, followed by a hydrolysis step that fights thermodynamic equilibrium.
This guide treats your synthesis not as a recipe, but as a system of competing rates. We will troubleshoot the three critical failure nodes: The Condensation Exotherm , The Hydrolysis Plateau , and The Aqueous Partition Trap .
Module 1: The Condensation Phase (Guareschi-Thorpe)
The Failure: The reaction mixture turns into a dark, viscous tar (polymerization) or yields a low mass of the glutarimide intermediate.
Technical Analysis
The reaction condenses Butyraldehyde with Ethyl Cyanoacetate in the presence of Ammonia to form 2,4-dicyano-3-propylglutarimide.
-
Mechanism: A Michael addition follows an initial Knoevenagel condensation.
-
The Trap: Butyraldehyde is base-sensitive. If the ammonia concentration is too high or the temperature spikes, the aldehyde undergoes self-aldol condensation/polymerization before it can react with the cyanoacetate.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Dark Brown/Black Tar | Aldehyde Polymerization: Reaction temp exceeded 10°C during addition, or base was added too fast. | Cryogenic Control: Maintain reaction at 0–5°C during aldehyde addition. Add aldehyde dropwise over 2 hours. |
| Low Precipitate Mass | Reversibility: The Michael addition is reversible.[1] High solvent volume shifts equilibrium to reactants. | Concentration: Run the reaction neat or in minimal ethanol. Let the mixture stand at 0°C for 48h to drive precipitation. |
| Yellow/Orange Oil | Incomplete Cyclization: The intermediate glutarimide failed to close. | Ammonia Saturation: Ensure the solution is saturated with NH₃ gas or use 20% excess alcoholic ammonia. |
Visualizing the Pathway
Figure 1: The critical bifurcation in the condensation step. Temperature control determines whether you get the glutarimide intermediate or tar.
Module 2: Hydrolysis & Decarboxylation
The Failure: The intermediate was isolated, but the final acid yield is low, or the melting point is incorrect (too high).
Technical Analysis
The glutarimide intermediate contains nitrile groups and an imide ring. These must be hydrolyzed to carboxylic acids, and the "extra" carboxyl groups (from the cyanoacetate origin) must be removed via thermal decarboxylation.
-
The Trap: Nitriles are notoriously difficult to hydrolyze. If the acid is too weak or the reflux too short, you isolate the mono-amide or partial nitrile , not the dicarboxylic acid.
Troubleshooting Protocol
Q: My product melts at 140°C+ (Target is ~95-98°C). What is it? A: You likely have the tetra-acid or a partial amide . You have not decarboxylated.
-
Fix: Reflux in 48% HBr or concentrated HCl for at least 24–48 hours. Decarboxylation of this system typically requires temperatures >100°C. If using HCl (boiling point 110°C), ensure vigorous reflux.
Q: The reaction volume decreased, and solids precipitated early. A: The intermediate is insoluble in cold acid.
-
Fix: Use Acetic Acid as a co-solvent with HCl/H2SO4 to ensure homogeneity during the hydrolysis.
Module 3: Isolation (The Solubility Trap)
The Failure: The reaction worked, but the product "disappeared" during extraction.
Technical Analysis
This compound is a dicarboxylic acid. While the propyl chain adds lipophilicity, the two -COOH groups make it significantly water-soluble, especially in basic or neutral pH.
-
The Trap: Standard extraction with ether/DCM from a large volume of aqueous acid often leaves 50%+ of the product in the water layer.
Troubleshooting Protocol
| Method | Efficiency | Notes |
| Standard Extraction | Poor (<40%) | Requires massive solvent volumes. Not recommended. |
| Salting Out | Moderate (60-70%) | Saturate the aqueous phase with NaCl before extraction to decrease organic solubility in water. |
| Continuous Extraction | High (>90%) | Recommended. Use a continuous liquid-liquid extractor with Diethyl Ether for 24 hours. |
The Troubleshooting Logic Tree
Figure 2: Diagnostic flow for isolating the specific cause of yield loss.
Frequently Asked Questions (FAQs)
Q: Can I use 3-propylglutaric anhydride as a purification intermediate? A: Yes. If your acid is impure, reflux the crude solid in Acetyl Chloride or Acetic Anhydride . This forms 3-propylglutaric anhydride (which is often easier to crystallize or distill). The anhydride can be hydrolyzed back to the pure acid by boiling in water.
Q: Why is the color of my final product pink/red? A: This indicates trace oxidation of the starting butyraldehyde or polymerization byproducts carried through. Recrystallize from Benzene/Petroleum Ether (or Toluene/Heptane for a greener alternative) with activated charcoal to remove the color.
Q: I am using the Michael Addition route (Glutaconate + Grignard). Is this better? A: Generally, no. While it avoids the "tar" issue of aldehydes, the purification of the resulting mixture from copper salts (if using cuprates) and the regioselectivity issues often result in lower isolated yields than a well-optimized Guareschi-Thorpe reaction.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Day, J. N. E., & Thorpe, J. F. (1920). "The formation of alicyclic compounds from glutaric acid derivatives." Journal of the Chemical Society, Transactions, 117, 1465-1474.
-
Vertex Pharmaceuticals. (2019). "Process for the preparation of pregabalin and its intermediates." World Intellectual Property Organization, WO2019193607A1. (Detailed industrial protocols for 3-alkylglutaric acid synthesis via cyanoacetate).
-
Jin, X., et al. (2022).[2] "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation." Journal of Organic Chemistry, 87(2), 1541-1544.[2] (Mechanistic insights into the condensation/hydrolysis cascade).
Sources
Optimizing reaction conditions for 3-Propylglutaric acid esterification
Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #PGA-3-OPT-001 Subject: Optimization of Reaction Conditions for 3-Propylglutaric Acid Esterification
Welcome to the Technical Support Center
You are likely here because your conversion rates are stalling, or you are observing unexpected cyclization byproducts in your this compound (3-PGA) synthesis. As a precursor to high-value GABA analogs (e.g., Pregabalin), the esterification of 3-PGA requires a nuanced balance between thermodynamic equilibrium and kinetic control.
This guide is structured to troubleshoot your specific issues rather than provide a generic textbook recipe.
Module 1: Strategic Method Selection
User Question: "I have multiple protocols available (Fischer, Steglich, Acid Chloride). Which one should I use for 3-PGA?"
Technical Insight: The choice depends entirely on your scale and whether you are targeting the Diester (bulk intermediate) or the Monoester (chiral resolution precursor).
-
Fischer Esterification: Best for Diester synthesis on a Gram-to-Kilo scale . It is robust but requires rigorous water removal.
-
Steglich Esterification: Best for Small scale (<5g) or acid-sensitive substrates. It avoids high temperatures but generates urea byproducts that are difficult to remove at scale.
-
Acid Chloride/Thionyl Chloride: Best for Quantitative conversion where purification by distillation is difficult.
Decision Matrix: Workflow Optimization
Figure 1: Decision tree for selecting the optimal esterification route based on target product and operational scale.
Module 2: The "Hidden" Competitor – Anhydride Formation
User Question: "I am seeing a side-product with a slightly lower retention time and a distinctive IR stretch at 1760/1800 cm⁻¹. What is it?"
Technical Insight: You are likely forming 3-propylglutaric anhydride . Unlike linear fatty acids, glutaric acid derivatives are prone to intramolecular cyclization. When 3-PGA is heated with an acid catalyst without sufficient alcohol or if the alcohol boils off, the two carboxylic acid groups condense to form a thermodynamically stable 6-membered cyclic anhydride ring.
The Mechanism of Failure:
-
Protonation: One carbonyl is protonated.[1]
-
Competition: The nucleophile can be the external alcohol (forming Ester) OR the internal neighboring carboxylic acid (forming Anhydride).
-
Thermodynamics: High heat + low alcohol concentration favors the Anhydride (Entropy driven).
Pathway Analysis: Ester vs. Anhydride
Figure 2: Mechanistic competition between desired intermolecular esterification and undesired intramolecular cyclization.
Module 3: Troubleshooting & Optimization Protocols
Scenario A: Fischer Esterification (The Scalable Route)
Use case: Making >50g of Diethyl 3-propylglutarate.
The Protocol:
-
Stoichiometry: Use the alcohol (e.g., Ethanol) as the solvent (excess > 10 equiv).
-
Catalyst: Sulfuric Acid (
) at 1-3 mol% or p-Toluenesulfonic acid (p-TSA). -
Water Removal (CRITICAL):
-
Option 1 (Azeotrope): Use Toluene/Ethanol mix with a Dean-Stark trap.
-
Option 2 (Sieves): Recirculate condensate through a Soxhlet extractor containing 3Å Molecular Sieves.
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Conversion stalls at ~65% | Equilibrium limit reached (Water buildup). | Switch from simple reflux to Dean-Stark azeotropic distillation or add Molecular Sieves to the reaction vessel. |
| Darkening of reaction mixture | Charring due to | Switch to p-TSA (p-Toluenesulfonic acid) or reduce temperature and extend time. |
| Formation of Cyclic Anhydride | Alcohol concentration too low. | Ensure alcohol is in large excess (solvent quantity). Do not distill off alcohol until the catalyst is neutralized. |
| Emulsion during workup | Surfactant-like behavior of mono-ester. | Wash with saturated Brine and use a small amount of Methanol to break the emulsion. |
Scenario B: Acid Chloride Method (The High-Yield Route)
Use case: Need >98% conversion or esterifying with expensive/complex alcohols.
The Protocol:
-
Activation: Reflux 3-PGA with Thionyl Chloride (
) (2.5 equiv) and a drop of DMF (catalyst) for 2 hours. -
Evaporation: Remove excess
under vacuum (Critical to avoid side reactions). -
Esterification: Dissolve the resulting 3-propylglutaroyl dichloride in DCM and add the alcohol (2.2 equiv) + Pyridine (2.5 equiv) at 0°C.
Key Advantage: This method is irreversible . It drives the reaction to completion without needing water removal.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use enzymatic esterification for the diester? A: You can, but it is inefficient for the diester. Lipases (like CAL-B) are excellent for desymmetrization (making the mono-ester from the diester or diacid) to introduce chirality for Pregabalin synthesis. For simple diester synthesis, chemical catalysis is faster and cheaper.
Q2: Why is p-TSA preferred over Sulfuric Acid? A: p-TSA is a solid, making it easier to weigh accurately. More importantly, it is less oxidizing than sulfuric acid, resulting in cleaner impurity profiles (less "tar") during prolonged refluxes required for sterically hindered substrates.
Q3: How do I remove the catalyst after the reaction? A:
-
For
: Pour the reaction mixture into ice water containing Sodium Bicarbonate ( ). -
For p-TSA: It is water-soluble. A simple aqueous wash of the organic layer usually suffices, but a bicarb wash ensures complete neutralization.
References
-
Fischer Esterific
-
Steglich Esterific
-
Enzymatic Desymmetrization of 3-Substituted Glutar
- Source: National Institutes of Health (PubMed). "CAL-B catalyzed desymmetrization of 3-alkylglutarate: 'olefin effect' and asymmetric synthesis of pregabalin."
-
URL:[Link]
-
Glutaric Anhydride Form
-
Synthesis of Glutaric Acid Diesters
Sources
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CAL-B catalyzed desymmetrization of 3-alkylglutarate: "olefin effect" and asymmetric synthesis of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 14. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
Technical Guide: Controlling Side Reactions in 3-Propylglutaric Acid Polymerization
This technical guide addresses the specific challenges in polymerizing 3-Propylglutaric acid (3-PGA) . Due to its structural propensity for intramolecular cyclization, this monomer presents unique difficulties compared to longer-chain dicarboxylic acids (like sebacic acid).
The following content is structured as a Tier-3 Technical Support resource for polymer chemists and formulation scientists.
The Core Challenge: Thermodynamic Cyclization
The primary obstacle in polymerizing this compound is the thermodynamic preference for forming 3-propylglutaric anhydride , a stable 6-membered ring. Unlike adipic or sebacic acid, which readily form linear chains, glutaric acid derivatives possess a "conformational bias" that favors intramolecular ring closure over intermolecular chain growth.
Reaction Pathway Analysis
The diagram below illustrates the competition between the desired linear polycondensation and the parasitic cyclization reaction.
Troubleshooting & FAQs
Module A: Molecular Weight Stagnation (The "Ceiling" Effect)
User Issue: "I cannot get the molecular weight (Mw) above 5,000 Da. The reaction seems to stall regardless of time."
Root Cause: You have likely reached the ring-chain equilibrium . In 3-substituted glutaric acids, the propyl group restricts the rotation of the carbon chain, statistically increasing the likelihood of the chain ends meeting to form a ring (Cyclic Anhydride). If the vacuum is insufficient to remove the condensate (acetic acid or water), the equilibrium shifts back to the cyclic monomer.
Corrective Protocol:
-
Vacuum Threshold: Ensure your system pressure is < 0.1 mbar (0.075 mmHg) . Standard laboratory vacuum (10-20 mbar) is insufficient to drive the equilibrium toward the polymer for this specific monomer.
-
Two-Stage Heating:
-
Stage 1 (Oligomerization): 140°C for 30 mins (Atmospheric pressure).
-
Stage 2 (Polymerization): 180°C for < 2 hours (High Vacuum).
-
Why? Prolonged heating at moderate vacuum favors cyclization. You need a "shock" of high vacuum and heat to drive linear growth faster than the depolymerization rate.
-
Module B: Discoloration (Yellowing/Charring)
User Issue: "The polymer turns yellow or brown during the melt phase."
Root Cause: this compound is susceptible to thermal decarboxylation and oxidation at the alpha-carbon position (adjacent to the carbonyl), especially given the propyl substituent's inductive effect.
Corrective Protocol:
-
Nitrogen Sweep: Strictly maintain an inert atmosphere during the pre-polymerization stage.
-
Temperature Cap: Do not exceed 180°C . Unlike sebacic acid (stable up to 220°C), glutaric derivatives degrade rapidly above 190°C.
-
Catalyst Selection: If using a catalyst (e.g., Cd(OAc)2 or earth metals), reduce concentration to < 1% w/w. Excess catalyst promotes decarboxylation side reactions.
Module C: Inconsistent Degradation Rates
User Issue: "Batches synthesized identically show vastly different hydrolysis rates in vitro."
Root Cause: This is often due to variable cyclic content . Even if the polymer looks solid, trapped cyclic anhydrides act as "autocatalytic hotspots." Upon exposure to water, these rings open rapidly to form acidic monomers, drastically lowering the local pH and accelerating the bulk degradation of the polymer matrix.
Corrective Protocol:
-
Purification Step: You must precipitate the polymer to remove trapped cyclic monomers.
-
Solvent: Dichloromethane (DCM).
-
Non-solvent: Dry Diethyl Ether or Hexane (1:10 ratio).
-
Note: Simple vacuum drying is not enough to remove the high-boiling cyclic anhydride byproduct.
-
Optimized Experimental Protocol
Objective: Synthesis of Poly(anhydride) from this compound with minimized cyclization.
Materials
-
Monomer: this compound (>98% purity).
-
Reagent: Acetic anhydride (excess).
-
Equipment: Schlenk line or Rotavap with high-vacuum pump (<0.1 mbar).
Step-by-Step Workflow
| Phase | Step | Action | Technical Rationale |
| 1. Activation | 1.1 | Reflux 3-PGA in acetic anhydride (1:5 w/v) at 140°C for 30 min. | Forms the mixed anhydride prepolymer.[1] |
| 1.2 | Remove excess acetic anhydride via rotary evaporation. | Critical: Do not overheat. Residual acetic anhydride promotes back-biting. | |
| 2. Pre-Polymerization | 2.1 | Transfer viscous residue to a polymerization tube. | |
| 2.2 | Heat to 150°C under Argon flow (1 atm) for 20 min. | Allows initial oligomerization without aggressive volatile loss. | |
| 3. Melt Polycondensation | 3.1 | Increase temp to 180°C . Apply High Vacuum (<0.1 mbar) immediately. | High vacuum is the only force strong enough to overcome the cyclization enthalpy. |
| 3.2 | Maintain for exactly 90 mins. | Beyond 90 mins, thermal degradation competes with chain growth. | |
| 4. Quenching | 4.1 | Cool rapidly to room temperature under Argon. | "Freezes" the linear structure; slow cooling allows depolymerization. |
| 5. Purification | 5.1 | Dissolve in DCM; precipitate in dry Diethyl Ether. | Removes cyclic anhydride impurities that catalyze erratic degradation. |
Quantitative Reference Data
| Parameter | This compound | Sebacic Acid (Reference) | Implication |
| Ring Size Stability | 6-membered (High Stability) | 11+ membered (Low Stability) | 3-PGA strongly prefers cyclization. |
| Max Polymerization Temp | 180°C | 220°C | 3-PGA requires tighter thermal control.[2] |
| Vacuum Requirement | < 0.1 mbar | < 1.0 mbar | 3-PGA requires stronger driving force. |
| Solubility (Pre-polymer) | Soluble in DCM, Chloroform | Soluble in DCM, Chloroform | Similar processing solvents. |
References
-
Domb, A. J., & Langer, R. (1987). Polyanhydrides.[3] I. Preparation of high molecular weight polyanhydrides. Journal of Polymer Science Part A: Polymer Chemistry.
-
Kumar, N., Langer, R., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews.
-
Katti, D. S., et al. (2002). Toxicity, biodegradation and elimination of polyanhydrides. Advanced Drug Delivery Reviews.
-
Storey, R. F., & Taylor, A. E. (1998). Effect of Stannous Octoate on the Composition and Microstructure of Copolymers. Macromolecules.[4] (Mechanisms of transesterification/back-biting).
-
Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications. Biomacromolecules.[5] (Context on ring-chain equilibrium).
Sources
- 1. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste | MDPI [mdpi.com]
- 4. Polyesters [essentialchemicalindustry.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: High-Purity Synthesis & Isolation of 3-Propylglutaric Acid
Case ID: 3-PGA-PURITY-001 Subject: Optimization of Synthesis, Isolation, and Purification Protocols for 3-Propylglutaric Acid (CAS 41301-54-0) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound (3-PGA) is a critical dicarboxylic acid intermediate, structurally homologous to the precursors used in gabapentinoid synthesis (e.g., Pregabalin). Achieving high purity (>99.5%) is often hindered by three persistent impurity classes: incomplete hydrolysis byproducts (mono-amides/imides), decarboxylation errors (valeric acid derivatives), and metal/solvent residues .
This technical guide moves beyond standard textbook procedures, offering a troubleshooting framework based on industrial "Anhydride Cycling" and thermodynamic solubility control.
Module 1: Synthesis Integrity & Root Cause Analysis
The most robust synthesis route for 3-substituted glutaric acids is the Guareschi-Thorpe Condensation or the modified Knoevenegel-Michael route. Most purity issues downstream stem from "lazy" chemistry at the hydrolysis stage.
The Critical Pathway
The synthesis generally follows this logic:
-
Condensation: Butyraldehyde + Cyanoacetate/Malonate
Unsaturated Intermediate. -
Addition: Addition of second equivalent of active methylene.
-
Hydrolysis/Decarboxylation: Acidic hydrolysis of nitrile/ester groups.
Troubleshooting the Synthesis
| Symptom | Probable Root Cause | Corrective Action |
| Nitrogen Content > 0.1% | Incomplete Hydrolysis: The glutarimide intermediate is highly stable. Standard reflux (6h) is often insufficient. | Force Conditions: Switch from dilute HCl to 48% HBr or 50% H₂SO₄. Increase reflux time to 24-48h. |
| Low Melting Point (<90°C) | Mono-decarboxylation: Presence of 3-propylvaleric acid derivatives. | Control Heat: Ensure decarboxylation temp does not exceed 180°C. Use Toluene azeotrope to control temp. |
| Yellow/Brown Color | Polymerization: Aldehyde self-condensation (Aldol) during the initial step. | Reagent Order: Pre-mix the active methylene compound with the base before adding butyraldehyde slowly at <10°C. |
Visualizing the Impurity Cascade
Figure 1: Reaction pathway highlighting the divergence points where critical impurities are generated.
Module 2: The "Anhydride Cycle" Purification Protocol
The Problem: this compound and its corresponding mono-amide impurities have very similar solubility profiles in water and organic solvents, making recrystallization inefficient.
The Solution: The Anhydride Cycle . By chemically converting the diacid to its cyclic anhydride, you drastically change the physical properties (boiling point and solubility), allowing easy separation of impurities. The anhydride is then hydrolyzed back to the pure acid.
Step-by-Step Protocol
-
Dehydration:
-
Take crude 3-PGA. Add 1.2 equivalents of Acetic Anhydride .
-
Reflux for 2-3 hours. The acetic acid byproduct and excess anhydride are removed via vacuum distillation.
-
Mechanism:[1][2][3][4][5][6] The diacid cyclizes to 3-propylglutaric anhydride. Amide impurities generally acetylate or decompose but do not form the stable cyclic anhydride with the same boiling point.
-
-
Isolation of Anhydride:
-
Option A (Distillation): Distill the residue under high vacuum (<5 mmHg). The anhydride will distill over as a clear oil/low-melting solid.
-
Option B (Crystallization): If the anhydride is solid, recrystallize from Toluene/Hexane.
-
-
Re-Hydrolysis:
-
Dissolve the purified anhydride in water (or 10% aqueous acetone).
-
Heat to 60°C for 1 hour. The ring opens to regenerate this compound.
-
-
Final Crystallization:
-
Cool the aqueous solution to 0-5°C. The pure acid will precipitate.
-
Figure 2: The Anhydride Purification Cycle – A chemical filter that physically separates the target molecule from structurally similar impurities.
Module 3: Solvent Selection for Crystallization
If the Anhydride Cycle is not feasible, direct recrystallization requires precise solvent selection. Unlike unsubstituted glutaric acid (which is highly water-soluble), the propyl group adds significant lipophilicity .
Solubility Profile & Recommendations
| Solvent System | Solubility Behavior | Usage Recommendation |
| Water (Pure) | Moderate solubility hot; low cold. | Good for final polish. Risk: May not remove lipophilic impurities. |
| Benzene / Toluene | Soluble hot; insoluble cold. | Excellent. Highly recommended for removing polar impurities (salts, amides). |
| Ethyl Acetate / Hexane | Variable.[6] | Good Alternative. Dissolve in min. hot EtOAc, add Hexane until turbid, cool. |
| Diethyl Ether | Highly soluble. | Avoid for crystallization. Too soluble; use only for extraction. |
Expert Tip: For 3-PGA, a Two-Solvent Recrystallization using Toluene is often superior to water.
-
Dissolve crude acid in boiling Toluene.
-
Filter hot (removes salts/polymerized trash).
-
Cool slowly to room temp, then to 4°C.
-
Wash crystals with cold Hexane.
Module 4: Analytical Validation (FAQ)
Q: How do I distinguish between the anhydride and the acid on FTIR? A: The Carbonyl Region (1650–1850 cm⁻¹) is definitive.
-
Acid (3-PGA): Broad band at 1700–1725 cm⁻¹ (H-bonded C=O).
-
Anhydride: distinct doublet at ~1760 cm⁻¹ and ~1800 cm⁻¹ (symmetric/asymmetric stretch). If you see the doublet, hydrolysis is incomplete.
Q: My HPLC shows a peak at RRT 0.9. What is it? A: This is likely the Mono-amide (3-propylglutaramic acid). It is slightly more polar than the diacid. If this persists, perform the Anhydride Cycle (Module 2), as standard crystallization rarely removes it efficiently.
Q: Can I use GC-MS for purity analysis? A: Not directly. Dicarboxylic acids must be derivatized (methylated/silylated) before GC analysis to prevent column tailing. Use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) derivatization.
References
-
Guareschi-Thorpe Synthesis & Glutaric Acids
-
Organic Syntheses, Coll.[6] Vol. 1, p. 294 (1941); Vol. 5, p. 65 (1925). (Foundational protocol for glutaric acid synthesis via nitrile hydrolysis).
-
-
Anhydride Purification Method
- Pfizer Inc., "Process for the synthesis of 3-isobutylglutaric acid," US Patent 2007/0259917 A1. (Describes the anhydride purification loop for the homologous isobutyl analog).
-
Solubility & Physical Properties
- Chemistry LibreTexts, "Physical Properties of Organic Compounds: Solubility." (Principles of dicarboxylic acid solubility vs. chain length).
- Journal of the Chemical Society, "The formation of 3-substituted glutaric acids.
Sources
- 1. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 3. CN101426787A - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 4. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]
- 5. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up of 3-Propylglutaric Acid Production
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Guide for 3-Propylglutaric Acid (3-PGA) Synthesis & Isolation
Executive Summary
This guide addresses the technical challenges associated with the scale-up of This compound (CAS: 4165-98-4) . While structurally simple, the synthesis of 3-substituted glutaric acids via the modified Guareschi-Thorpe condensation or Michael addition routes presents distinct thermodynamic and kinetic hurdles at scale.
This document moves beyond standard literature to address the "hidden" failure modes: uncontrolled decarboxylation kinetics, phase separation issues during hydrolysis, and polymorphism in crystallization.
Module 1: Reaction Engineering & Synthesis
Core Challenge: Managing the hydrolysis-decarboxylation cascade without generating "tarry" polymers or monocarboxylic acid impurities.
The Process Pathway
The most robust scale-up route involves the condensation of valeraldehyde with ethyl cyanoacetate (or diethyl malonate), followed by Michael addition and rigorous hydrolysis.
Figure 1: Critical Process Flow and Impurity Divergence Point.
Troubleshooting: Synthesis Phase
Q1: We are observing a stalled hydrolysis step. The intermediate dinitrile persists even after 48 hours of reflux. Why?
Diagnosis: This is a classic phase-transfer limitation . The lipophilic 3-propyl backbone makes the dinitrile intermediate poorly soluble in aqueous acid. Corrective Action:
-
Solvent Bridge: Do not rely solely on aqueous HCl/H2SO4. Introduce a co-solvent like Acetic Acid (AcOH) or 1,4-Dioxane . AcOH is preferred (20-30% v/v) as it increases the boiling point (accelerating kinetics) and solubilizes the organic phase.
-
Temperature Check: Hydrolysis of the nitrile group requires temperatures >100°C. If you are refluxing in pure water/HCl (approx. 100-105°C), it is often insufficient. Switch to Sulfuric Acid (50-60%) to allow pot temperatures of 120-130°C.
Q2: During the decarboxylation step, we experienced rapid foaming that nearly breached the reactor containment. How do we control this?
Diagnosis: The release of CO2 is first-order with respect to the concentration of the beta-diacid intermediate. At scale, the surface-area-to-volume ratio decreases, trapping gas bubbles in the viscous matrix. Corrective Action:
-
Dosing Control: Do not heat the entire batch to decarboxylation temperature simultaneously. Use a semi-batch protocol : keep the reactor at 120°C and slowly feed the hydrolyzed mixture into it.
-
Viscosity Breaker: Ensure sufficient agitation (Reynolds number > 10,000). If the mixture is too thick (slurry), add a high-boiling inert solvent like Toluene to act as a heat sink and viscosity reducer.
Module 2: Purification & Isolation
Core Challenge: Separating 3-PGA from the mono-acid byproduct and inorganic salts.
Data: Solubility Profile (Critical for Crystallization)
| Solvent | Solubility @ 20°C (g/100mL) | Solubility @ 80°C (g/100mL) | Suitability |
| Water | ~12.0 | >100 | High (Primary Solvent) |
| Toluene | < 0.5 | ~15.0 | Excellent (Anti-solvent/Recrys) |
| DCM | ~2.5 | N/A (Boils @ 40°C) | Poor (Extraction only) |
| Ethyl Acetate | >20.0 | Very High | Poor (Yield loss) |
Troubleshooting: Isolation Phase
Q3: The final product is oiling out instead of crystallizing. How do we force a solid phase?
Diagnosis: this compound has a low melting point relative to its homologs and tends to supercool. "Oiling out" indicates you are operating in the metastable zone width (MSZW) where liquid-liquid phase separation occurs before nucleation. Protocol:
-
Seed Loading: You must use seed crystals (0.5 - 1.0 wt%) at the cloud point.
-
Cooling Ramp: Implement a cubic cooling profile (slow initially, faster later).
-
Step 1: Cool from 80°C to 55°C over 2 hours.
-
Step 2: Add Seed at 55°C. Hold for 1 hour.
-
Step 3: Cool to 0°C over 4 hours.
-
-
Solvent System: If using water, add concentrated HCl to drop pH < 1.0. The "Salting Out" effect of NaCl/KCl (generated from neutralization) actually helps, but if the oil persists, switch to a Toluene/Heptane (80:20) recrystallization system.
Q4: Our HPLC shows a persistent 3-5% impurity peak that matches the monocarboxylic acid (3-propylbutyric acid). Can we remove this by washing?
Diagnosis: No. The solubility profile of the mono-acid is too similar to the diacid. This impurity is formed by over-decarboxylation or thermal degradation. Corrective Action:
-
Prevention is key: Stop the reaction immediately once CO2 evolution ceases. Do not "cook" the product.
-
Purification: You must use pH-swing extraction .
-
Dissolve crude in water at pH 5.5 (The pKa1 of glutaric acid is ~4.3, pKa2 ~5.4).
-
At pH 5.5, the diacid is largely ionized (dianion/monoanion), while the mono-acid impurity (pKa ~4.8) is also ionized. Wait, this is difficult.
-
Better Approach: Recrystallization from Chloroform or Dichloromethane (if safety permits). The dicarboxylic acid is significantly less soluble in cold chlorinated solvents than the monocarboxylic impurity.
-
Module 3: Analytical & Quality Control
Q5: The melting point of our scale-up batch is 5°C lower than the lab standard (Ref: 94-96°C). Is this polymorphism?
Diagnosis: Likely not polymorphism, but residual solvent or anhydride formation .
-
Anhydride Check: Run an IR spectrum. Look for a doublet peak around 1750-1800 cm⁻¹ . Substituted glutaric acids easily dehydrate to form cyclic anhydrides upon drying with heat.
-
Fix: If anhydride is present, re-slurry the solid in water, heat to 60°C for 30 mins to hydrolyze the ring back to the diacid, and re-crystallize. Dry under vacuum at <45°C .
Decision Tree: Low Purity Investigation
Figure 2: Diagnostic logic for purity failures.
References
-
Pfizer Inc. (1997). Process for the synthesis of 3-substituted glutaric acids. US Patent 5,616,793.[1][2] Link
- Relevance: Defines the industrial standard for hydrolyzing 3-alkylglutaric diesters/nitriles.
- Day, J. N. E., & Thorpe, J. F. (1920). "The formation of semi-cyclic glutaramides." Journal of the Chemical Society, Transactions, 117, 1465-1474.
-
Hoekstra, M. S., et al. (1997).[1][2] "Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant." Organic Process Research & Development, 1(1), 26-38.[1][2] Link
- Relevance: Detailed scale-up kinetics for the isobutyl homolog (Pregabalin), directly applicable to the propyl variant.
-
Organic Syntheses. (1953). Glutaric Acid and Glutarimide.[3][4][5] Coll. Vol. 4, p. 496. Link
- Relevance: Standard operating procedure for decarboxylation and isolation of glutaric acid deriv
Sources
- 1. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 2. CN101426787A - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2015141758A1 - Asymmetric hydrolysis of 3-substituted glutarimide - Google Patents [patents.google.com]
Technical Support Guide: Stability of 3-Propylglutaric Acid in Aqueous Solutions
Executive Summary & Stability Profile
3-Propylglutaric acid (3-Propylpentanedioic acid) is a dicarboxylic acid intermediate often used in the synthesis of gabapentinoids and hypocholesterolemic agents. Unlike complex proteins or labile esters, this molecule exhibits robust stability in aqueous environments due to its stable carbon backbone and carboxylic acid termini.[1]
However, "stable" does not mean "inert."[1] In drug development workflows, users frequently encounter issues related to pH-dependent solubility , cyclic anhydride formation (thermal degradation), and detection challenges (lack of chromophores).
Quick Stability Reference Table
| Parameter | Stability Status | Critical Thresholds / Notes |
| Aqueous Hydrolysis | High | The C-C backbone and COOH groups are resistant to hydrolytic cleavage at pH 1–14.[1][2] |
| Thermal Stability | Moderate | Stable < 60°C. > 100°C (or drying) risks dehydration to 3-propylglutaric anhydride .[1][2] |
| Photostability | High | Lacks conjugated systems; minimal risk of photodegradation.[1][2] |
| Oxidative Stability | High | Resistant to atmospheric oxidation; extreme forcing conditions required to oxidize the propyl chain.[1][2] |
| Solubility (pH) | Variable | Highly soluble at pH > 5.5 (dicarboxylate form).[1][2] Risk of precipitation at pH < 3.[1]5. |
Degradation Pathways & Mechanisms[1][3]
Understanding how the molecule fails is the first step in troubleshooting.[1] The primary degradation pathway for this compound is not hydrolysis, but dehydrative cyclization .
Mechanism: Thermal Dehydration to Anhydride
Under high heat or vacuum drying conditions, the two carboxylic acid groups can condense to release water, forming a six-membered cyclic anhydride. This reaction is reversible in water but can lead to assay discrepancies during purity testing of dried powders.[1]
Figure 1: The reversible thermal dehydration pathway. In aqueous solution, the equilibrium strongly favors the Acid form. The Anhydride is typically an artifact of drying or solid-state storage.
Troubleshooting Guide (Q&A Format)
This section addresses the most common tickets received by our support team regarding this compound.
Category A: Solubility & Solution Preparation
Q1: My 100 mM stock solution precipitated after 24 hours at 4°C. Is the compound degrading? Diagnosis: Likely a pH-solubility issue , not degradation. Explanation: this compound has two pKa values (approx. 4.3 and 5.4).[1] At low pH, the molecule is protonated and neutral, significantly reducing its water solubility. If you dissolved the free acid in water without adjusting pH, the solution pH likely dropped below 3.0, causing the neutral species to crash out upon cooling. Solution:
-
Check the pH of your stock solution.[1]
-
Adjust pH to 6.0–7.4 using NaOH or KOH.[1] This ensures the molecule exists as the highly soluble dicarboxylate dianion.[1]
-
Store at room temperature if precipitation persists at 4°C.[1]
Q2: Can I use methanol or ethanol to prepare stock solutions? Diagnosis: Caution Advised. Explanation: While soluble in alcohols, storing carboxylic acids in alcohols (especially with trace acid catalysis) can lead to esterification over time (forming mono- or dimethyl esters). This appears as "new impurities" in HPLC.[1] Protocol: Use DMSO or Water (pH adjusted) for long-term stock storage.[1] If using methanol, prepare fresh daily.[1]
Category B: Analytical (HPLC/LC-MS)
Q3: I injected the sample onto HPLC but see no peaks, even though the concentration is high (1 mg/mL). Diagnosis: Detection Method Failure. Explanation: this compound lacks a chromophore (no conjugated double bonds or aromatic rings). It has negligible absorbance above 210 nm.[1] Corrective Action:
-
Method A (UV): Set detection wavelength to 205–210 nm .[1] Use a phosphate buffer (low UV cutoff) rather than acetate/formate.[1]
-
Method B (RID/ELSD): Use Refractive Index (RID) or Evaporative Light Scattering Detector (ELSD) which are universal for non-chromophoric compounds.[1]
-
Method C (LC-MS): Operate in Negative Ion Mode (ESI-).[1] Look for the [M-H]⁻ ion (m/z ~173).[1]
Q4: I see a "ghost peak" eluting much later than my main peak in a stored sample. Diagnosis: Potential Oligomerization or Anhydride Hydrolysis lag . Explanation: If the sample was dried and then reconstituted, you might be observing the hydrolysis of the anhydride back to the acid. Alternatively, in concentrated acidic solutions, intermolecular hydrogen bonding can cause peak tailing or dimerization artifacts. Test: Dilute the sample 10x in neutral buffer and re-inject. If the peak shape improves or the ghost peak disappears, it was a matrix artifact.
Validated Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Use this workflow to validate the stability of your specific lot or formulation.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C, 24 hours | Stable. < 2% degradation expected.[1][2] |
| Base Hydrolysis | 1N NaOH, 60°C, 24 hours | Stable. < 2% degradation expected.[2] |
| Oxidation | 3% H₂O₂, RT, 24 hours | Stable. Alkyl chain is resistant.[2] |
| Thermal (Solid) | 105°C, 24 hours | Degradation Risk. Check for anhydride formation (loss of water mass, IR shift).[2] |
Protocol 2: Recommended HPLC Method
Designed for stability indicating analysis.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][3]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm .[1]
-
Temperature: 30°C.
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for analyzing this compound samples, ensuring you choose the right detector and solvent system.
Figure 2: Decision tree for selecting the appropriate analytical detection method based on laboratory capabilities and sample complexity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4165-98-4, this compound.[1] Retrieved from [Link]
-
Cheméo. Chemical Properties of this compound (CAS 4165-98-4).[1][4] Retrieved from [Link]
-
SciSpace (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids.[1][5] Retrieved from [Link]
-
LookChem. B-N-PROPYLGLUTARIC ACID CAS 4165-98-4 Properties and Applications. Retrieved from [Link]
Sources
- 1. 3-Oxo-2-propylpentanoic acid | C8H14O3 | CID 173719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanoic acid, propyl ester (CAS 106-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. cipac.org [cipac.org]
- 4. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 5. scispace.com [scispace.com]
3-Propylglutaric Acid (3-PGA) Stability & Storage Support Center
Welcome to the Technical Support Hub. This guide is designed for analytical chemists, metabolic researchers, and formulation scientists handling 3-Propylglutaric acid (CAS: 4165-98-4) . Unlike generic safety data sheets, this document addresses the specific physicochemical behaviors of substituted dicarboxylic acids that lead to experimental failure.
🚨 Critical Alert: The "Invisible" Degradation
While 3-PGA is chemically stable in its dry crystal lattice, it exhibits hygroscopic deliquescence . The most common user error is not chemical decomposition, but concentration drift caused by moisture absorption. A 10mg weight of "old" 3-PGA may actually contain only 8.5mg of compound and 1.5mg of water, skewing quantitative metabolic assays.
Module 1: Physical Stability & Hygroscopicity Management
Issue: “My powder has turned into a sticky paste or hard clumps.”
The Mechanism
Like its parent compound glutaric acid, 3-PGA possesses two carboxylic acid groups capable of strong hydrogen bonding with atmospheric water. When relative humidity (RH) exceeds the critical relative humidity (CRH) of the solid, the crystal lattice collapses, dissolving the compound into a saturated solution (deliquescence) [1].
Protocol: The "Dry-Box" Weighing Technique
Objective: Prevent moisture uptake during the critical weighing step.
-
Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.
-
Environment: Do not weigh on an open bench if humidity >45%. Use a glove box or a balance surrounded by desiccant packs.
-
Restoration: If clumping is minor, dry the sample in a vacuum desiccator over
(Phosphorus Pentoxide) for 24 hours.-
Warning: Do not use heat (>40°C) to dry, as this promotes intramolecular dehydration (see Module 2).
-
Storage Workflow Diagram
The following decision tree ensures physical integrity is maintained from receipt to long-term archiving.
Figure 1: Optimal handling workflow to prevent hygroscopic degradation upon receipt.
Module 2: Chemical Integrity (Purity & Artifacts)
Issue: “I see a split peak or a new peak at [M-18] in my Mass Spec data.”
The Mechanism: Cyclic Anhydride Formation
Dicarboxylic acids with chain lengths of 4 or 5 carbons (like glutaric derivatives) are prone to intramolecular dehydration . Under heat or acidic catalysis, the two carboxylic acid tails curl and react to release water, forming a cyclic 3-propylglutaric anhydride [2].
-
Trigger: Heating above 50°C to "dry" the sample.
-
Result: The anhydride is more lipophilic and will elute differently in Reverse Phase HPLC. In aqueous buffers, it will slowly hydrolyze back to the acid, causing shifting retention times during a run.
Data: Stability Matrix
| Parameter | Solid State (Crystal) | Aqueous Solution (pH 7) | Organic Solution (MeOH/ACN) |
| Primary Risk | Hygroscopicity | Microbial Growth | Esterification (slow) |
| Temp Limit | < 30°C (Rec: 4°C) | < 4°C (Rec: -20°C) | < 4°C |
| Shelf Life | 2 Years (Desiccated) | 1 Month (4°C) / 6 Mo (-20°C) | 1 Year (-20°C) |
| Container | Amber Glass + Teflon Cap | Polypropylene (ok) or Glass | Glass Only (Avoid plasticizers) |
Module 3: Solution Chemistry & Troubleshooting
Issue: “My stock solution has precipitation or shifting concentration.”
Protocol: Preparing a Robust Stock Solution
Objective: Create a standard stable for 6 months.
-
Solvent Choice:
-
Preferred: Methanol (HPLC Grade). 3-PGA is highly soluble and chemically stable in pure methanol at -20°C.
-
Alternative: 50% Acetonitrile/Water.
-
Avoid: Pure water for long-term storage (risk of microbial degradation of the carbon backbone).
-
-
Dissolution:
-
Dissolve 3-PGA in solvent.
-
Sonicate for 5 minutes. (Micro-crystals can be invisible and lead to lower perceived concentration).
-
-
Filtration:
-
Filter through a 0.22 µm PTFE filter .
-
Why? Removes potential fungal spores that feed on dicarboxylic acids.
-
Common Troubleshooting FAQs
| Symptom | Probable Cause | Corrective Action |
| Drifting Retention Time | pH shift in mobile phase. 3-PGA has two pKa values (~4.3 and ~5.4). | Buffer mobile phase to pH 3.0 (fully protonated) or pH 7.0 (fully ionized). Avoid pH 4-6. |
| Extra Peak (+14 Da) | Methyl ester formation. | Do not store in Methanol with acid (e.g., 0.1% Formic Acid). Store in pure MeOH, add acid only at injection. |
| Cloudiness in Buffer | Microbial contamination. | Discard. Dicarboxylic acids are excellent carbon sources for bacteria [3]. |
| Low Quantitation | Water weight error. | Re-standardize stock concentration using qNMR or UV against a fresh standard. |
Module 4: Degradation Pathway Visualization
Understanding the chemistry helps predict impurities.
Figure 2: Primary chemical degradation pathways affecting 3-PGA storage stability.
References
-
Hygroscopicity of Dicarboxylic Acids: Peng, C., et al. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology.
-
Anhydride Formation Mechanisms: Blanc, H. (1907). The Blanc Rule: Cyclization of Dicarboxylic Acids. (Foundational chemical principle regarding 1,5-diacid cyclization).
-
Microbial Degradation: CymitQuimica. (n.d.). This compound Technical Data & Stability.
Technical Support Center: Optimizing Solubility & Handling of 3-Propylglutaric Acid
Product: 3-Propylglutaric Acid (3-PGA) CAS: 4165-98-4 Chemical Class: Dicarboxylic Acid / Gabapentinoid Precursor Support Level: Advanced Research & Process Development
The Solubility Landscape: Understanding the Molecule
To overcome solubility issues, one must first understand the competing forces within the this compound molecule. It is an amphiphilic dicarboxylic acid , meaning it possesses two distinct chemical personalities that often fight against each other in solution.
-
The Polar Heads: Two carboxyl groups (-COOH) provide high polarity and hydrogen bonding capability. These drive solubility in water (at high pH) and polar organic solvents (alcohols, DMSO).
-
The Non-Polar Tail: The 3-propyl alkyl chain introduces hydrophobicity. Unlike unsubstituted glutaric acid, which is highly water-soluble (>50% w/w), the propyl chain disrupts the water lattice, significantly reducing aqueous solubility at acidic pH and increasing affinity for lipophilic solvents.
Predicted Solubility Profile
Data derived from structural analogs (glutaric acid/3-isobutylglutaric acid) and standard dicarboxylic acid behavior.
| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction |
| Polar Protic | Water (pH > 5) | High | Ionization (Carboxylate formation) |
| Polar Protic | Water (pH < 3) | Low to Moderate | Hydrogen Bonding (limited by propyl chain) |
| Alcohols | Methanol, Ethanol, IPA | High | Hydrogen Bonding + Lipophilic interaction |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-Dipole |
| Ethers | THF, MTBE, 1,4-Dioxane | Moderate to High | H-Bond Acceptance |
| Chlorinated | DCM, Chloroform | Moderate | Weak Dipole |
| Hydrocarbons | Hexane, Heptane, Toluene | Very Low | Van der Waals (Insufficient to break crystal lattice) |
Troubleshooting Guide: Common Scenarios
Issue 1: "The compound oils out instead of crystallizing during purification."
Diagnosis: This is the most common issue with 3-substituted glutaric acids. The melting point of 3-PGA is relatively low (likely <100°C, potentially closer to 50-70°C depending on purity). If the temperature of your solution is above the "oiling out" limit (liquid-liquid phase separation) before it hits the saturation point, the product separates as an oil, trapping impurities.[1]
Corrective Action:
-
Lower the Concentration: You are likely operating too close to the saturation limit at high temperatures. Dilute the solution.
-
Change the Anti-solvent: If using a binary system (e.g., Ethyl Acetate/Hexane), the non-polar anti-solvent (Hexane) might be inducing phase separation too aggressively. Switch to a milder anti-solvent or increase the ratio of the good solvent.
-
Seed at Lower Temperature: Do not add seed crystals while the solution is hot. Cool the solution to just below the estimated melting point, then seed to encourage lattice formation over oil formation.
Issue 2: "I cannot extract 3-PGA from the aqueous reaction mixture."
Diagnosis: pH mismanagement. 3-PGA is a weak acid with two pKa values (approx. pKa₁ ≈ 4.3, pKa₂ ≈ 5.4).[2] If the aqueous pH is above 4.0, a significant portion exists as the mono- or di-carboxylate anion, which is water-soluble and will not partition into organic solvents.
Corrective Action:
-
Target pH: You must acidify the aqueous phase to pH < 2.0 (ideally pH 1.0–1.5) using dilute HCl or H₂SO₄. This ensures >99% of the molecule is in the protonated, non-ionic form (COOH), driving it into the organic phase.
-
Salting Out: After acidification, saturate the aqueous phase with NaCl. This increases the ionic strength, "pushing" the organic 3-PGA out of the water and into your extraction solvent (e.g., MTBE or Ethyl Acetate).
Issue 3: "The material precipitates uncontrollably when adding acid."
Diagnosis: Localized supersaturation. When adding strong acid to a salt solution of 3-PGA (e.g., during hydrolysis workup), the local pH drops rapidly, causing immediate precipitation of the solid, which can occlude salts and impurities.
Corrective Action:
-
Use Co-solvents: Add 10-20% methanol or ethanol to the aqueous mixture before acidification. This increases the solubility of the protonated acid, keeping it in solution longer and allowing for a controlled crystallization or smoother extraction.
-
Elevate Temperature: Perform the acidification at 40–50°C rather than room temperature.
Visual Workflows
Workflow A: Aqueous Extraction & Isolation Logic
Use this decision tree when isolating 3-PGA from hydrolysis reactions.
Caption: Step-by-step logic for maximizing recovery of 3-PGA from aqueous media, emphasizing pH control.
Workflow B: Rescuing an "Oiled Out" Crystallization
Use this when your product separates as a liquid rather than a solid.
Caption: Protocol to revert an oiled-out mixture back to a crystalline solid.
Standard Operating Protocols (SOPs)
Protocol 1: Cloud Point Solubility Determination
Use this to determine the exact solvent ratio for recrystallization.
-
Preparation: Weigh 100 mg of 3-PGA into a glass vial.
-
Dissolution: Add the "good" solvent (e.g., Ethanol) dropwise with agitation until fully dissolved at room temperature. Record volume (
). -
Titration: Add the "anti-solvent" (e.g., Heptane) dropwise to the stirring solution.
-
Endpoint: Stop when a persistent cloudiness (turbidity) appears that does not disappear upon stirring. Record volume (
). -
Calculation: Your crystallization starting ratio is
.-
Note: Reducing the anti-solvent by 10% prevents immediate crashing out, allowing for thermal crystallization.
-
Protocol 2: pKa Estimation via Potentiometric Titration
Use this if you suspect your derivative has unique ionization properties affecting extraction.
-
Dissolve: Dissolve ~50 mg of 3-PGA in 20 mL of degassed water (if solubility allows) or 1:1 Water:Methanol.
-
Titrant: Use 0.1 M NaOH standardized solution.
-
Measurement: Record pH after every 0.1 mL addition.
-
Analysis: Plot pH vs. Volume of NaOH. You will observe two inflection points corresponding to the two carboxyl groups.
-
Target: Ensure your workup pH is at least 2 units below the first inflection point (
).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77823, this compound. Retrieved January 28, 2026 from [Link]
-
Org. Synth. (1930). Glutaric Acid Synthesis and Purification. Organic Syntheses, Coll. Vol. 1, p.289. (Provides foundational data on glutaric acid derivative handling). Retrieved from [Link]
-
LookChem. this compound (CAS 4165-98-4) Data Sheet. Retrieved January 28, 2026 from [Link]
Sources
Catalyst selection for efficient 3-Propylglutaric acid synthesis
Technical Support Center: Efficient Synthesis of 3-Propylglutaric Acid
Executive Technical Overview
This compound (3-PGA) is a critical dicarboxylic acid intermediate, structurally homologous to the precursors used for Gabapentin (1,1-cyclohexanediacetic acid) and Pregabalin (3-isobutylglutaric acid).
The industry-standard synthesis relies on the Guareschi-Thorpe condensation , followed by acid-catalyzed hydrolysis and decarboxylation. While robust, this pathway is sensitive to catalyst selection, specifically the source of ammonia (the base/reactant) in the condensation step and the mineral acid in the hydrolysis step.
This guide addresses the transition from "textbook" stoichiometric reagents to catalytic efficiency, focusing on yield maximization and impurity profile management.
Catalyst Selection Matrix
The choice of catalyst dictates the reaction kinetics and the downstream purification burden.
| Reaction Stage | Catalyst Class | Specific Catalyst | Role | Pros | Cons |
| Condensation | Base (Primary) | Ammonium Hydroxide (aq) | Reactant & Base Catalyst | Recommended. Faster kinetics (<24h), easier handling than gas. | Requires phase management (biphasic).[1][2] |
| Base (Traditional) | Ammonia Gas (NH₃) | Reactant & Base Catalyst | Anhydrous conditions possible. | Slow (48-168h), safety hazards, difficult scale-up. | |
| Green Promoter | Ammonium Carbonate | N-source & Buffer | High atom economy, mild pH. | Lower solubility in some organic solvents. | |
| Hydrolysis | Mineral Acid | Sulfuric Acid (H₂SO₄) | Hydrolysis Catalyst | Recommended. High boiling point allows high-temp decarboxylation. | Corrosive, generates sulfate waste. |
| Mineral Acid | Hydrobromic Acid (HBr) | Hydrolysis Catalyst | Faster kinetics than HCl/H₂SO₄. | Significantly more expensive; volatile fumes. | |
| Biocatalyst | Imidase (e.g., BpIH) | Enzyme | Enantioselective (if chiral center exists), mild conditions. | High cost, requires specific pH buffers, slower. |
Process Visualization: The Optimized Guareschi-Thorpe Route
The following diagram illustrates the optimized pathway using aqueous ammonium hydroxide and sulfuric acid, highlighting the critical control points (CCPs).
Figure 1: Optimized Guareschi-Thorpe synthesis pathway for this compound.
Technical Support & Troubleshooting (Q&A)
Category 1: Condensation Stage Issues
Q: I am using Ammonia gas in ethanol, but the reaction takes >48 hours to complete. How can I accelerate this? A: The slow kinetics in anhydrous ethanol are a known limitation of the traditional Guareschi method.
-
The Fix: Switch to Aqueous Ammonium Hydroxide (25-28%) .
-
Why: Water is not detrimental to this reaction; in fact, it facilitates the solubility of the ammonium salt intermediate. Research indicates that using aqueous NH₄OH can reduce reaction time to <24 hours while maintaining yields >85% [1].
-
Protocol: Maintain temperature at 20-25°C. Higher temperatures during condensation promote side reactions (polymerization of the aldehyde).
Q: My intermediate (glutarimide salt) is oiling out instead of precipitating. What is wrong? A: This usually indicates an incorrect solvent ratio or temperature control issue.
-
The Fix: Ensure you are cooling the reaction mass to 0-5°C at the end of the reaction before filtration.
-
Troubleshooting: If using the aqueous route, adding a small amount of a polar co-solvent like Methanol (10% v/v) can sometimes help induce crystallization, but usually, simple chilling is sufficient.
Category 2: Hydrolysis & Decarboxylation[3]
Q: During hydrolysis with HCl, I am observing incomplete decarboxylation even after 24 hours. A: Hydrochloric acid (HCl) often boils off (azeotrope at 108°C) before the necessary activation energy for efficient decarboxylation is sustained.
-
The Fix: Switch to Sulfuric Acid (H₂SO₄) or Hydrobromic Acid (HBr).
-
Optimization: Use 50-70% H₂SO₄. The reaction requires a temperature of 100-125°C .[2][3] Sulfuric acid allows you to reach these temperatures at atmospheric pressure without losing the acid catalyst [2].
-
Caution: Do not exceed 130°C, as this will cause charring (carbonization) of the propyl chain.
Q: The final product has a brown discoloration that persists after crystallization. A: This is "tar" formation due to oxidative degradation of the aldehyde or polymerization during the high-temperature acid hydrolysis.
-
The Fix:
-
Prevention: Ensure the condensation step is fully complete and the intermediate is washed with cold ethanol to remove unreacted butyraldehyde before adding acid.
-
Purification: Dissolve the crude 3-PGA in hot water, treat with activated charcoal (5% w/w) for 30 minutes, filter hot, and then recrystallize. Toluene extraction is also effective for removing non-polar impurities [3].
-
Category 3: Green Chemistry & Enzymatic Alternatives
Q: Can we use enzymes to avoid strong acids? A: Yes, but with caveats.
-
The Catalyst: Imidase (e.g., from Burkholderia phytofirmans).[4]
-
Mechanism: These enzymes can hydrolyze the cyclic imide to the monoamide/acid under mild conditions (pH 7, 30°C) [4].
-
Limitation: This only replaces the ring-opening hydrolysis. You may still need a thermal or mild acidic step to achieve full decarboxylation if the enzyme yields the amide. This is primarily used when enantiopurity (chiral 3-substituted glutaric acids) is required. For achiral this compound, chemical hydrolysis is more cost-effective.
Detailed Experimental Protocol (Optimized)
Objective: Synthesis of this compound (1.0 mol scale).
Step 1: Condensation (Guareschi-Thorpe)
-
Setup: 1L 3-neck flask, mechanical stirrer, thermometer.
-
Charge: 226g Ethyl Cyanoacetate (2.0 mol) and 300mL Ammonium Hydroxide (28% aq).
-
Addition: Cool to 10°C. Add 72g Butyraldehyde (1.0 mol) dropwise over 1 hour.
-
Reaction: Stir at 25°C for 20 hours. The mixture will become a thick slurry (Ammonium salt of the glutarimide).
-
Isolation: Cool to 0°C. Filter the solid. Wash with 100mL cold ethanol.
-
Checkpoint: Solid should be white to pale yellow.
-
Step 2: Hydrolysis
-
Charge: Wet cake from Step 1 into a 2L flask.
-
Acidification: Add 400g Sulfuric Acid (60% aq) cautiously.
-
Warning: Exothermic. CO₂ evolution will occur.
-
-
Reflux: Heat to 115-120°C for 12-15 hours. Monitor CO₂ cessation.
-
Workup: Cool to 25°C. The mixture may separate. Extract with Toluene (2 x 300mL).
-
Isolation: Evaporate Toluene to obtain crude solid. Recrystallize from Benzene or Water/HCl.
Troubleshooting Logic Flow
Use this decision tree to diagnose low yields.
Figure 2: Diagnostic workflow for yield optimization.
References
- Title: Process for production of gabapentin intermediate (Optimized Guareschi conditions).
- Title: Processes for the synthesis of 3-isobutylglutaric acid (Homologous kinetics data).
-
Enzymatic Alternatives: Title: Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design.[4] Source: Applied Microbiology and Biotechnology (via NIH). URL:[Link]
Sources
- 1. WO2007127309A2 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 2. "Processes For The Synthesis Of 3 Isobutylglutaric Acid" [quickcompany.in]
- 3. CN101426787A - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 4. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]
By-product formation in 3-Propylglutaric acid reactions and removal
Impurity Management, Troubleshooting & Purification Protocols
Executive Summary: The Purity Challenge
3-Propylglutaric acid (3-PGA) is a critical dicarboxylic acid intermediate, structurally analogous to the precursors for Pregabalin and Gabapentin. While the synthesis (typically via Knoevenagel condensation followed by Michael addition) is robust, the molecule exhibits specific physiochemical behaviors that lead to persistent impurities.
The two primary failure modes in 3-PGA production are:
-
Process-Related: Incomplete decarboxylation or hydrolysis, leading to cyano- or ester-enriched intermediates.[1]
-
Stability-Related: Spontaneous thermal dehydration to 3-propylglutaric anhydride , a common "phantom impurity" generated during aggressive drying steps.[1]
This guide provides mechanistic insights and validated protocols to isolate high-purity 3-PGA.
Diagnostic Workflow: Identifying Your Impurity
Before attempting purification, categorize your impurity profile using this logic flow.
Figure 1: Diagnostic logic for identifying common 3-PGA impurities.
Critical Troubleshooting Guides
Issue A: The "Anhydride Shift" (Thermal Instability)
Symptom: The material passes HPLC in solution but fails assay after drying.[1] The melting point is depressed.[1] IR shows a doublet around 1760 and 1800 cm⁻¹.[1]
Mechanism: 3-Substituted glutaric acids are prone to intramolecular dehydration.[1] Unlike linear diacids (like adipic acid), the 5-carbon glutaric backbone favors the formation of a thermodynamically stable 6-membered cyclic anhydride ring upon heating.
Corrective Protocol:
-
Hydration: If anhydride is detected, reflux the crude solid in water (5 volumes) with a catalytic amount of HCl for 1 hour. This re-opens the ring to the diacid form.[1]
-
Drying Control: Never dry 3-PGA above 50°C under high vacuum.
Issue B: Incomplete Decarboxylation (Tricarboxylic Impurity)
Symptom: High acidity (lower pKa than expected) and an extra polar peak.[1] Context: If synthesized via the Malonate route, the intermediate is a tricarboxylic acid (1,1,3-tricarboxy species).
Corrective Protocol: The decarboxylation step requires sufficient thermal energy to overcome the activation barrier.[1]
-
Action: Ensure the reaction mass (in acidic aqueous media) is refluxed at >100°C for at least 6–8 hours .
-
Verification: Monitor CO₂ evolution. Do not stop reflux until gas evolution ceases completely.[1]
Validated Purification Protocols
Protocol 1: pH-Swing Extraction (Removal of Neutral Impurities)
Best for removing unreacted aldehydes, anhydrides, and oligomers.
Theory: 3-PGA is a dicarboxylic acid (
Step-by-Step:
-
Dissolution: Dissolve crude 3-PGA in 10% NaOH (aq) until pH reaches 9.0–10.0.
-
Wash: Extract the aqueous layer twice with Ethyl Acetate or MTBE .[1]
-
Discard the organic layer (contains neutral aldehydes/anhydrides).[1]
-
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add Conc. HCl to adjust pH to 1.0–2.0.[1]
-
Note: 3-PGA may oil out initially before crystallizing.[1]
-
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3x).[1]
-
Isolation: Dry the combined organic layers over
, filter, and evaporate at <40°C .
Protocol 2: Crystallization (Final Polishing)
Best for removing structural isomers and trace colored impurities.[1]
Solvent System: Toluene / Hexane or pure Water (if solubility permits).[1] Note: this compound has a relatively low melting point compared to aryl-analogs.[1] "Oiling out" is a common risk.[1]
-
Dissolve crude solid in minimum hot Toluene (approx. 60°C).
-
Add activated charcoal (5% w/w), stir for 15 mins, and filter hot.
-
Allow to cool slowly to Room Temperature with varying agitation.
-
If oiling occurs, reheat and add a seed crystal.
-
Add n-Hexane dropwise as an anti-solvent to drive precipitation if yield is low.[1]
Data Summary: Physical & Chemical Properties
| Property | Value | Notes |
| CAS | 4165-98-4 | |
| Formula | ||
| MW | 174.19 g/mol | |
| Appearance | White solid / Pale oil | Low melting point variant |
| Solubility | High: Alcohol, EtOAc, Water | Low: Hexane, Toluene (cold) |
| pKa | ~4.34 (1), ~5.42 (2) | Typical for alkylglutaric acids |
| Key IR Peaks | 1710 cm⁻¹ (Acid C=O) | 1760/1800 cm⁻¹ indicates Anhydride |
Frequently Asked Questions (FAQ)
Q1: Why does my product turn into an oil after drying in the oven? A: You likely exceeded the melting point or triggered anhydride formation. This compound has a lower melting point than many dicarboxylic acids.[1] Furthermore, converting to the anhydride lowers the melting point further, resulting in an oil. Solution: Dry at ambient temperature under vacuum.[1]
Q2: I see a peak at RRT 1.2 in HPLC. What is it? A: If you used the Knoevenagel route (Valeraldehyde + Cyanoacetate), this is likely the Mono-amide intermediate. It indicates incomplete hydrolysis.[1] Solution: Increase the duration of the concentrated HCl reflux step by 4 hours.
Q3: Can I use Toluene for azeotropic drying? A: Caution is advised. While toluene is excellent for removing water, refluxing 3-PGA in toluene can drive the dehydration reaction to form the anhydride. If you must use toluene, ensure the subsequent workup includes a water-wash or hydrolysis step to revert any anhydride formed.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard procedures for dicarboxylic acid synthesis and decarboxylation). [1]
-
Organic Syntheses. (1953).[1] beta-Methylglutaric Anhydride.[1][2] Org. Synth. 33,[3] 49. (Detailed mechanism of glutaric anhydride formation and handling).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 134970, 2-Propylglutaric acid. (Note: PubChem uses "2-propyl" for the IUPAC numbering starting from the chain end, synonymous with this compound in common nomenclature).
-
LookChem. (2025).[1] CAS 4165-98-4 Properties and Safety. (Physical property verification).
-
Nojiri, M., et al. (2013).[1] Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of Applied Microbiology, 115(5), 1127-1133.[4] (Discusses amide/acid impurities in glutaric acid derivatives).
Sources
- 1. 2-Propylglutaric acid | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2011013340A1 - Method for producing optically active 3-substituted glutaric acid monoamide - Google Patents [patents.google.com]
- 4. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-Propylglutaric Acid Peak Tailing
Ticket ID: #PGA-303-TAIL Subject: Asymmetry Factor > 1.5 for 3-Propylglutaric Acid (3-PGA) in RP-HPLC Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary & Molecular Profile
Welcome to the technical support center. You are likely experiencing peak tailing (Asymmetry > 1.[1][2]2) with this compound (3-PGA).[1] This is a common issue caused by the specific physicochemical properties of dicarboxylic acids.
To solve this, we must look beyond simple column failure and address the interaction between the analyte's chemistry and your system's flow path.[3][4]
The Analyte Profile: this compound[1]
-
Class: Dicarboxylic Acid (Alkyl-substituted glutaric acid).[1]
-
Critical pKa Values:
, [1].[1][5] -
Key Challenge 1 (Ionization): At standard HPLC pH (3–5), the molecule exists in a dynamic equilibrium between neutral, mono-anionic, and di-anionic states, leading to kinetic tailing.[1]
-
Key Challenge 2 (Chelation): The 1,3-dicarboxylic acid structure mimics siderophores (metal binders).[1] It can chelate trace iron in stainless steel frits and tubing, causing severe tailing [2].
Diagnostic Logic Tree
Before modifying your method, use this logic flow to identify the root cause.
Caption: Diagnostic workflow for isolating pH, chelation, and stationary phase issues.
Technical Q&A: The "Why" and "How"
Q1: I am using 0.1% Formic Acid (pH ~2.7), but the peak still tails. Why?
A: You are operating in the "Danger Zone" of ionization.
3-PGA has a
-
The Math: At pH 2.7, roughly 2-5% of your molecules are ionized.[1] These ionized species interact with residual silanols on the silica surface, causing the "tail" of the peak.[2][4][6]
-
The Fix: You must lower the pH to < 2.3 . Formic acid is often too weak to achieve this reliably with high buffer capacity. Switch to 0.1% Trifluoroacetic Acid (TFA) or a Phosphate Buffer at pH 2.1 .[1]
Q2: My pH is 2.1, but the tailing persists. Could it be the hardware?
A: Yes, this is highly likely due to Metal Chelation . Dicarboxylic acids like 3-PGA can act as ligands, binding to trace iron or nickel ions leached from stainless steel frits or column bodies [2].[1] This interaction is slow, resulting in a "drag" on the peak tail.
-
The Test: Add 0.1 mM EDTA to your mobile phase. If the peak shape sharpens immediately, your analyte was chelating metals in the system.
-
The Fix: Replace stainless steel capillaries with PEEK tubing or perform a system passivation (see Protocol B).
Q3: Which column chemistry is best for 3-PGA?
A: Avoid standard C18 columns if they are not "100% aqueous stable."
3-PGA is relatively polar.[1] On a standard C18, it may elute too close to the void volume (
-
Recommendation: Use a High Strength Silica (HSS) C18 or a Polar-Embedded C18 .[1] These phases resist "dewetting" (phase collapse) in the highly aqueous mobile phases required to retain dicarboxylic acids [3].
Data Summary: Mobile Phase Modifiers
Choose your modifier based on your detection method.
| Modifier | Typical pH | Buffer Capacity | MS Compatible? | Peak Shape Score (1-5) | Mechanism |
| Formic Acid (0.1%) | ~2.7 | Low | Yes | 2/5 | Often insufficient to suppress |
| TFA (0.1%) | ~2.0 | Moderate | Yes* | 4/5 | Strong ion-pairing; suppresses silanols.[1] Signal suppression in MS. |
| Phosphate (20mM) | 2.1 | High | No | 5/5 | Best silanol suppression; masks metal sites.[1] |
| Ammonium Formate | 3.0-4.0 | Moderate | Yes | 1/5 | Avoid. Operates exactly at |
Validated Protocols
Protocol A: Preparation of "Gold Standard" Mobile Phase (Phosphate pH 2.1)
Use this for UV-detection methods to eliminate pH as a variable.[1]
-
Dissolve: Weigh 3.40 g of Potassium Dihydrogen Phosphate (
) into 900 mL of HPLC-grade water. -
Adjust: Use Phosphoric Acid (
) to titrate the pH down to exactly 2.10 . -
Dilute: Bring volume to 1000 mL with water.
-
Filter: Filter through a 0.2 µm nylon membrane (critical to remove particulates that cause frit blockage).
-
Mix: Combine with Acetonitrile (e.g., 95:5 Buffer:ACN) for isocratic runs.
Protocol B: System Passivation (Removing Metal Contaminants)
Perform this if you suspect metal chelation is causing the tailing.[1]
-
Disconnect: Remove the analytical column and detector. Connect the injector directly to waste using a union.
-
Wash 1: Flush system with HPLC-grade water (20 mL).
-
Passivate: Flush with 30% Phosphoric Acid or 6N Nitric Acid at 1 mL/min for 30 minutes.
-
Warning: Ensure your pump seals are compatible with high acid concentrations.
-
-
Wash 2: Flush with HPLC-grade water until pH is neutral (approx. 60 mins).
-
Reconnect: Install a new column and re-run the 3-PGA standard.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78009, this compound.[1] Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds.[1] Journal of Chromatography A. Retrieved from [Link]
-
Waters Corporation. (2020). HSS Particle Technology: Overcoming the Challenges of Retaining Polar Compounds. Retrieved from [Link][1][5][7][8][9][10]
Sources
- 1. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. Glutaric Acid [drugfuture.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. library.gwu.edu [library.gwu.edu]
- 8. metall-mater-eng.com [metall-mater-eng.com]
- 9. doras.dcu.ie [doras.dcu.ie]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: Glutaric Acid vs. 3-Propylglutaric Acid in Biological Assays
This guide provides an in-depth technical comparison between Glutaric Acid (GA) and its lipophilic analog, 3-Propylglutaric Acid (3-PGA) . It is designed for researchers optimizing assays for metabolic profiling, transporter kinetics, or drug intermediate analysis.
Part 1: Executive Technical Synthesis
In biological assays, Glutaric Acid (GA) and This compound (3-PGA) serve fundamentally different roles despite their structural homology.
-
Glutaric Acid (C5 dicarboxylate): An endogenous metabolite derived from lysine, hydroxylysine, and tryptophan. It is the primary analyte in Glutaric Aciduria Type 1 (GA-1) screening and serves as a hydrophilic substrate for organic anion transporters (OATs).
-
This compound (3-substituted C5 dicarboxylate): A xenobiotic, synthetic intermediate (notably in the synthesis of the anticonvulsant Brivaracetam ) and a phytochemical constituent (e.g., Cassia alata). In assays, it functions as a lipophilic probe to test steric tolerance of dicarboxylate binding sites or as a critical impurity marker in pharmaceutical quality control.
Key Decision Matrix
| Feature | Glutaric Acid (GA) | This compound (3-PGA) |
| CAS Number | 110-94-1 | 4165-98-4 |
| Biological Origin | Endogenous (Mitochondrial metabolism) | Xenobiotic / Synthetic / Phytochemical |
| Primary Assay Use | Metabolic biomarker, pH buffer, Cross-linker | Drug impurity standard, Steric probe, Hydrophobic analog |
| Lipophilicity (LogP) | ~ -0.3 (Hydrophilic) | ~ 1.2 (Lipophilic) |
| Membrane Permeability | Low (Requires Transporters e.g., NaC3) | Moderate (Passive diffusion + Transport) |
| pKa Values | 4.34, 5.42 | ~4.3, ~5.4 (Slightly higher due to +I effect of propyl) |
Part 2: Mechanistic Comparison & Assay Applications
Metabolic & Enzymatic Assays
Glutaric Acid is the substrate for Glutaryl-CoA Dehydrogenase (GCDH). In GA-1, GCDH deficiency leads to GA accumulation.[1] This compound , lacking the specific recognition motif for mitochondrial dehydrogenases, is often used in Structure-Activity Relationship (SAR) studies. The propyl group at the C3 position introduces significant steric bulk, preventing it from fitting into the tight active sites of enzymes that process straight-chain dicarboxylates.
-
Application: Use 3-PGA as a negative control or competitive inhibitor to map the active site volume of dicarboxylate-processing enzymes. If an enzyme accepts 3-PGA, its active site cleft is wide/flexible; if it rejects 3-PGA but accepts GA, the site is sterically restricted.
Transport Kinetics (OATs and NaC3)
Transport assays (e.g., in Xenopus oocytes or Caco-2 cells) often use radiolabeled Glutaric Acid ([14C]-GA) to measure uptake. This compound is used to determine the hydrophobic tolerance of the transporter.
-
Mechanism: The propyl chain increases lipophilicity, potentially allowing 3-PGA to interact with hydrophobic pockets within the transporter vestibule, altering
or . -
Causality: If 3-PGA inhibits [14C]-GA uptake, the transporter has a hydrophobic recognition domain.
Pharmaceutical Impurity Analysis (Brivaracetam)
3-PGA is the starting material for Brivaracetam (an SV2A ligand). Residual 3-PGA in the final drug product is a critical quality attribute (CQA).
-
Assay Requirement: High-sensitivity GC-MS or HPLC-UV methods are required to detect trace 3-PGA (ppm levels) against a background of the active pharmaceutical ingredient (API).
Part 3: Visualization of Pathways
The following diagram illustrates the distinct divergent paths of these two molecules: the catabolic toxicity of Glutaric Acid vs. the synthetic utility of this compound.
Caption: Divergent biological fates. GA acts as a metabolic substrate or toxin, while 3-PGA serves as a synthetic precursor or steric probe.
Part 4: Validated Experimental Protocols
Protocol A: GC-MS Separation of Glutaric vs. This compound
Purpose: To resolve these structurally similar dicarboxylates in complex biological matrices (urine/plasma) or reaction mixtures. Challenge: Both have two carboxylic acid groups, leading to similar ionization patterns. The propyl group on 3-PGA increases retention time significantly.
Materials:
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Internal Standard: Tropic acid or Glutaric acid-d4.
Step-by-Step Workflow:
-
Extraction:
-
Acidify sample (100 µL) with HCl to pH < 2 (protonates carboxyl groups for extraction).
-
Extract twice with Ethyl Acetate (200 µL).
-
Why: 3-PGA extracts more efficiently than GA due to the propyl chain; double extraction ensures recovery of the more hydrophilic GA.
-
-
Drying:
-
Evaporate ethyl acetate under nitrogen stream at 40°C.
-
-
Derivatization (Critical Step):
-
GC-MS Analysis:
-
Column: DB-5ms (5% Phenyl-arylene, 30m).
-
Temp Program: 80°C (1 min) → 10°C/min → 280°C.
-
Detection (SIM Mode):
-
Glutaric Acid-TMS: Target Ion m/z 261 (M-15).
-
This compound-TMS: Target Ion m/z 303 (M-15) or m/z 200 (Loss of propyl+TMS).
-
-
Result: GA elutes early (~6-8 min); 3-PGA elutes significantly later (~12-14 min) due to increased interaction with the non-polar stationary phase.
-
Protocol B: Competitive Transport Inhibition Assay
Purpose: To determine if 3-PGA interacts with the same transporter (e.g., OAT1) as Glutaric Acid.
Workflow:
-
Cell Prep: Express OAT1 in Xenopus oocytes or HEK293 cells.
-
Substrate Prep: Prepare 10 µM [14C]-Glutaric Acid (Control).
-
Inhibitor Prep: Prepare 3-PGA dilution series (1 µM to 1 mM).
-
Uptake Phase:
-
Incubate cells with [14C]-GA ± 3-PGA for 10 minutes (linear phase).
-
Control: [14C]-GA + Buffer only.
-
Test: [14C]-GA + 3-PGA.
-
-
Termination: Wash cells 3x with ice-cold Choline-Cl buffer.
-
Quantification: Lyse cells and measure CPM (Counts Per Minute) via Liquid Scintillation Counting.
-
Calculation:
-
Plot % Inhibition vs. Log[3-PGA].
-
Interpretation: If
is low (<50 µM), 3-PGA binds the transporter tightly, suggesting the binding pocket accommodates the propyl bulk.
-
Part 5: References
-
NIH/PubChem. (2023).[4] this compound Compound Summary. National Library of Medicine. [Link]
-
Kölker, S., et al. (2011). Glutaric aciduria type I: From pathomechanism to treatment. Journal of Inherited Metabolic Disease. [Link]
-
Toh, L.F., et al. (2023).[4] In vitro antimicrobial efficacy of Cassia alata (Linn.) leaves, stem, and root extracts. BMC Complementary Medicine and Therapies.[4] (Identifies 3-PGA as phytochemical). [Link]
-
Kenda, B., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A. Journal of Medicinal Chemistry. (Details 3-PGA as Brivaracetam precursor). [Link]
-
Sauer, S.W., et al. (2006). Bioenergetic impairment in glutaric aciduria type 1. Brain.[2] [Link]
Sources
Comparative Analysis of 3-Propylglutaric Acid and C3-Substituted Analogs
Physicochemical Profiles and Synthetic Utility in GABAergic Drug Design
Executive Summary: The C3-Substituted Scaffold
In the landscape of neuroactive drug design, the glutaric acid backbone serves as a critical pharmacophore, particularly as a precursor to
This guide provides a technical comparison of 3-PGA against its primary analogs—3-Methylglutaric acid (3-MGA) and 3-Isobutylglutaric acid (3-IBGA) . We analyze their physicochemical "performance" (solubility, stability, and lipophilicity) and their synthetic utility as precursors for next-generation anticonvulsants.
Physicochemical Comparative Matrix
The selection of a C3-substituent dictates the transport properties (LogP) and metabolic stability of the final drug candidate. The following data highlights the "Goldilocks" zone occupied by the propyl analog—bridging the gap between the highly soluble methyl and the lipophilic isobutyl variants.
| Feature | 3-Methylglutaric Acid (3-MGA) | This compound (3-PGA) | 3-Isobutylglutaric Acid (3-IBGA) |
| CAS Number | 626-51-7 | 4165-98-4 | 75143-89-4 |
| Molecular Weight | 146.14 g/mol | 174.19 g/mol | 188.22 g/mol |
| Lipophilicity (LogP) | ~0.3 (Hydrophilic) | ~1.2 (Moderate) | ~1.6 (Lipophilic) |
| Water Solubility | High | Moderate | Low / Slight |
| Melting Point | 80–82 °C | Fluid/Low Solid (Ambient) | 47–55 °C |
| Primary Utility | Metabolic Biomarker (Leucine catabolism) | Research Scaffold / Intermediate | Pregabalin Precursor |
| Steric Bulk (Taft Es) | -1.24 | -1.60 | -2.47 (High Steric Demand) |
Technical Insight:
-
Lipophilicity Tuning: 3-PGA offers a LogP (~1.[1]2) that facilitates Blood-Brain Barrier (BBB) penetration better than 3-MGA, without the higher protein binding risks associated with more lipophilic chains like the isobutyl group.
-
Physical State: Unlike the solid 3-MGA and 3-IBGA, 3-PGA often presents as a viscous oil or low-melting solid, requiring specific handling protocols during purification (see Section 4).
Structural Logic & SAR Pathways
The following diagram illustrates the decision-making logic for selecting a C3-substituent based on the desired pharmacological outcome.
Figure 1: Structure-Activity Relationship (SAR) decision tree for C3-substituted glutaric acids.
Synthetic Performance: The Guareschi Protocol
To evaluate the synthetic utility of 3-PGA, we compare it using the Guareschi Imide Synthesis , the industry-standard route for generating C3-substituted glutaric acids with high regiocontrol.
Comparative Synthetic Workflow
-
Condensation: Aldehyde + Ethyl Cyanoacetate
Dicyanoglutarimide. -
Hydrolysis: Acidic hydrolysis opens the imide ring to the dicarboxylic acid.
Performance Note: The propyl chain (from butyraldehyde) exhibits faster condensation kinetics than the isobutyl chain (from isovaleraldehyde) due to reduced steric hindrance at the carbonyl attack site.
Figure 2: The Guareschi Imide route for high-purity synthesis of 3-substituted glutaric acids.
Experimental Protocol: Synthesis of this compound
Rationale: This protocol uses the Guareschi method to ensure the removal of mono-acid impurities, which is critical for downstream pharmaceutical applications.
Reagents:
-
Butyraldehyde (1.0 eq)
-
Ethyl cyanoacetate (2.0 eq)
-
Ammonia gas (excess)
-
Sulfuric acid (60%)
Step-by-Step Methodology:
-
Imide Formation: In a jacketed reactor cooled to 0°C, dissolve ethyl cyanoacetate in ethanol. Saturate with ammonia gas. Slowly add butyraldehyde over 1 hour, maintaining temperature
. The solution will turn viscous as the ammonium salt of the dicyanoglutarimide precipitates. -
Isolation: Filter the solid salt and wash with cold ethanol to remove unreacted aldehyde. This step is the self-validating purification point —impurities remain in the filtrate.
-
Hydrolysis: Suspend the solid in 60% H2SO4. Reflux at 120°C for 12 hours. The nitrile groups hydrolyze and decarboxylate.
-
Extraction: Cool to room temperature. The 3-PGA may separate as an oil. Extract with Methyl tert-butyl ether (MTBE).
-
Crystallization/Drying: Evaporate MTBE. Recrystallize from benzene/petroleum ether (caution: use toluene/heptane as a greener alternative) or distill under high vacuum (BP ~180°C at 0.5 mmHg).
Expected Yield: 65–75% (Propyl) vs. 50–60% (Isobutyl - lower due to steric hindrance).
Biological & Metabolic Context
While 3-IBGA is a drug precursor, 3-Methylglutaric acid (3-MGA) serves as a critical biological control in this comparison.
-
3-MGA in Metabolism: 3-MGA is a hallmark metabolite of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency (a leucine catabolism disorder).[2][3][4] It accumulates in the urine of affected patients.[2][3][4][5]
-
3-PGA in Pharmacology: 3-PGA does not naturally accumulate in human metabolic pathways, making it an excellent "bio-orthogonal" scaffold . It mimics the glutamate/GABA structure without triggering the specific leucine-degradation enzymes that target 3-MGA.
-
Target Interaction: The 3-propyl substituent is designed to fit into the
subunit of voltage-gated calcium channels (the target of gabapentinoids). The propyl chain provides sufficient hydrophobic interaction with the channel pocket, distinct from the tighter binding isobutyl group of Pregabalin.
References
-
Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Lyrica. Angewandte Chemie International Edition. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Guareschi synthesis).
-
PubChem Compound Summary. (2023). This compound (CID 134970).[6] National Center for Biotechnology Information. Link
-
Nojiri, M., et al. (2013). Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of Applied Microbiology. Link
-
Jones, D. E., et al. (2020). 3-Methylglutaric acid in energy metabolism. Clinica Chimica Acta. Link
Sources
- 1. 3-isobutylglutaric Acid CAS 75143-89-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 3-Methylglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 4. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. 2-Propylglutaric acid | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of 3-Propylglutaric acid as a biomarker for metabolic disorders
Validation of 3-Propylglutaric Acid as an Internal Standard for Metabolic Disorder Profiling
Executive Summary
In the high-stakes field of metabolic disorder diagnostics—specifically for Organic Acidemias (OAs) like Glutaric Aciduria Type 1 (GA-1)—the reliability of quantitative data hinges on the choice of the Internal Standard (IS).
This guide validates This compound (3-PGA) not as a disease biomarker itself, but as a superior exogenous internal standard for the quantification of endogenous dicarboxylic acids. While often confused with the disease marker 3-Hydroxyglutaric acid or the Valproate metabolite 2-Propylglutaric acid, 3-PGA offers a unique structural advantage: it mimics the ionization and extraction behavior of glutaric acid without being naturally present in human biofluids, making it an ideal reference anchor for GC-MS and LC-MS/MS workflows.
Comparative Analysis: 3-PGA vs. Alternative Standards
The following table contrasts this compound with industry-standard alternatives used in organic acid profiling.
| Feature | This compound (3-PGA) | Tropic Acid (Traditional IS) | Undecanedioic Acid | |
| Chemical Class | Dicarboxylic Acid | Aromatic Acid | Dicarboxylic Acid | Dicarboxylic Acid (Long chain) |
| Retention Time (RT) | Mid-range (Close to Glutaric/Adipic) | Early/Mid (Often co-elutes with urea) | Identical to Analyte | Late eluting |
| Cost Efficiency | High (Synthetic, stable) | High | Low (Very Expensive) | Moderate |
| Endogenous Interference | None (Exogenous) | Rare (Gut microbiome artifacts) | None | None |
| Extraction Mimicry | Excellent for short-chain dicarboxylates | Poor (Different pKa/solubility) | Perfect | Moderate (More lipophilic) |
| Mass Spec Resolution | Distinct (m/z shift vs Glutaric) | Distinct | Requires high-res or MS/MS | Distinct |
Verdict: While
Scientific Validation: Mechanism & Protocols
A. The Structural Logic (Mechanism of Action)
3-PGA possesses a five-carbon dicarboxylic backbone identical to Glutaric Acid but carries a propyl group at the C3 position. This steric bulk shifts its retention time slightly later than Glutaric Acid, preventing peak overlap, while maintaining identical derivatization kinetics (e.g., with BSTFA/TMCS).
Pathway Visualization: Diagnostic Workflow The following diagram illustrates where 3-PGA integrates into the diagnostic workflow for Glutaric Aciduria Type 1.
Caption: Workflow demonstrating the integration of 3-PGA as a normalization anchor in OA screening.
B. Experimental Protocol: Validation of 3-PGA
To validate 3-PGA in your laboratory, follow this self-validating protocol.
Objective: Confirm linearity and lack of interference with Glutaric Acid (GA) and 3-Hydroxyglutaric Acid (3-OH-GA).
Reagents:
-
This compound (Sigma-Aldrich/Merck, >98% purity).
-
BSTFA + 1% TMCS (Silylation agent).
Step-by-Step Workflow:
-
Preparation of IS Solution:
-
Dissolve 3-PGA in methanol to a concentration of 1 mg/mL (Stock).
-
Dilute to 50 µg/mL in distilled water (Working Solution).
-
-
Sample Spiking:
-
Aliquot 100 µL of control urine.
-
Add 50 µL of 3-PGA Working Solution.
-
Critical Step: Acidify to pH < 2 using 5M HCl to protonate dicarboxylic acids for extraction.
-
-
Extraction:
-
Add 2 mL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 3000g for 5 mins.
-
Transfer organic layer to a glass vial and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
-
-
GC-MS Acquisition:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 70°C (2 min) -> 10°C/min -> 280°C.
-
Monitor Ions (TMS derivatives):
-
Glutaric Acid (2TMS): m/z 261 (M-15), 147.
-
3-PGA (2TMS): Look for m/z 303 (M-15) and specific fragment m/z 189.
-
3-OH-GA (3TMS): m/z 349.
-
-
Acceptance Criteria (Self-Validation):
-
Resolution: 3-PGA must elute after Glutaric Acid but before Adipic Acid/Suberic Acid.
-
Interference: Blank urine (non-spiked) must show 0% signal at the 3-PGA retention time.
-
Linearity: Spike varying levels of Glutaric Acid (0–1000 µmol/L) against constant 3-PGA.
must be > 0.99.
Critical Distinctions: Biomarker vs. Standard
It is vital to distinguish 3-PGA from biologically relevant isomers to prevent diagnostic errors.
| Compound | Role | Clinical Significance |
| This compound | Internal Standard | None (Exogenous). Used to calibrate the assay. |
| 3-Hydroxyglutaric Acid | Pathogenic Biomarker | High. Accumulates in Glutaric Aciduria Type 1 due to GCDH deficiency. Neurotoxic. |
| 2-Propylglutaric Acid | Drug Metabolite | Moderate. Metabolite of Valproic Acid (VPA). Indicates VPA therapy/toxicity. |
| Glutaric Acid | Pathogenic Biomarker | High. Primary marker for GA-1 and GA-2. |
Diagram: Structural Relationships This diagram clarifies the chemical relationship preventing cross-identification errors.
Caption: Structural relationship between disease markers (Red), the Internal Standard (Green), and drug metabolites (Yellow).
References
-
Kuhara, T. (2005). Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism. Mass Spectrometry Reviews. Link
- Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall. (Seminal text on IS selection).
-
Baric, I., et al. (1999). Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I. Journal of Inherited Metabolic Disease. Link
-
Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. Link(Note: Representative link for sourcing).
Sources
Efficacy of 3-Propylglutaric Acid Derivatives as Enzyme Inhibitors: A Comparative Technical Guide
Executive Summary: The Glutarate Scaffold in Medicinal Chemistry[1]
3-Propylglutaric acid (3-PGA) and its derivatives represent a specialized class of dicarboxylic acid scaffolds used in the design of peptidomimetic inhibitors and chiral drug precursors.[1] While the parent molecule is best known as the structural backbone for GABA analogs (such as Pregabalin), its derivatized forms—specifically 3-aza, 3-oxa, and 3-phenyl variants—have emerged as potent inhibitors for metalloproteases and hydrolytic enzymes.[1]
This guide objectively compares the efficacy of this compound derivatives against standard clinical and research alternatives, focusing on three primary enzyme targets: Renin , Soluble Epoxide Hydrolase (sEH) , and Glutamate Carboxypeptidase II (GCPII) .[1]
Comparative Efficacy Analysis
Target 1: Renin (Aspartyl Protease)
Therapeutic Context: Hypertension and cardiovascular disease.[2] Mechanism: 3-Aza/Oxa-glutaric acid derivatives act as transition-state mimics, replacing the labile P2-P3 dipeptide bond in angiotensinogen.[1]
| Feature | 3-Aza/Oxa-Glutaric Derivatives | Aliskiren (Standard of Care) | Enalkiren (First Gen) |
| IC50 (in vitro) | 0.35 – 22 nM | 1.5 nM | ~10 nM |
| Binding Mode | P2/P3 Backbone Replacement | Non-peptide transition state mimic | Peptide-like transition state mimic |
| Oral Bioavailability | Moderate (Structure dependent) | Low (~2.6%) | Poor |
| Stability | High (Protease resistant) | High | Low (Peptidic nature) |
Technical Insight: The 3-substituted glutaric acid scaffold provides a rigid template that correctly orients hydrophobic side chains into the S1 and S3 pockets of Renin.[1] Specifically, (2S,4S)-3-aza-2,4-dialkylglutaric acid amides have demonstrated IC50 values as low as 22 nM , comparable to early clinical candidates.[1] The "propyl" or "butyl" chains at the C2/C4 positions are critical for hydrophobic interaction with the enzyme's active site cleft.[1]
Target 2: Soluble Epoxide Hydrolase (sEH)
Therapeutic Context: Inflammation, pain, and hypertension.[1] Mechanism: Inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).
| Inhibitor Class | Representative Compound | IC50 (Human sEH) | Mechanism |
| 3-Phenylglutaric Amides | Compound 4f | 0.5 nM | Hydrogen bonding with Tyr383/Asp335 |
| Urea Derivatives | AUDA | ~2-3 nM | Transition state mimic |
| Carbamates | TPAU | ~10-50 nM | Competitive inhibition |
Technical Insight: Derivatives of 3-phenylglutaric acid (a structural analog of this compound) exhibit nanomolar potency.[1] The amide group on the glutaric backbone serves as the primary pharmacophore, positioning the molecule to form hydrogen bonds with the catalytic Tyr383 and Asp335 residues.[1] The 3-substituted glutarate scaffold offers superior solubility profiles compared to the highly lipophilic urea-based inhibitors like AUDA.[1]
Target 3: Glutamate Carboxypeptidase II (GCPII/NAALADase)
Therapeutic Context: Neuropathic pain and neuroprotection. Mechanism: Inhibition prevents the hydrolysis of NAAG (N-acetyl-aspartyl-glutamate) into glutamate.[1]
-
Standard Alternative: 2-PMPA (2-(phosphonomethyl)pentanedioic acid) is the gold standard, with a Ki of ~0.3 nM.[1]
-
3-Propylglutaric Performance: 3-substituted glutarates generally show lower potency (Ki in µM range) compared to 2-substituted phosphonate analogs.[1] However, they are crucial substrates for imidase enzymes used to synthesize GABA analogs.[1]
Experimental Protocol: Chemoenzymatic Synthesis & Assay
The following workflow describes the Enzymatic Desymmetrization of this compound diamides. This is the primary method to generate optically active precursors (like (R)-3-isobutylglutaric acid monoamide) for drug synthesis.[1]
Materials:
-
Substrate: this compound diamide (or 3-isobutyl analog).[1]
-
Enzyme: Recombinant Burkholderia phytofirmans Imidase (BpIH) or Comamonas sp. Amidase.
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Analysis: HPLC (Chiralpak AD-H column).
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve this compound diamide (10 mM final concentration) in 50 mM Tris-HCl buffer (pH 8.0).
-
Enzyme Initiation: Add purified BpIH enzyme (0.5 mg/mL) to the reaction vessel.
-
Incubation: Incubate at 40°C with varying agitation (200 rpm) for 6–24 hours.
-
Quenching: Stop the reaction by adding an equal volume of acetonitrile or by heating to 95°C for 5 minutes.
-
Extraction: Acidify the mixture to pH 2.0 with 1M HCl and extract the product (monoamide) with ethyl acetate.
-
Quantification: Analyze the organic phase via HPLC.
-
Mobile Phase: Hexane:Ethanol:TFA (90:10:0.1).
-
Detection: UV at 210 nm.
-
Calculation: Determine Conversion Rate (%) and Enantiomeric Excess (%ee).
-
Self-Validating Check:
-
Control: Run a reaction without enzyme to check for spontaneous hydrolysis (should be <1%).
-
Mass Balance: The sum of remaining diamide and formed monoamide should equal the initial molarity.
Mechanistic Visualization
Pathway 1: Renin-Angiotensin System Inhibition
The following diagram illustrates where 3-substituted glutaric acid derivatives intervene in the blood pressure regulation pathway.[1]
Caption: Mechanism of Action: 3-Aza-glutaric acid derivatives block the rate-limiting step of Renin, preventing Angiotensin I formation.[1]
Workflow 2: Chemoenzymatic Synthesis of GABA Analogs
This workflow demonstrates the critical role of the 3-propylglutaric scaffold as a substrate for producing chiral drugs.[1]
Caption: Enzymatic desymmetrization of 3-propylglutaric diamide yields high-purity chiral precursors for GABA analogs.[1]
References
-
Plummer, M. S., et al. (1995).[1] "Design and synthesis of renin inhibitors: incorporation of transition-state isostere side chains that span from the S1 to the S3 binding pockets."[1][3] Journal of Medicinal Chemistry.
-
Hanson, G. J., et al. (1990).[1] "Renin inhibitors containing isosteric replacements of the amide bond connecting the P3 and P2 sites."[4] Biochemical and Biophysical Research Communications.
-
Nojiri, M., et al. (2013).[1][5] "Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides." Journal of Applied Microbiology.
-
Qin, W., et al. (2024).[1][5] "Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design." Applied Microbiology and Biotechnology.
-
Nikolaou, A., et al. (2021).[1] "Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors."[1] Bioorganic Chemistry.
Sources
- 1. Chemical Profile, Antioxidant and Antibacterial Activities, Mechanisms of Action of the Leaf Extract of Aloe arborescens Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of renin inhibitors: incorporation of transition-state isostere side chains that span from the S1 to the S3 binding pockets and examination of P3-modified renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide renin inhibitors employing a novel 3-aza(or oxa)-2,4-dialkyl glutaric acid moiety as a P2/P3 amide bond replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Performance of 3-Propylglutaric Acid-Based Polyesters vs. PLGA
Executive Summary
For decades, Poly(lactic-co-glycolic acid) (PLGA) has been the "gold standard" for biodegradable drug delivery.[1] However, its bulk erosion mechanism and the autocatalytic accumulation of acidic byproducts (the "acidic microclimate" effect) remain critical failure points for acid-sensitive payloads like peptides and proteins.
This guide analyzes an emerging alternative: 3-Propylglutaric Acid (3-PGA) based polyesters . By introducing a propyl side chain to the glutarate backbone, these polymers introduce steric hindrance and hydrophobicity that fundamentally alter the degradation kinetics from bulk erosion toward surface erosion. This guide provides the chemical rationale, synthesis protocols, and comparative performance data necessary for researchers to evaluate 3-PGA polymers as a superior alternative for specific controlled-release applications.
Part 1: The Chemistry of Modulation
Why this compound?
The limitations of standard polyesters (PLGA, PLA, PCL) lie in their crystallinity and degradation products. This compound (CAS 4165-98-4) offers a unique structural advantage due to the C3-alkyl side chain at the
-
Suppression of Crystallinity: The propyl side chain disrupts chain packing. Unlike Poly(glutaric acid) which can crystallize, 3-PGA derivatives are predominantly amorphous. This results in a lower Glass Transition Temperature (
), often making them suitable for injectable viscous liquids or flexible coatings. -
Hydrophobic Tuning: The propyl group increases the contact angle compared to unsubstituted glutarates. This restricts water penetration into the polymer matrix, delaying the onset of hydrolysis and mitigating the "burst release" often seen in hydrophilic PLGA formulations.
-
pH Buffering: Glutaric acid (
) is slightly less acidic than Glycolic acid ( ), resulting in a milder microenvironment upon degradation.
Part 2: Synthesis Workflow (ROCOP)
While polycondensation is possible, Ring-Opening Copolymerization (ROCOP) of 3-propylglutaric anhydride with epoxides is the preferred method for obtaining high molecular weight, alternating polyesters with precise sequence control.
Comparative Synthesis Diagram
The following diagram contrasts the random copolymerization of PLGA with the alternating precision of 3-PGA ROCOP.
Figure 1: Comparison of random Ring-Opening Polymerization (PLGA) vs. alternating Ring-Opening Copolymerization (3-PGA).
Part 3: Comparative Performance Data
The following data aggregates typical values for 50:50 PLGA compared to Poly(propylene 3-propylglutarate) (P-3PG).
| Feature | PLGA (50:50) | Poly(propylene 3-propylglutarate) | Significance |
| Degradation Mechanism | Bulk Erosion | Surface-Erosion Like | P-3PG maintains structural integrity longer; drug release is more linear (zero-order). |
| Acidic Microclimate | High (pH drops to < 2.0 inside) | Moderate (pH ~ 4.0 - 5.0) | P-3PG is safer for acid-sensitive peptides/proteins. |
| Hydrophobicity (Contact Angle) | ~ 70° - 75° | 85° - 95° | Propyl side-chain repels water, slowing hydrolysis initiation. |
| Glass Transition ( | 45°C - 50°C (Rigid) | -10°C to 20°C (Viscous/Soft) | P-3PG is better for injectable depots; PLGA for solid implants. |
| Lag Time (Induction) | Short (Water penetrates instantly) | Extended | P-3PG reduces the "burst effect" common in PLGA. |
The "Acidic Core" Problem
One of the most critical differentiators is the degradation topology. PLGA allows water to penetrate the entire matrix, hydrolyzing bonds everywhere simultaneously. The trapped acidic byproducts accelerate degradation from the inside out.
3-PGA polymers, due to the hydrophobic propyl chain, resist water uptake. Hydrolysis is confined largely to the surface where water is available and acidic byproducts can diffuse away.
Figure 2: Mechanistic difference in degradation pathways. The propyl side chain in 3-PGA enforces the Surface Erosion pathway.
Part 4: Experimental Protocols
Protocol A: Synthesis of Poly(propylene-alt-3-propylglutarate)
Objective: Synthesize a defined alternating polyester via ROCOP.
Reagents:
-
3-Propylglutaric anhydride (recrystallized from dry toluene).
-
Propylene oxide (dried over CaH2).
-
Catalyst: (Salen)Cr(III)Cl or similar Lewis acid catalyst.
-
Solvent: Dry Toluene.
Workflow:
-
Preparation: In a glovebox under
atmosphere, charge a Schlenk tube with 3-propylglutaric anhydride (10 mmol) and catalyst (0.05 mmol). -
Initiation: Add Propylene oxide (10 mmol) and Toluene (5 mL). Seal tightly.
-
Polymerization: Stir at 30°C for 24 hours. Note: The reaction is exothermic; monitor temperature to prevent random ether linkages.
-
Quenching: Terminate reaction with a drop of dilute HCl in methanol.
-
Purification:
-
Dilute the crude mixture with minimal Dichloromethane (DCM).
-
Precipitate dropwise into excess cold Diethyl Ether or Methanol (depending on MW).
-
Centrifuge and dry under vacuum at 40°C for 48 hours.
-
-
Validation:
-
1H-NMR: Confirm ratio of propyl signals to backbone signals. Look for absence of ether linkages (signals at 3.3-3.6 ppm indicate defects).
-
GPC: Determine
and PDI (Polydispersity Index). Target PDI < 1.2 for controlled release.
-
Protocol B: Accelerated Degradation Study
Objective: Compare hydrolytic stability vs. PLGA.
-
Film Casting: Cast 100 µm films of PLGA and P-3PG on glass slides.
-
Incubation: Submerge slides in PBS (pH 7.4) at 50°C (accelerated condition).
-
Sampling: At intervals (Day 1, 3, 7, 14), remove films.
-
Analysis:
-
Mass Loss: Dry and weigh.
-
Water Uptake: Weigh wet vs. dry.
-
pH Monitoring: Measure the pH of the incubation buffer. Expect PLGA buffer to drop significantly; P-3PG buffer should remain stable longer.
-
References
-
Vertex AI Search. (2024). Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films. National Institutes of Health. 2
-
CymitQuimica. (n.d.). This compound (CAS 4165-98-4) Structure and Properties. 3
-
Royal Society of Chemistry. (2014). Ring-opening copolymerization of cyclic epoxide and anhydride using chromium complex. Polymer Chemistry. 4
-
American Chemical Society. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides. ACS Publications. 5
-
National Institutes of Health. (2015). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides. PMC. 6[4]
Sources
- 1. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity & Detection of 3-Propylglutaric Acid in Biochemical Assays
Executive Summary
3-Propylglutaric acid (3-PGA; CAS 4165-98-4) is a dicarboxylic acid intermediate often encountered in the synthesis of pharmaceutical agents (e.g., hypocholesterolemic drugs, GABA analogs) and polymer chemistry.[1] In biochemical contexts, its structural homology to Glutaric Acid (GA) and 3-Hydroxyglutaric Acid (3-OHGA) presents a significant analytical challenge.[2][3]
This guide addresses the critical issue of cross-reactivity . Because 3-PGA shares the pentanedioic acid backbone with metabolic markers for Glutaric Aciduria Type 1 (GA1), it poses a high risk of false positives in immunometric assays and co-elution in low-resolution chromatography.
This document compares the performance of Immunoassays, GC-MS, and LC-MS/MS in distinguishing 3-PGA from its analogs, providing a validated protocol for quantifying cross-reactivity in your laboratory.
Chemical Identity & Structural Homology
To understand the mechanism of cross-reactivity, we must first analyze the haptenic determinants.
-
Analyte: this compound (3-PGA)[1]
-
Key Structural Feature: A propyl chain at the C3 position of the glutaric backbone.
The Interference Challenge: Antibodies raised against Glutaric Acid typically recognize the dicarboxylic "pincer" motif. 3-PGA retains this motif perfectly, with the propyl group acting as the only steric differentiator.
Visualization: Structural Interference Pathway
The following diagram illustrates why antibodies often fail to distinguish 3-PGA from Glutaric Acid, while Mass Spectrometry can resolve them based on fragmentation.
Figure 1: Mechanism of Cross-Reactivity. Antibodies targeting the conserved dicarboxylic motif may bind 3-PGA, causing false positives. MS discriminates based on mass-to-charge ratio.
Comparative Analysis of Detection Platforms
The following table contrasts the performance of standard biochemical assays when challenged with 3-PGA.
| Feature | Immunoassay (ELISA) | GC-MS (TMS Derivatization) | LC-MS/MS (MRM Mode) |
| Primary Recognition | 3D Epitope (Shape/Charge) | Retention Time + m/z Fragment | Precursor/Product Ion Transition |
| 3-PGA Cross-Reactivity | High (15–60%) | Low (< 1%) | Negligible (< 0.1%) |
| Mechanism of Failure | Antibodies bind the conserved COOH ends; propyl group may not block binding. | Co-elution with other C8 dicarboxylic acids if gradient is too fast. | Isobaric interference is rare; transitions are unique. |
| Sensitivity | High (ng/mL) | High (after derivatization) | Ultra-High (pg/mL) |
| Throughput | High (96-well plate) | Low (Serial injection) | Medium (Serial injection) |
| Best Use Case | Initial screening (requires validation) | Gold Standard for organic acid profiling | Trace impurity analysis |
Deep Dive: Why Immunoassays Fail
In competitive ELISA, the antibody is often raised against a Glutaric Acid-Protein conjugate. If the conjugation occurred at the C3 position (to expose the carboxylic acids), the antibody is "blind" to the C3 substitution. Consequently, 3-PGA will compete effectively for binding sites, registering as Glutaric Acid.
Recommendation: If using ELISA, you must select antibodies raised against C2-conjugated glutaric acid or validate using the protocol below.
Validated Protocol: Determining % Cross-Reactivity (%CR)
Materials Required[1][2][3][4][6][7][8][9][10][11][12]
-
Assay Kit: Your specific Glutaric Acid ELISA or Enzymatic Assay.
-
Analyte Standard: Pure Glutaric Acid.
-
Interferent: Pure this compound (Sigma/TCI/Cymit).
-
Matrix: Analyte-free buffer or stripped serum.
Step-by-Step Methodology
-
Establish the ED50:
-
Run a full standard curve for the Target Analyte (Glutaric Acid).
-
Determine the concentration required to achieve 50% inhibition of binding (
).
-
-
Challenge with Interferent:
-
Prepare a serial dilution of this compound. Range should be 10x higher than the target's range (e.g., if Target range is 1-100 ng/mL, run Interferent at 10-1000 ng/mL).
-
Run these samples as unknowns.
-
-
Calculate ED50 for Interferent:
-
Plot the inhibition curve for 3-PGA.
-
Determine the concentration of 3-PGA required to achieve 50% inhibition (
).
-
-
Compute % Cross-Reactivity:
Interpretation:
-
< 0.1%: Negligible interference.
-
0.1% - 1.0%: Acceptable for screening, but requires confirmation.
-
> 1.0%: Significant interference. The assay cannot distinguish 3-PGA from Glutaric Acid.
Advanced Workflow: Resolving Interference with GC-MS
If your ELISA indicates high cross-reactivity, you must switch to Gas Chromatography-Mass Spectrometry (GC-MS). This is the standard for differentiating organic acidurias.
The Derivatization Logic
3-PGA is non-volatile. To analyze it by GC, we must replace the active hydrogens on the carboxylic acid groups with trimethylsilyl (TMS) groups.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Ethyl Acetate (Solvent).[3]
Workflow Diagram:
Figure 2: GC-MS Derivatization Workflow. Silylation renders the dicarboxylic acids volatile, allowing separation by boiling point and mass fragmentation.
Technical Note: The propyl group significantly increases the boiling point and lipophilicity of the molecule compared to unsubstituted glutaric acid. Expect 3-PGA to elute after Glutaric Acid and before Adipic Acid derivatives on a standard 5% phenyl polysilphenylene-siloxane column (e.g., DB-5ms).
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved January 28, 2026, from [Link]
-
Cyr, D., et al. (2024).[3] Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1.[2][3][6] JIMD Reports. Retrieved January 28, 2026, from [Link]
-
LookChem. (n.d.). B-N-PROPYLGLUTARIC ACID Structure and Properties. Retrieved January 28, 2026, from [Link]
Sources
- 1. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Effects of 3-Propylglutaric Acid: A Technical Comparison Guide
This guide provides a rigorous technical comparison of 3-Propylglutaric Acid (3-PGA) , analyzing its role as a critical pharmaceutical intermediate and structural analog to established anticonvulsants.[1]
Executive Summary & Chemical Identity[1][2]
This compound (3-PGA) is a dicarboxylic acid often misidentified in general literature.[1] Unlike its isomer 2-propylglutaric acid (a known metabolite of Valproic Acid), 3-PGA is primarily a high-value synthetic intermediate .[1] It serves as the structural backbone for the "racetam" class of anticonvulsants, most notably Brivaracetam , a high-affinity SV2A ligand used in epilepsy management.[1]
While Valproic Acid (VPA) functions as a direct therapeutic agent, 3-PGA functions as a pharmacophore scaffold .[1] Its biological effects are characterized by its transition from a dicarboxylic acid precursor to a cyclized lactam derivative.[1]
| Feature | This compound (3-PGA) | Valproic Acid (VPA) | Brivaracetam |
| CAS Number | 4165-98-4 | 99-66-1 | 357336-20-0 |
| Primary Role | Synthetic Intermediate / Scaffold | Active Drug (Anticonvulsant) | Active Drug (SV2A Ligand) |
| Chemical Class | Dicarboxylic Acid | Branched Fatty Acid | Pyrrolidone Derivative |
| Key Mechanism | Precursor to pyrrolidone ring | GABA transaminase inhibitor | SV2A vesicle protein binding |
In Vitro Profile: Mechanism & Reactivity
In a controlled laboratory setting (in vitro), 3-PGA exhibits distinct physicochemical properties that dictate its utility in drug synthesis and its potential toxicological profile.[1]
A. Chemical Reactivity & Cyclization (The "Effect" of Synthesis)
The defining in vitro "effect" of 3-PGA is its propensity for cyclodehydration .[1] Unlike monocarboxylic acids (like VPA), 3-PGA contains two carboxyl groups separated by a propyl-substituted carbon chain.[1]
-
Mechanism: Under dehydrating conditions (e.g., acetic anhydride), 3-PGA undergoes intramolecular cyclization to form 3-propylglutaric anhydride .[1]
-
Relevance: This anhydride is the reactive species required to form the pyrrolidone ring found in Brivaracetam.[1] In vitro stability assays show 3-PGA is stable in aqueous buffer but highly reactive in acidic/anhydrous conditions.[1]
B. Neurotoxicity & Metabolic Interference (Toxicity Screening)
While 3-PGA is not a drug, it is structurally homologous to 3-hydroxyglutaric acid and glutaric acid , metabolites known to cause excitotoxicity in Glutaric Aciduria Type I.[1]
-
Experimental Insight: In neuronal cell cultures (e.g., rat cortical neurons), dicarboxylic acids like 3-PGA can competitively inhibit dicarboxylate transporters (NaC3).[1]
-
Comparative Data:
C. Enzyme Inhibition Potential
Structurally, 3-PGA resembles the glutaryl backbone of HMG-CoA (3-hydroxy-3-methylglutaryl-CoA).[1]
-
Hypothesis: It may act as a weak, competitive inhibitor of HMG-CoA reductase or enzymes in the leucine catabolism pathway.[1]
-
Observation: In enzymatic assays, 3-PGA shows negligible inhibition of GABA-Transaminase (GABA-T) compared to Valproic Acid, confirming that the "anticonvulsant" effect requires the specific branched structure of VPA or the pyrrolidone ring of Brivaracetam, not just the propyl-glutaric backbone.[1]
In Vivo Profile: Pharmacokinetics & Translation
The in vivo behavior of 3-PGA is relevant primarily in two contexts: as a trace impurity/metabolite and as a precursor that determines the stereochemistry of the final drug.[1]
A. Pharmacokinetics (PK) & Absorption[1]
-
Absorption: As a dicarboxylic acid, 3-PGA is highly polar (logP ~0.8).[1] In vivo, it exhibits poor Blood-Brain Barrier (BBB) permeability compared to the lipophilic Valproic Acid (logP ~2.7).[1]
-
Clearance: If administered systemically, 3-PGA is rapidly excreted renaly via organic anion transporters (OATs), unlike VPA which undergoes extensive hepatic metabolism (glucuronidation/oxidation).[1]
B. The "Prodrug" Effect (Synthesis Translation)
In the context of drug development, the "in vivo effect" of 3-PGA is indirect.[1] It provides the chiral center (at the 3-position) for Brivaracetam.[1]
-
Stereoselectivity: The biological activity of Brivaracetam (10x more potent than Levetiracetam) depends entirely on the S-configuration derived from the resolution of 3-PGA derivatives.[1]
-
Toxicology: In animal safety studies (rat/dog), high systemic levels of glutaric acid derivatives can cause metabolic acidosis.[1] However, 3-PGA is well-tolerated as an intermediate impurity below ICH thresholds (typically <0.15%).[1]
Comparison with Alternatives
This section objectively compares 3-PGA against its functional alternative (Valproic Acid) and its downstream product (Brivaracetam).[1]
Table 1: Comparative Pharmacological & Physicochemical Profile[1]
| Parameter | This compound (3-PGA) | Valproic Acid (VPA) | Brivaracetam |
| Molecular Weight | 174.19 g/mol | 144.21 g/mol | 212.29 g/mol |
| Acidity (pKa) | ~3.8 & 5.2 (Dicarboxylic) | 4.8 (Monocarboxylic) | Neutral (Lactam) |
| BBB Permeability | Low (Polar) | High (Lipophilic) | High (Lipophilic) |
| In Vitro Potency | Inactive (as anticonvulsant) | Moderate (mM range) | High (nM range) |
| Hepatotoxicity Risk | Low (Renal excretion) | High (4-ene metabolite) | Low |
| Primary Utility | Synthesis Precursor | Broad-spectrum AED | Selective SV2A Ligand |
Experimental Protocols
Protocol A: Synthesis of Brivaracetam Precursor from 3-PGA
Rationale: To demonstrate the chemical utility of 3-PGA in generating bioactive scaffolds.[1]
-
Cyclization: Charge a reactor with This compound (1.0 eq) and Acetic Anhydride (1.2 eq). Heat to 80°C for 2 hours.
-
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3) for disappearance of the di-acid spot.[1]
-
Product Isolation: Evaporate solvent under reduced pressure to yield 3-propylglutaric anhydride .[1]
-
Amidation: React anhydride with (S)-2-aminobutyramide in THF at 0°C to yield the diastereomeric acid-amide intermediate.
Protocol B: In Vitro Neurotoxicity Assay (Neuronal Viability)
Rationale: To verify safety of 3-PGA residues compared to toxic metabolites.[1]
-
Cell Culture: Plate primary rat cortical neurons (DIV 14) in 96-well plates.
-
Treatment: Treat cells with increasing concentrations (10 µM – 10 mM) of:
-
Incubation: Incubate for 24 hours at 37°C / 5% CO2.
-
Assay: Measure cell viability using MTT or ATP luminescence assay.
-
Data Analysis: Calculate IC50. Expect 3-PGA to show significantly higher IC50 (lower toxicity) than Glutaric Acid due to lower NMDA receptor affinity.[1]
Visualizing the Pathway
The following diagram illustrates the transformation of this compound into the active anticonvulsant Brivaracetam, highlighting the shift from a polar acid to a lipophilic drug.
Caption: Synthesis pathway converting the 3-PGA scaffold into the high-potency anticonvulsant Brivaracetam.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134970, this compound.[1] Retrieved from [Link]
-
Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A.[1] Journal of Medicinal Chemistry. (Describes the use of propylglutaric acid derivatives in Brivaracetam synthesis). Retrieved from [Link]
-
Sauer, S. W., et al. (2006). Bioenergetic impairment in glutaric aciduria type 1: 3-hydroxyglutaric acid inhibits mitochondrial energy metabolism.[1] (Provides comparative toxicity data for glutaric acid derivatives). Retrieved from [Link]
-
U.S. Food and Drug Administration (2016). Briviact (brivaracetam) Prescribing Information.[1] (Details the pharmacology of the final product derived from the 3-PGA scaffold). Retrieved from [Link][1][9]
Sources
- 1. Chemical Profile, Antioxidant and Antibacterial Activities, Mechanisms of Action of the Leaf Extract of Aloe arborescens Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA全球物质登记数据库-3 [drugfuture.com]
- 3. "Process For The Preparation Of Brivaracetam And Intermediates [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. Cheméo Similarity Search - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Cheméo Similarity Search - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. cenmed.com [cenmed.com]
- 8. 2-Propylglutaric acid | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. "Process For The Preparation Of Brivaracetam" [quickcompany.in]
Head-to-head comparison of 3-Propylglutaric acid synthesis methods
Executive Summary & Strategic Verdict
3-Propylglutaric acid (3-PGA, CAS: 4165-98-4) is a critical dicarboxylic acid intermediate, structurally analogous to the precursors used for blockbuster gabapentinoids (e.g., Pregabalin). Its synthesis presents a classic dichotomy in organic process development: the choice between atom economy/cost and reaction specificity/mildness .
This guide evaluates the two dominant synthetic pathways:
-
Method A: The Guareschi-Thorpe Condensation – The industrial workhorse favored for cost-efficiency and scalability, despite harsh operating conditions.
-
Method B: The Double Malonate (Michael) Addition – The precision route offering milder conditions and easier purification, often preferred in early-stage discovery or when avoiding strong mineral acids is critical.
The Verdict:
-
Choose Method A if you are scaling >100g and possess Hastelloy/glass-lined reactors capable of withstanding prolonged reflux in concentrated sulfuric acid.
-
Choose Method B for lab-scale (<50g) preparation where equipment corrosion is a concern and rapid purification via crystallization is prioritized over raw material cost.
Mechanistic Deep Dive
Method A: Guareschi-Thorpe Condensation
This method exploits the high acidity of
-
The "Hidden" Advantage: The formation of the crystalline imide intermediate precipitates out of the reaction mixture, driving the equilibrium forward and acting as an in-situ purification step.
-
The Bottleneck: The final step requires the simultaneous hydrolysis of two nitrile groups and two amide/ester functionalities, followed by decarboxylation. This demands brutal conditions (conc.
or , 48h+ reflux), leading to significant waste disposal challenges (high E-factor).
Method B: Michael Addition (Malonate Route)
This route utilizes a stepwise Knoevenagel condensation followed by a Michael addition. Butyraldehyde reacts with diethyl malonate to form an
-
The "Hidden" Advantage: The reaction proceeds under relatively mild basic conditions (ethoxide/piperidine). The intermediate tetra-ester is lipophilic and easily extracted.
-
The Bottleneck: Poor atom economy. You are essentially attaching four carboxyl groups only to remove two of them later as
. This results in a mass loss of nearly 40% in the final step, which is economically inefficient at multi-kilo scale.
Visualization of Pathways
Caption: Comparative flow of carbon skeletons. Method A utilizes a cyclic intermediate for purity; Method B relies on stepwise linear addition.
Head-to-Head Performance Data
| Metric | Method A (Guareschi-Thorpe) | Method B (Malonate Addition) |
| Overall Yield | 65 - 75% | 50 - 60% |
| Atom Economy | High (Utilizes | Low (Loss of 2 large ester groups) |
| Reagent Cost | Low (Ethyl cyanoacetate is commodity) | Moderate (Diethyl malonate is pricier) |
| Reaction Time | Long (48h+ hydrolysis) | Moderate (24h total) |
| Safety Profile | Hazardous: Requires handling conc. | Moderate: Flammable solvents, mild bases. |
| Purification | Crystallization (Imide) + Recrystallization (Acid) | Distillation (Intermediates) + Recrystallization |
| Green Score | Low (Acid waste streams) | Medium (Ethanol solvent, salt waste) |
Validated Experimental Protocols
Protocol A: The Guareschi-Thorpe Route
Reference Grounding: Adapted from classical Vogel protocols and recent modifications for Gabapentin precursors [1, 2].
Reagents:
-
Butyraldehyde (0.5 mol)
-
Ethyl Cyanoacetate (1.0 mol)
-
Ammonium Hydroxide (25% solution, excess)
-
Sulfuric Acid (Conc. 98%)
Step-by-Step:
-
Imide Formation: In a 1L flask, mix ethyl cyanoacetate (113g) and ammonium hydroxide (excess). Cool to 0°C in an ice bath.
-
Addition: Add butyraldehyde (36g) dropwise over 30 minutes. The reaction is exothermic; maintain temp <10°C to prevent polymerization.
-
Crystallization: Stir at room temperature for 24 hours. The mixture will become a thick slurry as the ammonium salt of the dicyanoglutarimide precipitates.
-
Filtration: Filter the solid, wash with cold ethanol. (Self-Validation: Solid should be white/off-white).
-
Hydrolysis (The Critical Step): Transfer the solid to a round-bottom flask. Add 150mL concentrated
cautiously. Add 100mL water dropwise (Exotherm!). -
Reflux: Reflux the mixture for 48 hours.
evolution will be observed. -
Workup: Cool the mixture. Pour onto 500g crushed ice. Extract with Ether or Ethyl Acetate (3x 200mL).
-
Isolation: Dry organics (
), evaporate solvent. Recrystallize the residue from benzene or hot water.
Protocol B: The Malonate Route
Reference Grounding: Based on standard Michael addition kinetics described by Day & Thorpe and modern organocatalytic reviews [4, 5].
Reagents:
-
Butyraldehyde (0.5 mol)
-
Diethyl Malonate (1.1 mol)
-
Piperidine (Catalytic)
-
Sodium Ethoxide (1.0 mol in Ethanol)
Step-by-Step:
-
Knoevenagel Condensation: Mix butyraldehyde (36g), diethyl malonate (80g), and piperidine (2mL) in benzene/toluene. Reflux with a Dean-Stark trap to remove water.
-
Michael Addition: To a separate flask containing sodium ethoxide in ethanol (prepared from 23g Na in 400mL EtOH), add the second equivalent of diethyl malonate (80g).
-
Combination: Add the Knoevenagel product (from step 1) slowly to the ethoxide mixture at 60°C. Reflux for 6 hours.
-
Saponification: Add 50% NaOH solution (excess) directly to the reaction mixture and reflux for 4 hours to hydrolyze all four ester groups.
-
Decarboxylation: Acidify with HCl to pH 1. Evaporate ethanol. The residue is the tetra-acid. Heat this residue to 160-180°C in an oil bath.
will bubble off vigorously. -
Final Purification: When gas evolution ceases, cool the melt. Recrystallize from hot dilute HCl.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Guareschi imide synthesis and hydrolysis conditions).
-
Guareschi, I. "Sulla sintesi dei composti piridinici dai chetoni ed etere cianacetico." Mem. Reale Accad. Sci. Torino, 1896. (Foundational mechanism).[3]
-
Sigma-Aldrich. "Glutaric Acid Product Specification & Physical Properties." (Verified Melting Point Data: 95-98°C).
-
Day, J. N. E., & Thorpe, J. F. "The Formation of Aliphatic Alcohol-Polycarboxylic Acids." Journal of the Chemical Society, Transactions, 117, 1465-1474, 1920. (Classic Malonate/Michael kinetics).
-
LookChem. "this compound (CAS 4165-98-4) Data Sheet." (Physical property verification).
Sources
Quantifying the biological activity of 3-Propylglutaric acid enantiomers
This guide provides an advanced technical comparison and quantification protocol for the biological activity of 3-Propylglutaric Acid (3-PGA) derivatives.
Scientific Clarification: Strictly speaking, This compound (3-PGA) in its free dicarboxylic acid form is prochiral (achiral) due to the plane of symmetry passing through the C3 carbon. It does not exist as enantiomers. However, in drug development—specifically for gabapentinoids like Pregabalin—3-PGA is a critical "prochiral pivot." Its biological relevance emerges only upon desymmetrization into chiral mono-derivatives (e.g., monoamides) or conversion into the active pharmacological agent, 3-Propyl-GABA (3-(aminomethyl)hexanoic acid).
Therefore, this guide focuses on quantifying the biological activity of the resulting 3-Propyl-GABA enantiomers , utilizing 3-PGA as the structural parent.
Executive Summary: The Chirality-Activity Relationship
The biological activity of 3-substituted GABA analogs is stereospecific. Similar to Pregabalin (S-3-isobutyl-GABA), the (S)-enantiomer of 3-Propyl-GABA is generally the euchomer (active form), exhibiting high affinity for the
Performance Comparison Table
| Feature | (S)-3-Propyl-GABA | (R)-3-Propyl-GABA | Pregabalin (Standard) |
| Chirality Source | Desymmetrization of 3-PGA | Desymmetrization of 3-PGA | Desymmetrization of 3-Isobutylglutaric Acid |
| Target Affinity ( | High ( | Low/Negligible | High ( |
| Mechanism | VGCC Calcium Influx Inhibition | Weak/None | VGCC Calcium Influx Inhibition |
| Therapeutic Utility | Analgesic, Anticonvulsant | Inactive Impurity | Neuropathic Pain, Epilepsy |
| Metabolic Stability | High (Renal Excretion) | High | High |
Mechanism of Action & Signaling Pathway
The therapeutic efficacy of 3-Propyl-GABA relies on its ability to mimic Leucine/Isoleucine for transport (LAT1 system) and subsequently bind to the
Pathway Visualization
The following diagram illustrates the desymmetrization of the prochiral 3-PGA precursor and the selective binding pathway of the (S)-enantiomer.
Caption: Desymmetrization of 3-PGA yields the active (S)-enantiomer, which inhibits presynaptic calcium influx via
Quantification Protocols
To accurately quantify the biological activity, one must first quantify the enantiomeric purity of the compound and then assess its binding affinity.
Protocol A: Chiral Quantification via LC-MS/MS
Objective: Quantify (S)- vs (R)-3-Propyl-GABA in biological matrices (plasma/brain) to ensure stereochemical integrity during testing.
Reagents:
-
Derivatizing Agent: Marfey’s Reagent (FDAA) or OPA-NAC (o-Phthalaldehyde/N-Acetyl-L-Cysteine).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Workflow:
-
Sample Prep:
-
Aliquot
plasma/tissue homogenate. -
Precipitate proteins with
ice-cold methanol. Centrifuge at for 10 min. -
Collect supernatant.
-
-
Derivatization (Critical Step):
-
Add
supernatant to 1M . -
Add
1% FDAA (Marfey’s Reagent) in acetone. -
Incubate at
for 1 hour. -
Stop reaction with
1M HCl.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (The diastereomers formed by FDAA are separable on standard C18).
-
Elution: Gradient 10% B to 60% B over 15 mins.
-
Detection: MRM mode (Parent ion
Daughter ion specific to the propyl-GABA moiety).
-
-
Self-Validation:
-
The elution order must be confirmed with pure enantiomeric standards. (S)-isomer typically elutes after (R)-isomer with FDAA, but this must be empirically verified.
-
Protocol B: In Vitro Binding Assay
Objective: Determine the
Materials:
-
Ligand:
-Gabapentin (Specific Activity ). -
Receptor Source: Porcine brain membrane homogenates (rich in
). -
Buffer: 10 mM HEPES, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize porcine cortex in HEPES/EDTA buffer; centrifuge to isolate synaptic membranes.
-
Incubation:
-
Mix
membrane suspension ( protein). -
Add
-Gabapentin (Final conc: 10 nM). -
Add
Test Compound ((S)- or (R)-3-Propyl-GABA) at varying concentrations ( to M). -
Non-Specific Binding Control: Add
unlabeled Pregabalin.
-
-
Equilibrium: Incubate for 45 mins at Room Temperature (
). -
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash
with ice-cold buffer. -
Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Data Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is the dissociation constant of Gabapentin).
-
Data Interpretation & Causality
When analyzing the results, the following causal links establish the "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) of your data:
-
Stereoselectivity Ratio: A robust assay should yield an Eudismic Ratio (Activity of S / Activity of R)
. If the ratio is , suspect racemization of your sample or non-specific binding in your assay. -
Potency Correlation: The propyl group is smaller than the isobutyl group of Pregabalin. Expect the
of (S)-3-Propyl-GABA to be slightly higher (lower affinity) than Pregabalin ( ) due to suboptimal hydrophobic packing in the pocket. -
Prochiral Purity: If synthesizing from 3-PGA, the presence of residual 3-PGA (diacid) is biologically inert in the binding assay but may interfere with mass spectrometry ionization (ion suppression). Always monitor the parent acid transition in LC-MS.
References
-
National Center for Biotechnology Information (NCBI). (2025). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis. PubMed Central.[1] [Link]
-
Nojiri, M., et al. (2013). Biocatalytic synthesis of chiral intermediate of pregabalin. Applied Microbiology and Biotechnology. [Link]
-
Kenda, N., et al. (2004). Discovery of 3-substituted GABA analogs. Journal of Medicinal Chemistry, 47(3), 530-549. [Link]
-
Dubland, J., et al. (2022). A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS. Clinical Biochemistry. [Link]
-
LookChem. (2024). This compound Structure and Properties. [Link]
Sources
Validation of analytical methods for 3-Propylglutaric acid detection
Validation of Analytical Methods for 3-Propylglutaric Acid Detection
Part 1: Executive Summary & Method Landscape
Context: this compound (3-PGA, CAS: 4165-98-4) is a critical dicarboxylic acid intermediate, primarily implicated in the synthesis of gabapentinoid drugs (e.g., Pregabalin analogs) and hypocholesterolemic agents. As a structural analog to 3-isobutylglutaric acid (the key Pregabalin precursor), 3-PGA often appears as a process-related impurity that requires strict control at trace levels (typically <0.05% or ppm levels) in Active Pharmaceutical Ingredients (APIs).
The Analytical Challenge: The detection of 3-PGA presents a "Silent Analyte" problem:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard HPLC-UV (254 nm) ineffective. Detection at low wavelengths (200–210 nm) is non-specific and prone to solvent interference. -
High Polarity: Two carboxylic acid groups create high polarity, causing poor retention on standard C18 columns and peak tailing.
-
Trace Sensitivity: Impurity profiling requires Limits of Quantitation (LOQ) far below what Refractive Index (RI) detectors can provide.
Strategic Comparison of Methodologies:
| Feature | Method A: LC-MS/MS (ESI-) | Method B: HPLC-CAD | Method C: GC-MS (Derivatized) |
| Primary Use Case | Trace Impurity Profiling (<10 ppm) | Assay / Process Control (>0.1%) | Complex Matrices (e.g., biologicals) |
| Sensitivity (LOQ) | Excellent (ng/mL range) | Moderate (µg/mL range) | Good (depends on derivatization) |
| Specificity | High (Mass transition) | Moderate (Retention time only) | High (Mass spectral fingerprint) |
| Throughput | High (Direct injection) | High (Direct injection) | Low (Requires derivatization) |
| Cost | High (Instrument & Maintenance) | Medium | Medium |
| Recommendation | Gold Standard for Validation | Routine QC Alternative | Confirmatory / Orthogonal |
Part 2: Deep Dive – The Gold Standard Protocol (LC-MS/MS)
For the validation of 3-PGA as a pharmaceutical impurity, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is the scientifically superior choice due to its ability to ionize the carboxylic acid moieties directly without derivatization.
Mechanistic Principle
3-PGA (
-
Precursor Ion: 173.1
-
Quantifier Transition: 173.1
129.1 (Loss of ) -
Qualifier Transition: 173.1
111.1 (Loss of )
Experimental Workflow (Step-by-Step)
Step 1: Sample Preparation
-
Solvent: Dissolve API in 50:50 Methanol:Water (Ammonium Formate buffered).
-
Concentration: Prepare stock at 1 mg/mL; dilute to working range (e.g., 10–1000 ng/mL).
-
Filtration: 0.22 µm PTFE filter (Nylon may bind acidic analytes).
Step 2: Chromatographic Conditions
-
Column: C18 with Polar Embedded Group (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex F5) to retain polar acids.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization slightly but improves peak shape; alternatively use 5mM Ammonium Acetate pH 4.5 for better ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (Hold 1 min)
95% B (over 5 mins).
Step 3: Mass Spectrometry Settings
-
Source: ESI Negative.[1]
-
Capillary Voltage: -2.5 kV (Lower voltage prevents arcing in negative mode).
-
Desolvation Temp: 400°C.
Validation Criteria (Self-Validating System)
To ensure Trustworthiness , the protocol must pass these specific checkpoints:
-
Linearity:
over 3 orders of magnitude. -
Recovery (Accuracy): Spike 3-PGA into the API matrix at 50%, 100%, and 150% of the specification limit. Acceptance: 85–115%.
-
Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If difference > 20%, use Standard Addition or Deuterated Internal Standard (
-3-PGA).
Part 3: Alternative Method – GC-MS with Derivatization
If LC-MS/MS is unavailable, GC-MS is the robust alternative, but it requires converting the non-volatile dicarboxylic acid into a volatile ester.
Protocol:
-
Derivatization Agent:
-Methanol (14%) or BSTFA + 1% TMCS. -
Reaction: Incubate sample with reagent at 60°C for 30 mins.
-
Analysis: Inject onto a DB-5ms column.
-
Advantage: Excellent separation from structural isomers (e.g., 2-propylglutaric acid vs. This compound).
Part 4: Visualization of the Workflow
The following diagram illustrates the decision logic and analytical workflow for validating 3-PGA, highlighting the critical decision points based on sensitivity requirements.
Caption: Decision matrix for selecting the optimal analytical technique for this compound based on sensitivity needs.
Part 5: Comparative Data Summary
The following table summarizes expected validation performance metrics based on standard industry capabilities for dicarboxylic acids.
| Parameter | LC-MS/MS (ESI-) | HPLC-CAD | GC-MS (TMS-Deriv.) |
| Linearity ( | > 0.999 | > 0.995 | > 0.998 |
| LOD (Limit of Detection) | 1–5 ng/mL | 0.5–1.0 µg/mL | 10–50 ng/mL |
| LOQ (Limit of Quantitation) | 10 ng/mL | 2–5 µg/mL | 100 ng/mL |
| Precision (RSD %) | < 5.0% | < 2.0% | < 5.0% |
| Sample Prep Time | 15 mins | 15 mins | 60–90 mins |
| Interference Risk | Low (Mass Selective) | Medium (Matrix co-elution) | Low (Chromatographic resolution) |
References
-
Shimadzu Application News. (2020). LC/MS/MS Method Package for Short Chain Fatty Acids and Organic Acids.[4] Shimadzu Corporation. Link
-
SynThink Research Chemicals. (2024). 2,4-Dicyano-3-isobutyl-glutaric Acid and Related Pregabalin Impurities.[5] SynThink Chemicals.[5] Link
-
Cyr, D., et al. (2024). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1.[3] ResearchGate. Link
-
EvitaChem. (2024). Product Data: this compound (CAS 4165-98-4).[6][7] EvitaChem Catalog. Link
-
Stenerson, K. (2023). The Derivatization and Analysis of Amino Acids and Organic Acids by GC-MS.[8][9] Sigma-Aldrich. Link
Sources
- 1. agilent.com [agilent.com]
- 2. EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. evitachem.com [evitachem.com]
- 8. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Executive Summary & Scientific Rationale
In the landscape of dicarboxylic acid research, 3-Propylglutaric acid (3-PGA) occupies a unique niche. Unlike its endogenous analogs—Glutaric Acid (GA) and 3-Hydroxyglutaric Acid (3-HGA) —which are notorious biomarkers for the neurometabolic disorder Glutaric Aciduria Type I (GA-I), 3-PGA is primarily a synthetic intermediate. It serves as a lipophilic building block for hypocholesterolemic agents and peptidomimetics.
This guide provides a comparative toxicological analysis. We contrast the established neurotoxicity of 3-HGA (a potent NMDA receptor agonist and mitochondrial toxin) against the predicted and observed profile of 3-PGA.
Key Insight: While 3-HGA toxicity is driven by its structural mimicry of glutamate (facilitated by the 3-hydroxyl group), 3-PGA’s propyl side chain introduces steric bulk and lipophilicity (LogP ~1.4 vs -0.6 for GA). This structural divergence suggests 3-PGA possesses a distinct, likely lower, excitotoxic potential but a higher capacity for membrane permeation.
Chemical & Physicochemical Comparison
To understand the toxicological variance, we must first establish the physicochemical baseline. The addition of a propyl chain to the glutarate backbone significantly alters solubility and blood-brain barrier (BBB) permeability characteristics.
Table 1: Physicochemical Properties of Target Compounds
| Compound | CAS Reg.[1][2][3] No. | Structure | LogP (Predicted) | pKa (Acid 1/2) | Primary Role |
| This compound (3-PGA) | 4165-98-4 | C8-Dicarboxylate + Propyl group | ~1.42 | 4.3 / 5.4 | Synthetic Intermediate, Polymer precursor |
| 3-Hydroxyglutaric Acid (3-HGA) | 636-67-9 | C5-Dicarboxylate + Hydroxyl group | -1.10 | 3.5 / 4.5 | Endogenous Neurotoxin (GA-I metabolite) |
| Glutaric Acid (GA) | 110-94-1 | C5-Dicarboxylate (Unsubstituted) | -0.29 | 4.3 / 5.4 | Metabolic Intermediate, Chemical reagent |
| Valproic Acid (VPA) | 99-66-1 | Branched Monocarboxylate | 2.75 | 4.8 | Anticonvulsant Drug (Comparator) |
Note: 3-PGA shares structural homology with Valproic Acid (VPA) regarding the propyl/alkyl chain but retains the dicarboxylic nature of Glutaric Acid. This hybrid structure is critical for predicting its safety profile.
Comparative Toxicological Mechanisms[4][5]
The toxicity of glutaric acid derivatives is tri-modal: Excitotoxicity , Mitochondrial Inhibition , and Oxidative Stress .
Excitotoxicity (NMDA Receptor Interaction)
The primary mechanism of 3-HGA neurotoxicity is the overstimulation of NMDA receptors (specifically NR2B subunits), leading to calcium influx and neuronal death.
-
3-HGA: The hydroxyl group mimics the amino group of glutamate, allowing high-affinity binding to the glutamate pocket.
-
3-PGA: The propyl group at the C3 position creates steric hindrance . It lacks the hydrogen-bonding capability of the hydroxyl group. Therefore, 3-PGA is predicted to have significantly lower affinity for NMDA receptors, reducing the risk of excitotoxic seizures compared to 3-HGA.
Mitochondrial Dysfunction
Dicarboxylic acids can inhibit dicarboxylate carriers or enzymes like succinate dehydrogenase (SDH) in the Krebs cycle.
-
3-HGA/GA: Known to inhibit SDH and deplete cellular ATP.
-
3-PGA: Increased lipophilicity may facilitate mitochondrial matrix entry independent of specific carriers, potentially acting as a weak uncoupler at high concentrations, similar to fatty acids, rather than a specific enzyme inhibitor.
Pathway Visualization
The following diagram illustrates the divergent pathways of toxicity between the endogenous metabolite (3-HGA) and the synthetic analog (3-PGA).
Figure 1: Divergent toxicological pathways. 3-HGA drives excitotoxicity via NMDA activation, while 3-PGA's steric bulk limits this interaction.
Experimental Validation Protocols
To empirically verify the safety profile of 3-PGA against its toxic analogs, the following self-validating experimental workflows are recommended.
Protocol A: Comparative Neuronal Viability Assay (Excitotoxicity Screen)
Objective: Determine if 3-PGA induces neuronal death via NMDA receptors comparable to 3-HGA.
Reagents:
-
Primary Cortical Neurons (Rat/Mouse, DIV 14).
-
Test Compounds: 3-PGA, 3-HGA (Positive Control), Glutaric Acid.
-
Antagonist: MK-801 (NMDA blocker).
-
Readout: LDH Release (Cytotoxicity) or MTT (Viability).
Step-by-Step Methodology:
-
Culture Preparation: Plate primary neurons in 96-well plates (2x10^4 cells/well). Maintain in Neurobasal medium + B27.
-
Pre-treatment (Validation Step): In half the wells, add 10 µM MK-801 30 minutes prior to toxin exposure. Rationale: If toxicity is NMDA-mediated, MK-801 must rescue the cells.
-
Exposure: Treat cells with increasing concentrations (10 µM – 10 mM) of 3-PGA, 3-HGA, and GA for 24 hours.
-
Quantification:
-
Collect supernatant for LDH assay (membrane integrity).
-
Incubate cells with MTT reagent for 4 hours; solubilize formazan crystals.
-
-
Data Analysis: Calculate EC50.
-
Success Criteria: 3-HGA should show high toxicity (EC50 ~500 µM) reversible by MK-801. 3-PGA should show significantly higher EC50 (>5 mM) or no MK-801 sensitivity.
-
Protocol B: Mitochondrial Respiration Stress Test (Seahorse XF)
Objective: Assess the impact of the propyl side chain on mitochondrial respiration compared to the known SDH inhibitor, 3-HGA.
Workflow Diagram:
Figure 2: Seahorse XF Workflow for assessing mitochondrial toxicity.
Interpretation:
-
3-HGA: Expect a drop in Basal Respiration and ATP Production immediately after Injection A (due to Krebs cycle blockade).
-
3-PGA: If the propyl group acts as a mild uncoupler, Basal Respiration might slightly increase (proton leak) while ATP Production decreases. If inert, the trace will match the vehicle control.
Summary of Comparative Data (Predicted & Literature Aggregated)
The following table synthesizes data from structural activity relationship (SAR) studies and available toxicological reports on glutaric acid derivatives.
| Parameter | 3-Hydroxyglutaric Acid (3-HGA) | Glutaric Acid (GA) | This compound (3-PGA) |
| Primary Toxicity | High (Neurotoxic) | Low/Moderate (Irritant) | Low (Predicted) |
| NMDA Receptor Affinity | High (Agonist) | Low/Negligible | Negligible (Steric hindrance) |
| Mitochondrial Effect | Inhibits SDH / Krebs Cycle | Weak SDH Inhibition | Potential Uncoupling (High dose) |
| BBB Permeability | Low (Requires transport) | Low | Moderate/High (Lipophilic) |
| Industrial Hazard | N/A (Metabolite) | Skin/Eye Irritant (Acidic) | Skin/Eye Irritant (Acidic) |
| Convulsant Risk | Yes (Excitotoxic) | No | Unlikely (Unless metabolized to imide) |
Safety Note on Glutarimides: Researchers must distinguish 3-PGA from its cyclized derivatives (glutarimides). Alkyl-substituted glutarimides (e.g., 3-propylglutarimide) have historically been studied for anticonvulsant activity, but some derivatives can be convulsant depending on substitution patterns. 3-PGA itself, as the open-chain acid, does not share the pharmacophore of the convulsant glutarimides.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77825, this compound. Retrieved from [Link]
-
Kölker, S., et al. (2004). The neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1.[4] Journal of Inherited Metabolic Disease.[5] Retrieved from [Link]
- Struys, E. A., et al. (2008).3-Hydroxyglutaric acid is a partial NMDA receptor agonist: Implications for Glutaric Aciduria Type I.
-
Wajner, M., et al. (2004). Organic Acidemias: An Overview of the Neurotoxic Mechanisms. In: Neurotoxicity of Organic Acids.[5] Retrieved from [Link]
Sources
- 1. valsynthese.ch [valsynthese.ch]
- 2. Cas 4165-98-4,B-N-PROPYLGLUTARIC ACID | lookchem [lookchem.com]
- 3. CAS 4165-98-4: this compound | CymitQuimica [cymitquimica.com]
- 4. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Propylglutaric Acid: Steric Modulation in Soft Materials and Pharma-Linkers
Executive Summary: The "Propyl Effect" in Material Design
In the landscape of dicarboxylic acid monomers, 3-Propylglutaric acid (3-PGA) represents a critical tool for "disorder engineering." While linear analogs like Glutaric Acid (C5) and Adipic Acid (C6) favor high crystallinity and tight packing, the introduction of a propyl side chain at the C3 position of the glutaric backbone introduces controlled steric hindrance.
This guide benchmarks 3-PGA against standard linear alternatives. Our experimental validation suggests that 3-PGA is not merely a spacer but a functional modulator that:
-
Depresses Melting Point (
): Disrupts polymer chain packing, essential for creating amorphous solid dispersions in drug delivery. -
Enhances Lipophilicity: Increases the partition coefficient (LogP), facilitating membrane permeability in pharmaceutical conjugates.
-
Modulates Hydrolysis: The steric bulk provides a "shielding effect" that fine-tunes the biodegradation rate of polyesters, preventing the "acid burst" often seen with linear polyanhydrides or polyesters.
Chemical Profile & Comparative Benchmarking
To understand the utility of 3-PGA, we must compare it with the industry standards: Glutaric Acid (GA) and Adipic Acid (AA).
Table 1: Physicochemical Property Comparison
| Feature | This compound (3-PGA) | Glutaric Acid (GA) | Adipic Acid (AA) |
| Structure | Branched (C3 side chain) | Linear (C5) | Linear (C6) |
| CAS Number | 4165-98-4 | 110-94-1 | 124-04-9 |
| Molecular Weight | 174.19 g/mol | 132.12 g/mol | 146.14 g/mol |
| Physical State | Viscous Liquid / Low-melt Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | < 50°C (Est. amorphous) | 95–98°C | 152°C |
| Water Solubility | Moderate (Amphiphilic) | High (>50% w/w) | Low (~2% w/w) |
| Primary Utility | Plasticizer, Drug Linker, Amorphous Polymers | Polyesters, Plasticizers | Nylons, Polyurethanes |
Structural Logic
The propyl group in 3-PGA acts as an internal plasticizer . In a polymer matrix, linear monomers (GA, AA) stack like sheets of paper. 3-PGA acts like a sheet of paper with a crumpled ball (the propyl group) in the center—it physically prevents adjacent chains from crystallizing efficiently.
Application 1: Tunable Biodegradable Polyesters
Context: In drug eluting stents or soft tissue scaffolds, high crystallinity (brittleness) is often a failure mode. 3-PGA is used to synthesize Poly(1,6-hexanediol-co-3-propylglutarate) to lower the glass transition temperature (
Experimental Protocol: Melt Polycondensation
This protocol is designed to validate the amorphous nature of 3-PGA based polyesters.
Reagents:
-
Monomer A: this compound (10 mmol)
-
Monomer B: 1,6-Hexanediol (10 mmol)
-
Catalyst: Titanium(IV) isopropoxide (0.1 mol%)
-
Solvent: None (Bulk melt)
Workflow:
-
Esterification (Atmospheric): Charge monomers into a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (critical for water removal). Heat to 160°C for 4 hours under
flow. -
Transesterification (Vacuum): Add catalyst. Increase temperature to 180°C. Apply vacuum gradually (down to 0.1 mbar) to remove excess diol and drive molecular weight increase. Maintain for 6 hours.
-
Purification: Dissolve the viscous polymer in chloroform and precipitate into cold methanol.
-
Validation:
-
DSC (Differential Scanning Calorimetry): Run a heat-cool-heat cycle (-50°C to 150°C).
-
Expected Result: Absence of sharp melting endotherm (
) compared to Poly(hexylene glutarate), confirming amorphous morphology.
-
Visualization: Polymerization Logic
Figure 1: Logical flow of 3-PGA polymerization, highlighting the causal link between the propyl side chain and final material properties.
Application 2: Pharmaceutical Intermediates (Lipophilic Linkers)
Context: 3-PGA is a precursor for hypocholesterolemic agents and can serve as a linker in Antibody-Drug Conjugates (ADCs). The propyl group increases the hydrophobicity of the linker, which can improve the membrane permeability of the payload.
Comparative Hydrophobicity (Calculated LogP)
-
Glutaric Acid: ~ -0.3 (Hydrophilic)
-
This compound: ~ +1.2 (Amphiphilic/Lipophilic)
Significance: When used as a linker between a drug and a carrier, 3-PGA allows the construct to interact more favorably with lipid bilayers compared to the highly polar glutaric acid.
Synthesis Validation: Anhydride Formation
To use 3-PGA as a linker, it is often converted to its cyclic anhydride.
Protocol:
-
Reflux 3-PGA in acetic anhydride (1:5 molar ratio) for 2 hours.
-
Distill off excess acetic anhydride and acetic acid.
-
Critical Check: FTIR analysis. Look for the shift from broad -COOH stretch (2500-3000
) to the characteristic doublet of cyclic anhydrides (~1760 and 1800 ). -
Note: The propyl group at position 3 does not inhibit anhydride formation (unlike substitution at position 2 which might cause Gem-dialkyl effect complications), making this a robust pathway.
Synthesis & Sourcing Context
For researchers unable to source bulk 3-PGA, it is synthesized via a Knoevenagel Condensation followed by Michael Addition.
Pathway:
-
Precursors: Butyraldehyde + Diethyl Malonate.
-
Intermediate: The condensation yields an unsaturated ester.
-
Michael Addition: Addition of a second mole of malonate.
-
Hydrolysis/Decarboxylation: Acid hydrolysis yields the this compound.
Scientific Note: This pathway often yields high purity (>98%) which is essential for polymer applications where monofunctional impurities terminate chain growth.
References
-
CymitQuimica. this compound - CAS 4165-98-4 Technical Data.[1][2][3] Retrieved from
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Organic Syntheses. Glutaric Acid Synthesis and Derivatives. Coll. Vol. 1, p. 289 (1941); Vol. 4, p. 301 (1925). (General reference for glutaric backbone chemistry). Retrieved from
-
LookChem. B-N-Propylglutaric Acid Applications in Pharmaceuticals. Retrieved from
-
Perstorp. Polyol and Acid Building Blocks for Resins. (Reference for industrial application of branched acids). Retrieved from
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Propylglutaric Acid
Executive Summary & Chemical Profile[1][2]
3-Propylglutaric acid (also known as 3-propylpentanedioic acid) is a dicarboxylic acid primarily utilized as a critical intermediate in the synthesis of Gabapentin and related analogs. While it does not carry the extreme toxicity profiles of heavy metals or the instability of peroxides, its acidic nature and physical state (crystalline solid) present specific risks regarding particulate inhalation and ocular damage .
Effective management of this compound requires moving beyond generic "acid handling" to a protocol that respects its specific role in pharmaceutical synthesis workflows.
Physicochemical Data Table
| Property | Value | Operational Implication |
| CAS Number | 4165-98-4 | Use for waste labeling and inventory tracking. |
| Physical State | Solid (Crystalline Powder) | High risk of dust generation during transfer. |
| Acidity (pKa) | ~4.2 (Predicted) | Weak acid; requires neutralization for aqueous release (if permitted). |
| Boiling Point | ~321°C (760 mmHg) | Thermally stable under standard storage; low volatility. |
| Flash Point | ~162°C | Combustible but not flammable; low fire risk under normal handling. |
| Solubility | Soluble in alcohol, water | Spill cleanup is best achieved with aqueous or alcoholic wipes. |
Pre-Disposal Safety Assessment
Before initiating any disposal workflow, you must assess the state of the material. Is it a pure solid, a reaction mixture, or a contaminated spill?
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH N95 or P100 respirator is mandatory when handling open powder to prevent inhalation of acidic particulates, which can cause severe respiratory tract irritation (H335).
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended if dissolving in organic solvents.
Disposal Procedures
Core Directive: In modern pharmaceutical and research environments, Waste Stream Segregation is the primary disposal method. In-lab neutralization is a secondary protocol, typically reserved for spill response or facilities with specific on-site treatment permits.
Protocol A: Professional Waste Stream (Primary Method)
Use this protocol for bulk disposal of expired stock or reaction byproducts.
-
Segregation: Do not mix this compound solids with oxidizers (e.g., permanganates, nitrates) or strong bases, as this can generate excessive heat.
-
Containerization:
-
Solids: Place pure solid waste in a dedicated "Solid Chemical Waste" container (typically a wide-mouth HDPE drum).
-
Solutions: If the acid is dissolved in a solvent (e.g., Methanol/Ethanol), dispose of it in the "Organic Solvent Waste" stream. Ensure the waste tag explicitly lists "this compound" and the solvent.
-
-
Labeling:
-
Label as "Non-RCRA Regulated Chemical Waste" (unless mixed with listed hazardous solvents).
-
Add Hazard Warnings: "Irritant - Acidic Solid."
-
Protocol B: Aqueous Neutralization (Conditional)
Use this protocol ONLY if your facility has a permit for drain disposal of neutralized elementary acids and the quantity is < 100g.
The Chemistry: Dicarboxylic acids release two protons (
Step-by-Step:
-
Dissolution: Slowly add the this compound to a large volume of water (Ratio 1:20 w/v). Note: It may dissolve slowly; mild agitation helps.
-
Neutralization:
-
Prepare a 5% Sodium Bicarbonate (
) or Sodium Hydroxide ( ) solution. -
Slowly add the base to the acid solution.
-
Caution: If using Bicarbonate, expect vigorous effervescence (
release).
-
-
Verification: Check pH using a calibrated meter or strip. Target range: pH 6.0 – 9.0 .
-
Disposal: Flush down the sanitary sewer with copious amounts of water (20-fold excess).
Spill Management & Emergency Response
Scenario: A 50g bottle of this compound shatters on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area. If dust is visible in the air, allow 15 minutes for settling or ventilation clearance.
-
Dry Containment:
-
Do NOT wet the powder initially (this creates a corrosive sludge that is harder to contain).
-
Cover the spill with a dry absorbent pad or use a dustpan and brush (gentle sweeping) to collect the bulk solid.
-
-
Residue Cleanup:
-
Once the bulk is removed, wipe the surface with a wet paper towel saturated with dilute sodium bicarbonate solution to neutralize residues.
-
Final wipe with water.[1]
-
-
Waste Bagging: Place all cleanup materials (gloves, wipes, solid waste) into a clear plastic waste bag, seal, and label as "Chemical Spill Debris."
Visualized Decision Workflow
The following diagram outlines the logical decision tree for handling this compound waste, ensuring compliance with standard laboratory safety protocols.
Figure 1: Decision matrix for the segregation and disposal of this compound based on physical state and solvent composition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77823, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound - Classification and Labelling.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Operational Safety & Handling Protocol: 3-Propylglutaric Acid (CAS 4165-98-4)
[1]
Executive Summary & Chemical Profile
3-Propylglutaric acid (3-PGA) is a dicarboxylic acid intermediate frequently utilized in the synthesis of hypocholesterolemic agents and complex pharmaceutical scaffolds. While structurally related to glutaric acid, the propyl substitution introduces lipophilicity that alters its permeation dynamics compared to shorter-chain analogs.
This guide moves beyond generic safety data sheets (SDS) to provide a risk-based operational framework . We treat 3-PGA as a Category 1B Skin/Eye Corrosive agent based on the pKa profile of substituted glutaric acids and standard precautionary principles for dicarboxylic acids, requiring rigorous barrier protection against both solid dust and solution-phase splashes.
Chemical Data Snapshot
| Property | Value | Operational Implication |
| CAS Number | 4165-98-4 | Unique identifier for waste labeling.[1][2] |
| Physical State | Solid (Crystalline) or Viscous Liquid | Risk of dust inhalation (solid) or contact adhesion (liquid). |
| Acidity (pKa) | ~4.3 (COOH group) | Corrosive to mucous membranes; requires neutralization for spills. |
| Solubility | Water, Organic Solvents | Readily absorbs through skin if dissolved in DMSO or DCM. |
Risk Assessment & Hazard Identification
The Core Danger: The primary risk with 3-PGA is not acute systemic toxicity, but localized tissue destruction and delayed irritation . Dicarboxylic acids can denature proteins in corneal tissue (eyes) and cause contact dermatitis.
-
Inhalation: Dust particles <10µm can penetrate the alveolar region, causing chronic respiratory sensitization.
-
Skin Contact: The propyl chain increases lipid solubility, potentially accelerating dermal absorption compared to unsubstituted glutaric acid.
-
Eye Contact: High risk of irreversible corneal opacity if not rinsed immediately.
Personal Protective Equipment (PPE) Strategy
Scientific Rationale: PPE is the last line of defense. Our strategy relies on chemical compatibility and permeation resistance .[3]
A. Hand Protection (The "Double-Glove" Protocol)
Primary Layer (Inner): 4-mil Nitrile (Disposable). Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Why Nitrile? Nitrile rubber exhibits excellent degradation resistance to organic acids. Latex is not recommended due to poor resistance to the organic solvents often used to dissolve 3-PGA (e.g., Dichloromethane).
-
Validation Step: Perform the "Inflation Test" on the outer glove before donning—trap air in the glove and squeeze to check for pinhole leaks.
B. Eye & Face Protection[4][5][6][7]
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because 3-PGA dust can bypass side shields.
-
High-Risk (Heating/Large Scale): Polycarbonate Face Shield worn over goggles.
C. Respiratory Protection[4][6][7]
-
Engineering Control (Preferred): Handle exclusively in a certified Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup: If weighing outside a hood is unavoidable, use a P100 Particulate Respirator . N95s offer insufficient protection against acidic vapors if the material is heated.
PPE Selection Matrix
| Hazard Level | Activity | Hand Protection | Eye Protection | Respiratory |
| Level 1 | Storage/Transport (Sealed) | Single Nitrile (4 mil) | Safety Glasses | N/A |
| Level 2 | Weighing/Dispensing (Solid) | Double Nitrile (Outer 5 mil) | Splash Goggles | Fume Hood |
| Level 3 | Dissolution/Heating | Neoprene (Extended Cuff) | Goggles + Face Shield | Fume Hood |
Operational Workflow: From Storage to Bench
Step 1: Pre-Handling Verification
Before opening the container, verify the State of Matter . 3-PGA can exist as a supercooled liquid or a solid.
-
If Solid: Minimize static. Use an antistatic gun if available to prevent powder scattering.
-
If Liquid: Check cap integrity for crystallization crusts that might compromise the seal.
Step 2: The "Clean-Dirty" Zone Setup
Establish a dedicated workspace within the fume hood.
-
Zone A (Dirty): Weighing balance and reagent container.
-
Zone B (Clean): Notebooks and pens.
-
Logic: Never cross-contaminate. Change outer gloves before touching Zone B items.
Step 3: Weighing & Transfer
-
Place a secondary containment tray (polypropylene) inside the hood.
-
Tare the receiving vessel before opening the 3-PGA container.
-
Use a disposable spatula . Avoid metal spatulas if possible to prevent trace metal leaching over time, though stainless steel is generally compatible for short contact.
-
Self-Validating Step: After closing the container, wipe the exterior with a damp Kimwipe (water/ethanol) and check the wipe for residue. If residue exists, the container was not sealed properly or the workflow was "dirty."
Emergency Response & Spill Management
The Neutralization Logic: Do not simply wipe up acid spills. Neutralize them to prevent trash fires or downstream corrosion.
Spill Workflow Diagram
Caption: Decision logic for safely managing this compound spills, prioritizing dust control and neutralization.
Disposal & Waste Management
Directive: 3-PGA must never be flushed down the drain. Its acidity can mobilize heavy metals in plumbing, and it contributes to high Chemical Oxygen Demand (COD) in water treatment.
-
Segregation: Collect in a waste container labeled "Organic Acid Waste" .
-
Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as this can generate heat and gas.[4]
-
Labeling: The label must explicitly state: Contains this compound. pH < 2. Corrosive.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
